2-(Aminomethyl)-4-methylpentanoic acid
説明
Structure
3D Structure
特性
IUPAC Name |
2-(aminomethyl)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)3-6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXQYBCPMFDMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598226 | |
| Record name | 2-(Aminomethyl)-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100869-07-6 | |
| Record name | 2-(Aminomethyl)-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(Aminomethyl)-4-methylpentanoic Acid
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-(Aminomethyl)-4-methylpentanoic acid, a constitutional isomer of the widely recognized pharmaceutical agent, Pregabalin. As a structural analog of γ-aminobutyric acid (GABA), this compound holds significant interest for researchers in medicinal chemistry and drug development exploring novel therapeutic agents targeting the central nervous system. This document outlines a robust synthetic pathway, rooted in established organic chemistry principles, and delineates the suite of analytical techniques required for unambiguous structural elucidation and purity verification. The protocols are presented with an emphasis on the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can replicate and validate the findings.
Introduction: The Significance of GABA Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, its therapeutic utility is limited by its inability to cross the blood-brain barrier. This has driven the development of lipophilic GABA analogs, such as Gabapentin and Pregabalin, which are designed to overcome this limitation.[1] Pregabalin, known chemically as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a potent therapeutic agent used for treating neuropathic pain, epilepsy, and generalized anxiety disorder.[2][3]
The exploration of structural isomers and analogs of these successful drugs is a cornerstone of modern drug discovery.[4] These investigations can reveal novel structure-activity relationships (SAR), potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles. This compound is one such analog, a positional isomer of Pregabalin. Its synthesis and characterization are crucial first steps in evaluating its biological activity and therapeutic potential. This guide provides the foundational chemistry required for such an investigation.
Synthesis Strategy: A Rational Approach
The synthesis of γ-amino acids often requires multi-step procedures involving strategic protection and functional group transformations. For this compound, a logical and efficient approach involves a Michael addition reaction, a reliable method for forming carbon-carbon bonds.
Retrosynthetic Analysis
A retrosynthetic analysis reveals a practical pathway starting from commercially available precursors. The target molecule can be disconnected at the C2-C3 bond, suggesting a conjugate addition of a nucleophile to an α,β-unsaturated ester. A malonate ester serves as an excellent carbanion equivalent, while the aminomethyl group can be introduced via reduction of a nitrile or azide, or from a protected aminomalonate. A more direct and modern approach, adapted from methodologies for similar GABA analogs, involves the Knoevenagel condensation followed by a Michael addition of nitromethane and subsequent reduction steps.[5]
This strategy is advantageous as it builds the carbon skeleton and introduces the nitrogen functionality in a controlled sequence, offering high yields and clear strategic checkpoints for characterization.
Synthetic Pathway Workflow
The chosen synthetic pathway proceeds in four key stages:
-
Knoevenagel Condensation: Reaction of isovaleraldehyde with diethyl malonate to form an α,β-unsaturated diester.
-
Michael Addition: Conjugate addition of nitromethane to the activated alkene, introducing the precursor to the aminomethyl group.
-
Domino Hydrolysis & Decarboxylation: Simultaneous hydrolysis of the diester and decarboxylation to yield the γ-nitro acid.
-
Catalytic Hydrogenation: Reduction of the nitro group to the primary amine to yield the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Materials: Isovaleraldehyde, diethyl malonate, nitromethane, piperidine, acetic acid, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), sodium hydroxide (NaOH), hydrochloric acid (HCl), palladium on carbon (10% Pd/C), methanol (MeOH), diethyl ether, ethyl acetate, magnesium sulfate (MgSO₄).
Step 1: Synthesis of Diethyl 2-(3-methylbutylidene)malonate
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add isovaleraldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene.
-
Add catalytic amounts of piperidine (0.05 eq) and acetic acid (0.05 eq).
-
Reflux the mixture for 4-6 hours, collecting the water byproduct in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
Step 2: Synthesis of Diethyl 2-(3-methyl-1-nitrobutyl)malonate
-
Dissolve the product from Step 1 (1.0 eq) and nitromethane (1.5 eq) in a suitable solvent like THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DBU (1.2 eq) dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated solution of ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 3: Synthesis of 2-(nitromethyl)-4-methylpentanoic acid
-
Dissolve the purified product from Step 2 in ethanol.
-
Add an aqueous solution of NaOH (3.0 eq) and reflux the mixture for 8-12 hours to facilitate hydrolysis of the esters.
-
Cool the reaction mixture to 0 °C and carefully acidify with concentrated HCl until pH ~1. This will induce decarboxylation.
-
Stir the mixture at room temperature for an additional 2-3 hours.
-
Extract the product with diethyl ether. Dry the combined organic extracts over MgSO₄ and concentrate to yield the γ-nitro acid.
Step 4: Synthesis of this compound
-
Dissolve the γ-nitro acid from Step 3 in methanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst (approx. 5-10 mol %).
-
Pressurize the vessel with hydrogen gas (50-60 psi) and shake or stir vigorously at room temperature for 24 hours.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from an ethanol/water mixture to yield pure this compound.
Characterization: Structure and Purity Verification
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Characterization Workflow
Caption: Analytical workflow for product characterization and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule.
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the final product in 0.6 mL of a deuterated solvent (e.g., D₂O or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
Expected Data & Interpretation: The zwitterionic nature of the amino acid in solution will influence chemical shifts. The following are predicted values based on its structure and data from similar compounds.[3]
| Data Type | Predicted Chemical Shifts (δ, ppm) and Multiplicities | Assignment (Structure: (CH₃)₂CH-CH₂-CH(CH₂NH₂)-COOH) |
| ¹H NMR | δ 0.90 (d, 6H, J≈6.5 Hz) | Two -CH₃ groups |
| δ 1.25 (m, 2H) | -CH₂- group adjacent to isopropyl | |
| δ 1.70 (m, 1H) | -CH- of isopropyl group | |
| δ 2.40 (m, 1H) | -CH-COOH at C2 | |
| δ 3.00 (m, 2H) | -CH₂-NH₂ group | |
| ¹³C NMR | δ ~22.0, ~23.0 | Two -CH₃ carbons |
| δ ~25.0 | -CH- of isopropyl group | |
| δ ~42.0 | -CH₂- group adjacent to isopropyl | |
| δ ~44.0 | -CH-COOH at C2 | |
| δ ~46.0 | -CH₂-NH₂ carbon | |
| δ ~180.0 | -COOH carbon |
Mass Spectrometry (MS)
MS confirms the molecular weight of the synthesized compound.
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer.
-
Acquire the spectrum in positive ion mode.
Expected Data & Interpretation: The molecular formula is C₇H₁₅NO₂. The expected data is summarized below.[6]
| Parameter | Expected Value |
| Molecular Weight | 145.20 g/mol |
| Monoisotopic Mass | 145.1103 Da |
| Expected Ion (ESI+) | m/z 146.1176 ([M+H]⁺) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol:
-
Prepare a sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
Expected Data & Interpretation: The spectrum will show characteristic absorbances for the amine and carboxylic acid functional groups.[7][8]
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Comments |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | Characteristic broad trough due to hydrogen bonding. |
| N-H Stretch (Primary Amine) | 3200-3400 (medium, two bands) | Often overlaps with the broad O-H stretch. |
| C-H Stretch (Aliphatic) | 2850-2960 (strong) | Present in nearly all organic molecules. |
| C=O Stretch (Carboxylic Acid) | 1700-1725 (strong, sharp) | Confirms the presence of the carboxyl group. |
| N-H Bend (Primary Amine) | 1590-1650 (medium) | Confirms the primary amine. |
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently produce and validate this important GABA analog. The successful synthesis and thorough characterization detailed herein are the critical enabling steps for subsequent biological evaluation and the broader exploration of its potential as a novel therapeutic agent.
References
- Salgaonkar, P. D., Pawaskar, D. N., & Salgaonkar, S. S. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry - Section B, 51B(4), 632-635.
-
da Silva, F. M., da Silva, V. A., de Fátima, Â., & Neto, B. A. D. (2020). Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. New Journal of Chemistry, 44(28), 12185-12192. [Link]
-
Schifano, F., & Chiappini, S. (2022). Is there a pregabalin misuse and dependence epidemic in the United Kingdom?. The British Journal of Psychiatry, 220(1), 1-3. (Note: While this reference discusses misuse, it establishes the significance and widespread use of Pregabalin). [Link]
-
Yu, H. J., Shao, C., Cui, Z., Feng, C. G., & Lin, G. Q. (2012). Highly enantioselective alkenylation of cyclic α,β-unsaturated carbonyl compounds as catalyzed by a rhodium-diene complex: application to the synthesis of (S)-pregabalin and (-)-α-kainic acid. Chemistry-A European Journal, 18(42), 13274-13278. [Link]
-
Wikipedia contributors. (2024). Pregabalin. In Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19261621, this compound. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55253004, (2S)-2-(Aminomethyl)-4-methylpentanoic acid. PubChem. [Link]
-
SpectraBase. (n.d.). This compound, methyl ester. Wiley. [Link]
-
Organic Spectroscopy International. (2013). PREGABALIN SPECTRAL DATA. [Link]
-
Belliotti, T. R., et al. (2005). Structure-activity relationships of pregabalin and analogues that target the α2-δ protein. Journal of Medicinal Chemistry, 48(7), 2294-2307. [Link]
-
SIELC Technologies. (2018). Pentanoic acid, 4-methyl-. [Link]
-
Clark, J. (2015). Interpreting infra-red spectra. Chemguide. [Link]
-
eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
Sources
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: PREGABALIN 普瑞巴林 SPECTRAL DATA [orgspectroscopyint.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C7H15NO2 | CID 19261621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Physicochemical Properties of Fmoc-(R)-β²-homoleucine
Introduction: The Strategic Value of β²-Amino Acids in Peptide Science
In the landscape of peptide-based therapeutics and advanced biomaterials, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Fmoc-(R)-β²-homoleucine emerges as a pivotal building block in this arena. Unlike its α-amino acid counterparts, this β²-homo-amino acid introduces an additional carbon into the peptide backbone, positioned between the α-carbon and the carboxyl group. This seemingly subtle modification imparts profound conformational effects and significant metabolic stability.
The rationale for employing β-amino acids lies in their ability to form novel secondary structures (e.g., β-peptide helices and sheets) and, critically, to confer resistance against enzymatic degradation by proteases. This inherent stability makes peptides containing β-amino acids highly attractive candidates for drug development, where proteolytic susceptibility is a primary obstacle. This guide offers a comprehensive technical overview of the essential physicochemical properties of Fmoc-(R)-β²-homoleucine, providing researchers and developers with the authoritative data and validated protocols necessary for its successful application.
Molecular Identity and Specifications
Accurate identification and adherence to strict quality specifications are the foundation of reproducible science. The core identity of Fmoc-(R)-β²-homoleucine is defined by the following parameters.
| Identifier | Value |
| IUPAC Name | (2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid[1] |
| Synonyms | (R)-Fmoc-β²-hLeu-OH, FMOC-(R)-2-(AMINOMETHYL)-4-METHYLPENTANOIC ACID[1][2] |
| CAS Number | 1018899-99-4[1][2] |
| Molecular Formula | C₂₂H₂₅NO₄[1][2] |
| Molecular Weight | 367.44 g/mol [1][2] |
| Canonical SMILES | CC(C)CC(=O)O[1] |
The '(R)' designation specifies the stereochemistry at the chiral center (C2), which is crucial for the resulting peptide's three-dimensional structure and biological activity. The 'β²' notation indicates that the amino group is attached to the second carbon atom relative to the carboxyl group.
Core Physicochemical Properties
The physical behavior of this reagent is critical for its handling, storage, and application in synthesis workflows.
| Property | Specification | Source(s) |
| Appearance | White to off-white powder/solid | [1][3] |
| Purity | Typically ≥98% to ≥99% (by HPLC) | [3] |
| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane (DCM), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetone. Sparingly soluble in aqueous buffers. | [4] |
| Predicted pKa | 4.45 ± 0.21 | [1] |
| Storage Conditions | 0–8 °C, desiccated. | [5][6] |
Field Insights: Solubility and Solution Preparation
The solubility profile of Fmoc-(R)-β²-homoleucine is well-suited for standard Solid-Phase Peptide Synthesis (SPPS) conditions. For most applications, it is dissolved in aprotic polar solvents like DMF.
Protocol: Preparation of a Stock Solution for SPPS
Causality: Preparing a fresh, fully dissolved stock solution is critical to ensure accurate molar delivery and efficient coupling during peptide synthesis. Undissolved material can clog synthesizer lines and lead to failed or truncated peptide sequences.
-
Reagent Equilibration: Before opening, allow the vial of Fmoc-(R)-β²-homoleucine to warm to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing on the cold powder, which can compromise its stability.
-
Solvent Selection: Use high-purity, peptide-synthesis-grade DMF.
-
Dissolution: Add the calculated volume of DMF to the vial to achieve the desired concentration (e.g., 0.5 M).
-
Mixing: Vortex the solution for 1-2 minutes until the powder is fully dissolved. A brief sonication in a water bath can assist with dissolution if necessary.
-
Usage: Use the prepared solution immediately for the best results. Avoid long-term storage of the solution, even at low temperatures, as this can lead to gradual degradation.
Analytical Characterization: A Self-Validating Framework
To ensure the integrity of any peptide synthesis, the quality of the starting materials must be rigorously verified. The following protocols form a self-validating system to confirm the identity, purity, and stereochemical integrity of Fmoc-(R)-β²-homoleucine.
Chromatographic Purity by Reverse-Phase HPLC (RP-HPLC)
Expertise: RP-HPLC is the definitive method for assessing the chemical purity of Fmoc-amino acids. It effectively separates the target compound from common synthesis-related impurities such as dipeptides or by-products from the Fmoc protection reaction.[7]
Caption: RP-HPLC workflow for purity analysis.
Protocol: Purity Assessment by RP-HPLC
-
System Preparation:
-
Column: C18, 5 µm particle size, 250 x 4.6 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of Fmoc-(R)-β²-homoleucine in a 50:50 mixture of Mobile Phase A and B.
-
HPLC Conditions: [7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the fluorenyl group).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a robust starting point.[7]
-
Column Temperature: 30 °C.
-
-
Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[7]
Structural Verification
Trustworthiness: While HPLC confirms purity, it does not definitively prove structure. Mass spectrometry and NMR spectroscopy provide orthogonal data to confirm molecular identity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The expected mass for the protonated molecule [M+H]⁺ is approximately 368.18 g/mol . This is a rapid and essential check to ensure the correct compound is being used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide unambiguous structural confirmation. Predicted spectra for Fmoc-(R)-β²-homoleucine are available, serving as a reference for experimental data.[1] Key expected signals in the ¹H NMR spectrum include the characteristic aromatic protons of the Fmoc group (typically ~7.3-7.8 ppm) and the aliphatic protons of the homoleucine side chain and backbone (~0.8-3.5 ppm).
Chiral Purity by Chiral HPLC
Authoritative Grounding: The biological function of a peptide is dictated by its precise stereochemistry. Contamination with the (S)-enantiomer can lead to diastereomeric peptide impurities that are difficult to purify and may have altered or undesirable biological activity. Chiral HPLC is the gold standard for quantifying enantiomeric excess.
Causality: Polysaccharide-based chiral stationary phases are effective for separating the enantiomers of N-protected amino acids.[8] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.
A typical method would involve a specialized chiral column (e.g., Lux Cellulose-2) with an isocratic mobile phase, such as a mixture of acetonitrile and water with an acidic modifier.[8] This analysis is critical for lot qualification and ensuring the stereochemical integrity of the final peptide product.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-(R)-β²-homoleucine is designed for seamless integration into standard Fmoc-SPPS workflows. The core of this chemistry is the orthogonal protection strategy, where the temporary N-terminal Fmoc group is removed under basic conditions that leave the acid-labile side-chain protecting groups and resin linkage intact.
Caption: The core cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
The Fmoc group is cleaved by a β-elimination mechanism initiated by a base, typically piperidine. This regenerates a free amine on the growing peptide chain, ready for coupling with the activated carboxyl group of the incoming Fmoc-(R)-β²-homoleucine. This cycle of deprotection, washing, and coupling is repeated to elongate the peptide chain.
Conclusion
Fmoc-(R)-β²-homoleucine is a high-value chemical tool for the synthesis of advanced peptides. Its defining features—a β²-amino acid backbone and (R)-stereochemistry—enable the creation of peptidomimetics with enhanced proteolytic stability and unique conformational properties. A thorough understanding and verification of its physicochemical properties, particularly its purity (chemical and chiral), solubility, and identity, are paramount. The analytical framework and protocols detailed in this guide provide the necessary tools for researchers and drug developers to confidently qualify and utilize this building block, paving the way for the next generation of innovative peptide-based therapeutics.
References
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved January 12, 2026, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Aapptec. Retrieved January 12, 2026, from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. (R)-Fmoc-beta2-homoleucine, CasNo.1018899-99-4 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 4. Fmoc-L-beta-homoisoleucine | 193954-27-7 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phenomenex.com [phenomenex.com]
An In-Depth Technical Guide to Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic Acid (CAS: 1018899-99-4) for Advanced Peptide Synthesis and Drug Discovery
Authored by: Gemini, Senior Application Scientist
Introduction: In the landscape of modern peptidomimetic and drug development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing the therapeutic potential of peptide-based agents. Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid, a chiral β-amino acid building block, has emerged as a valuable tool for medicinal chemists. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a focus on enabling researchers and drug development professionals to effectively utilize this reagent in their workflows.
Chemical Identity and Physicochemical Properties
Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid is a synthetic amino acid derivative. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function makes it ideally suited for solid-phase peptide synthesis (SPPS).
Synonyms: (R)-Fmoc-2-aminomethyl-4-methyl-pentanoic acid, (R)-Fmoc-β2-homoleucine.[1][2][3]
| Property | Value | Source |
| CAS Number | 1018899-99-4 | [1][2][3] |
| Molecular Formula | C₂₂H₂₅NO₄ | [3] |
| Molecular Weight | 367.44 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Purity | ≥95% | [4] |
| Melting Point | 138-140 °C | [4] |
| Solubility | Soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). | [] |
| Storage | Store at 4°C for long-term stability.[1] |
Synthesis and Chiral Control
The enantioselective synthesis of β-amino acids such as (R)-2-(aminomethyl)-4-methylpentanoic acid is a critical step in ensuring the stereochemical purity of the final peptide. While several methods exist for the asymmetric synthesis of β-amino acids, a common and effective strategy involves the use of chiral auxiliaries.
One established approach is the diastereoselective conjugate addition of an amine to an α,β-unsaturated ester bearing a chiral auxiliary. Subsequent removal of the auxiliary yields the desired enantiomerically pure β-amino acid. Another powerful method is the Arndt-Eistert homologation of the corresponding α-amino acid, which extends the carbon backbone by one methylene unit between the carboxyl and amino groups.
For the synthesis of (R)-3-amino-5-methyl-hexanoic acid, a closely related compound, methods such as the resolution of a racemic mixture using a chiral amine or the use of chiral Ni(II) complexes of Schiff bases derived from glycine have been reported.[6] A key precursor in some synthetic routes to (S)-pregabalin, a compound with a similar backbone, is (3S)-5-methyl-3-(2-oxo-2-{[(1S)-1-phenylethyl]amino}ethyl) hexanoic acid, which is obtained with high optical purity via crystallization.[7]
Following the synthesis of the core β-amino acid, the introduction of the Fmoc protecting group is typically achieved by reacting the free amine with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions. Careful purification is necessary to remove any byproducts. The quality of the Fmoc-protected amino acid is crucial for successful peptide synthesis, with high purity (>99%) being desirable to avoid deletion sequences or other impurities in the final peptide.[8]
Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid is as a building block in Fmoc-based solid-phase peptide synthesis. The incorporation of β-amino acids into peptide sequences can confer several advantageous properties, including:
-
Enhanced Proteolytic Stability: The altered backbone structure makes peptides containing β-amino acids more resistant to degradation by proteases, leading to a longer biological half-life.[9]
-
Conformational Constraints: The additional methylene group in the backbone can induce unique secondary structures, such as helices and turns, which can be exploited to mimic or block specific protein-protein interactions.[10]
-
Improved Pharmacokinetic Properties: The introduction of non-natural amino acids can modulate the lipophilicity and other physicochemical properties of a peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.
General Workflow for Incorporation in SPPS
The following diagram illustrates the general cycle for incorporating Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid into a growing peptide chain on a solid support.
Caption: General workflow for the incorporation of Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid in SPPS.
Detailed Experimental Protocol: Manual SPPS Incorporation
This protocol describes the manual incorporation of Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid into a peptide sequence on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid
-
Standard Fmoc-protected α-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Coupling of Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid:
-
In a separate vial, dissolve 3 equivalents of Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the vial and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours. Due to the potential for steric hindrance with β-amino acids, a longer coupling time compared to standard α-amino acids may be necessary.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry (e.g., ESI-MS).
Applications in Drug Development and Research
The incorporation of Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid and other β-amino acids is a promising strategy in various areas of drug discovery.
Neuroprotective Peptides
While specific examples of peptides containing (R)-2-(aminomethyl)-4-methylpentanoic acid with demonstrated neuroprotective activity are not yet prevalent in peer-reviewed literature, the general class of non-proteinogenic amino acids is being explored for the development of neuroprotective agents.[11][12] The rationale is that such modifications can lead to peptides with improved stability and blood-brain barrier penetration. The development of cell-penetrating peptides (CPPs) fused to neuroprotective sequences is an active area of research for treating conditions like stroke and neurodegenerative diseases.[13]
Antimicrobial Peptides
A significant body of research exists on the use of β-amino acids to create antimicrobial peptides with enhanced stability and activity. The altered backbone can lead to peptides that are less susceptible to bacterial proteases while maintaining the amphipathic structures often required for membrane disruption.
Enzyme Inhibitors and Receptor Ligands
The conformational constraints imposed by β-amino acids can be used to design peptides that bind with high affinity and selectivity to enzyme active sites or cell surface receptors. This makes them valuable tools for developing targeted therapeutics.
Quality Control and Analysis
Ensuring the purity and identity of Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid is critical for its successful application.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the compound.
-
Mass Spectrometry (MS): ESI-MS is employed to confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and stereochemistry of the molecule.
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken when handling Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid.
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area.
-
Storage: Keep the container tightly closed and store in a cool, dry place at 4°C.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
A generic safety data sheet for Fmoc-protected amino acids indicates that they may cause skin and eye irritation and may be harmful if inhaled or swallowed.[14][15]
Conclusion
Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid is a valuable and versatile building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its ability to increase proteolytic stability and introduce conformational constraints makes it a powerful tool for researchers and drug developers in the fields of neuroscience, infectious diseases, and beyond. A thorough understanding of its synthesis, properties, and incorporation into SPPS workflows, as outlined in this guide, is essential for its effective utilization in the pursuit of novel peptide-based therapeutics.
References
- Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research.
- Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Biopolymers, 108(4), e23003.
-
LabSolutions. (n.d.). Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). RU2643373C2 - Method of producing (s)-3-aminomethyl-5-methylhexanoic acid.
-
MySkinRecipes. (n.d.). Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid. Retrieved from [Link]
-
AAPPTec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Dependence of stepwise SPPS yield on coupling efficiency (A) and number of coupling steps (B). Retrieved from [Link]
-
AAPPTec. (n.d.). Beta Homo Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]
-
ResearchGate. (n.d.). Some bioactive amino acids and peptides with neuroprotective activities. Retrieved from [Link]
-
AAPPTec. (n.d.). 5 - Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). EP3063168B1 - Neuroprotective peptides.
- White, P. D., & Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 21(4), 214-228.
- Cabrele, C., Martinek, T. A., & Reiser, O. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 57(23), 9718-9739.
- Stefanucci, A., et al. (2018). Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. Current bioactive compounds, 14(1), 3-11.
-
Wikipedia. (n.d.). β-Homoleucine. Retrieved from [Link]
- MDPI. (2021). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Toxins, 13(11), 784.
-
ResearchGate. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Request PDF. Retrieved from [Link]
- Rogers, J. R., et al. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. Journal of the American Chemical Society, 143(25), 9494-9503.
- Google Patents. (n.d.). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
-
PrepChem. (n.d.). Synthesis of 3-amino-5-methylhexanoic acid. Retrieved from [Link]
- Singh, Y., & Kumar, V. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226.
-
PubChem. (n.d.). (2R,4R)-4-amino-2-methylpentanoic acid. Retrieved from [Link]
- Singh, Y., & Kumar, V. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino acids, 52(9), 1207-1226.
Sources
- 1. usbio.net [usbio.net]
- 2. labsolu.ca [labsolu.ca]
- 3. scbt.com [scbt.com]
- 4. Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. β-Homoleucine - Wikipedia [en.wikipedia.org]
- 11. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP3063168B1 - Neuroprotective peptides - Google Patents [patents.google.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
An In-Depth Technical Guide to the Spectroscopic Data of Fmoc-Protected Beta-Homoleucine
Introduction: The Significance of Fmoc-β-Homoleucine in Modern Peptide Science
In the landscape of peptide chemistry and drug development, the incorporation of non-proteinogenic amino acids is a cornerstone of innovation. Among these, β-amino acids have garnered significant attention for their ability to impart unique conformational constraints and enhanced proteolytic stability to peptides. Fmoc-protected β-homoleucine ((S)-3-(Fmoc-amino)-5-methylhexanoic acid) stands out as a particularly valuable building block. Its isobutyl side chain provides hydrophobicity, while the β-amino acid backbone offers resistance to enzymatic degradation, a critical attribute for the development of therapeutic peptides with improved pharmacokinetic profiles[1].
This guide provides a comprehensive overview of the essential spectroscopic data required for the unambiguous identification and quality control of Fmoc-β-homoleucine. As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for its interpretation, grounded in the principles of structural chemistry and the practical realities of peptide synthesis. The protocols and data presented herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can confidently utilize this important reagent in their work.
Synthesis of Fmoc-β-Homoleucine via Ultrasound-Promoted Wolff Rearrangement
A robust and efficient synthesis of Fmoc-β-homoleucine is crucial for its application in peptide synthesis. The Arndt-Eistert homologation, followed by an ultrasound-promoted Wolff rearrangement, has proven to be a highly effective method for the synthesis of a variety of Fmoc-protected β-homoamino acids, including Fmoc-β-homoleucine, with high yields and retention of stereochemical integrity.
Experimental Protocol
This protocol is adapted from the work of Müller, Vogt, and Sewald.
Part 1: Synthesis of the Intermediate Fmoc-L-leucine-α-diazo ketone
-
Activation of Fmoc-L-leucine: Dissolve Fmoc-L-leucine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) and cool the solution to -15 °C. Add N-methylmorpholine (NMM) (1.0 eq), followed by the slow addition of isobutyl chloroformate (1.0 eq). Stir the reaction mixture at -15 °C for 15 minutes. The formation of a white precipitate (NMM·HCl) indicates the formation of the mixed anhydride.
-
Diazotization: In a separate, light-protected apparatus, generate a solution of diazomethane (CH₂N₂) in diethyl ether. Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at 0 °C. The reaction is typically complete when the yellow color of diazomethane persists.
-
Work-up: Carefully quench any excess diazomethane with a few drops of acetic acid. The reaction mixture is then washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Fmoc-L-leucine-α-diazo ketone, which can be used in the next step without further purification.
Part 2: Ultrasound-Promoted Wolff Rearrangement to Fmoc-β-Homoleucine
-
Reaction Setup: Dissolve the crude Fmoc-L-leucine-α-diazo ketone (1.0 eq) in a mixture of 1,4-dioxane and water (typically 10:1 v/v).
-
Catalysis and Sonication: Add a catalytic amount of silver benzoate (AgOBz) (typically 10 mol%) to the solution. Place the reaction vessel in an ultrasonic bath and sonicate at room temperature.
-
Monitoring and Completion: The progress of the rearrangement is monitored by Thin-Layer Chromatography (TLC), following the disappearance of the diazo ketone. The reaction is generally complete within 1-2 hours.
-
Purification: Upon completion, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the final product, Fmoc-β-homoleucine, as a white solid.
Spectroscopic Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of Fmoc-β-homoleucine.
Caption: Synthesis and Characterization Workflow for Fmoc-β-homoleucine.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For Fmoc-β-homoleucine, the ¹H NMR spectrum provides a unique fingerprint, allowing for the confirmation of the presence of the Fmoc protecting group, the β-amino acid backbone, and the isobutyl side chain.
Table 1: ¹H NMR Data for Fmoc-β-homoleucine
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 7.78 - 7.25 | m | 8H | Aromatic protons (Fmoc group) |
| ~5.30 | d | 1H | NH |
| 4.45 - 4.15 | m | 3H | CH₂-O and CH of Fmoc group |
| ~4.00 | m | 1H | Cβ-H |
| ~2.40 | d | 2H | Cα-H₂ |
| ~1.65 | m | 1H | Cδ-H |
| 1.35 - 1.20 | m | 2H | Cγ-H₂ |
| 0.90 | d | 6H | (CH₃)₂ |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the concentration.
Interpretation of the ¹H NMR Spectrum
-
Fmoc Group: The aromatic region of the spectrum, typically between δ 7.25 and 7.78 ppm, shows a complex multiplet integrating to 8 protons, which is characteristic of the fluorenyl moiety. The methylene and methine protons of the Fmoc group are observed as a multiplet around δ 4.15-4.45 ppm, integrating to 3 protons.
-
Amide Proton: The amide proton (NH) typically appears as a doublet around δ 5.30 ppm, with its coupling to the adjacent Cβ proton providing evidence for the N-substituted β-amino acid structure.
-
β-Amino Acid Backbone: The proton on the β-carbon (Cβ-H), being adjacent to the nitrogen atom, is expected to resonate around δ 4.00 ppm as a multiplet. The two diastereotopic protons on the α-carbon (Cα-H₂) will appear as a doublet of doublets or a multiplet around δ 2.40 ppm.
-
Isobutyl Side Chain: The isobutyl side chain gives rise to a multiplet for the γ-protons (Cγ-H₂) around δ 1.20-1.35 ppm, a multiplet for the δ-proton (Cδ-H) around δ 1.65 ppm, and a characteristic doublet for the two equivalent methyl groups at approximately δ 0.90 ppm, integrating to 6 protons.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in Fmoc-β-homoleucine gives rise to a distinct signal, allowing for a complete structural confirmation.
Table 2: ¹³C NMR Data for Fmoc-β-homoleucine
| Chemical Shift (δ) (ppm) | Assignment |
| ~173 | C=O (Carboxylic acid) |
| ~156 | C=O (Carbamate) |
| 144.1, 141.5 | Quaternary aromatic carbons (Fmoc) |
| 127.8, 127.2, 125.3, 120.1 | Aromatic CH carbons (Fmoc) |
| ~67 | CH₂-O (Fmoc) |
| ~47 | CH (Fmoc) |
| ~48 | Cβ |
| ~43 | Cγ |
| ~41 | Cα |
| ~25 | Cδ |
| ~23, ~22 | (CH₃)₂ |
Note: The exact chemical shifts may vary depending on the solvent.
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbons: Two distinct signals in the downfield region correspond to the carbonyl carbons: the carboxylic acid carbonyl at approximately δ 173 ppm and the carbamate carbonyl of the Fmoc group at around δ 156 ppm.
-
Fmoc Group: The eight aromatic carbons of the fluorenyl group give rise to six signals (due to symmetry) in the range of δ 120-145 ppm. The quaternary carbons are observed at the lower field end of this range. The methylene carbon (CH₂-O) and the methine carbon (CH) of the Fmoc group are found at approximately δ 67 ppm and δ 47 ppm, respectively.
-
β-Homoleucine Moiety: The β-carbon (Cβ) attached to the nitrogen atom is expected around δ 48 ppm. The α-carbon (Cα) is typically observed at a higher field, around δ 41 ppm. The carbons of the isobutyl side chain (Cγ, Cδ, and the two methyl carbons) will have characteristic chemical shifts in the upfield region of the spectrum.
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of Fmoc-β-homoleucine is characterized by distinct absorption bands corresponding to the vibrations of its key functional groups.
Table 3: FT-IR Data for Fmoc-β-homoleucine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2800 | Broad | O-H stretch (Carboxylic acid) |
| ~3300 | Medium | N-H stretch (Amide) |
| 3100 - 3000 | Medium | C-H stretch (Aromatic) |
| 2960 - 2870 | Strong | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid and Carbamate) |
| ~1530 | Strong | N-H bend (Amide II) |
| 1450, 760, 740 | Medium-Strong | C=C stretch and C-H bend (Aromatic) |
Interpretation of the FT-IR Spectrum
-
O-H and N-H Stretching: A broad absorption band in the region of 3400-2800 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with the C-H stretching bands. The N-H stretching of the amide group is typically observed as a medium intensity band around 3300 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the strong aliphatic C-H stretching bands from the isobutyl and Fmoc methylene groups are observed between 2870 and 2960 cm⁻¹.
-
Carbonyl Stretching: The most intense band in the spectrum is typically the C=O stretching vibration. In Fmoc-β-homoleucine, the carbonyl stretching of the carboxylic acid and the carbamate are expected to overlap, resulting in a strong, broad band around 1710 cm⁻¹.
-
Amide II Band: The N-H bending vibration, known as the Amide II band, is a characteristic feature of N-substituted amides and appears as a strong band around 1530 cm⁻¹.
-
Aromatic Region: The C=C stretching vibrations of the aromatic rings of the Fmoc group are observed around 1450 cm⁻¹. The out-of-plane C-H bending vibrations of the aromatic rings give rise to strong bands in the fingerprint region, typically around 740 and 760 cm⁻¹, which are diagnostic for the fluorenyl group.
Mass Spectrometry
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis. For Fmoc-β-homoleucine, electrospray ionization (ESI) is a commonly used soft ionization technique.
Table 4: Mass Spectrometry Data for Fmoc-β-homoleucine
| m/z | Ion |
| 368.18 | [M+H]⁺ |
| 390.16 | [M+Na]⁺ |
| 366.17 | [M-H]⁻ |
Note: M = C₂₂H₂₅NO₄, Exact Mass = 367.18 g/mol
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 368.18. The sodium adduct [M+Na]⁺ at m/z 390.16 is also commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected at m/z 366.17. The accurate mass measurement of these ions can be used to confirm the elemental composition of the molecule.
-
Fragmentation: While not detailed here, tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation. Characteristic fragment ions would include the loss of the Fmoc group or cleavage of the amino acid side chain, providing further structural confirmation.
Conclusion
The comprehensive spectroscopic characterization of Fmoc-protected β-homoleucine is indispensable for its effective use in research and development. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, along with a reliable synthesis protocol. By understanding the causality behind the observed spectroscopic signals, researchers can ensure the identity, purity, and quality of this valuable building block, thereby enhancing the reliability and reproducibility of their peptide synthesis endeavors.
References
-
PubChem. (n.d.). Fmoc-leucine. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Structure and Potential of 2-(isobutyl)-β-alanine
This guide provides a comprehensive technical examination of 2-(isobutyl)-β-alanine, a substituted β-amino acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple description of the molecule. It deconstructs its molecular architecture, proposes robust methods for its synthesis and characterization, and explores its potential pharmacological relevance based on established principles of medicinal chemistry and the known bioactivities of related structures.
Introduction: The Rising Prominence of β-Amino Acids in Drug Discovery
β-Amino acids and the peptides derived from them (β-peptides) have garnered significant interest in medicinal chemistry.[1][2] Unlike their α-amino acid counterparts, the additional carbon atom in their backbone separates the amino and carboxyl termini, bestowing unique conformational properties.[3][] This structural distinction often translates into remarkable biological advantages, including increased metabolic stability due to resistance against proteolytic degradation.[2][3] Consequently, β-amino acids are vital building blocks for creating peptidomimetics, developing novel therapeutics with enhanced pharmacological profiles, and exploring new frontiers in molecular recognition.[1][][5] This guide focuses on a specific, under-explored derivative, 2-(isobutyl)-β-alanine, to provide a framework for its scientific investigation.
Molecular Architecture of 2-(isobutyl)-β-alanine
Understanding the precise structure of 2-(isobutyl)-β-alanine is fundamental to predicting its behavior and function. The structure is a composite of a β-alanine core with a strategic alkyl substitution.
-
Systematic Nomenclature and Core Structure: The IUPAC name for this compound is 3-amino-2-isobutylpropanoic acid . The molecule is built upon the scaffold of β-alanine (3-aminopropanoic acid), which features a three-carbon chain with an amino group at the β-carbon (C3) and a carboxylic acid group at C1.[6][7]
-
The 2-(isobutyl) Substituent: The defining feature is the isobutyl group (-CH₂CH(CH₃)₂) attached to the α-carbon (C2). This substitution has two primary consequences:
-
Increased Lipophilicity: The nonpolar isobutyl side chain increases the molecule's overall hydrophobicity compared to the parent β-alanine. This can significantly influence properties such as membrane permeability, solubility, and binding interactions with hydrophobic pockets in biological targets.
-
Steric Hindrance: The bulk of the isobutyl group near the carboxylic acid function can influence the molecule's conformational flexibility and its ability to interact with enzymes or receptors.
-
-
Stereochemistry: The substitution at the C2 position introduces a chiral center. Therefore, 2-(isobutyl)-β-alanine can exist as a pair of enantiomers: (R)-3-amino-2-isobutylpropanoic acid and (S)-3-amino-2-isobutylpropanoic acid.[3][] The specific stereoisomer is critical, as biological systems are chiral, and enantiomers often exhibit profoundly different pharmacological activities and metabolic fates. Any synthesis or biological evaluation must account for this stereochemistry.
Caption: Figure 1: Annotated Structure of (S)-2-(isobutyl)-β-alanine.
Predicted Physicochemical and Spectroscopic Profile
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Reference Analog |
| Molecular Formula | C₇H₁₅NO₂ | Based on structural components. |
| Molecular Weight | 145.20 g/mol | Calculated from the molecular formula. |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | Similar to other β-amino acids.[8] |
| Predicted LogP (Octanol/Water) | ~0.5 - 1.0 | Increased from β-alanine (-3) due to the lipophilic isobutyl group. |
| Predicted pKa (Carboxyl) | ~3.5 - 4.5 | Similar to β-alanine's carboxyl pKa.[6] |
| Predicted pKa (Amino) | ~9.5 - 10.5 | Similar to β-alanine's amino pKa.[6] |
Anticipated Spectroscopic Signatures for Structural Verification
The definitive confirmation of the structure would rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Key diagnostic signals would include:
-
A doublet for the two methyl groups of the isobutyl moiety.
-
A multiplet for the methine proton of the isobutyl group.
-
A multiplet for the C2 (α) proton.
-
A multiplet for the C3 (β) protons, which are diastereotopic due to the adjacent chiral center.
-
-
¹³C NMR Spectroscopy: The carbon NMR would confirm the carbon skeleton. Expected chemical shifts (in ppm, relative to TMS) are outlined below.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The ESI-MS spectrum in positive mode should show a prominent molecular ion peak [M+H]⁺ at m/z ≈ 146.12. Key fragmentation would likely involve the loss of the carboxylic acid group (-45 Da) or cleavage adjacent to the nitrogen atom.
Table 2: Predicted NMR Chemical Shifts (in D₂O)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| C1 (COOH) | - | ~175-180 | Quaternary carbon, no ¹H signal. |
| C2 (α-CH) | ~2.5-2.8 | ~40-45 | Coupled to C3-H and isobutyl-CH₂. |
| C3 (β-CH₂) | ~3.0-3.3 | ~35-40 | Complex multiplet pattern expected. |
| Isobutyl-CH₂ | ~1.5-1.8 | ~40-45 | Coupled to C2-H and isobutyl-CH. |
| Isobutyl-CH | ~1.8-2.1 | ~25-30 | Septet or multiplet. |
| Isobutyl-CH₃ | ~0.9-1.0 | ~20-25 | Doublet, integrating to 6H. |
Strategic Synthesis and Purification Workflow
The synthesis of 2-substituted β-amino acids can be approached through several established methodologies. A robust and reliable strategy involves the stereoselective Michael addition of an organometallic reagent to an α,β-unsaturated carbonyl compound equipped with a chiral auxiliary.
Protocol: Asymmetric Synthesis via Michael Addition
This protocol describes a plausible, self-validating pathway to enantiomerically enriched 2-(isobutyl)-β-alanine. The causality behind this choice is the high degree of stereocontrol offered by the Evans auxiliary, a well-established method in asymmetric synthesis.
Step 1: Acylation of Chiral Auxiliary
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans auxiliary) in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Add n-butyllithium dropwise and stir for 15 minutes.
-
Add crotonyl chloride dropwise and allow the reaction to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography to yield the N-crotonyl oxazolidinone.
Step 2: Stereoselective Michael Addition
-
Prepare the isobutyl cuprate reagent in situ by reacting two equivalents of isobutyllithium with one equivalent of copper(I) cyanide in anhydrous THF at -78 °C.
-
In a separate flask, dissolve the N-crotonyl oxazolidinone from Step 1 in anhydrous THF and cool to -78 °C.
-
Add the prepared cuprate reagent slowly to the oxazolidinone solution. Stir at -78 °C for 4 hours.
-
Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and 2M NH₄OH. Extract with ethyl acetate and purify to obtain the isobutyl-adduct.
Step 3: Azide Installation
-
The product from Step 2 is treated with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) to form the enolate.
-
The enolate is then reacted with an electrophilic azide source, such as trisyl azide, to install the azide group at the C3 position.
Step 4: Hydrolysis and Reduction
-
Hydrolyze the chiral auxiliary using lithium hydroxide in a THF/water mixture. This cleaves the auxiliary and liberates the carboxylic acid.
-
Reduce the azide group to the primary amine using a standard method like catalytic hydrogenation (H₂, Pd/C).
-
Purify the final product, 2-(isobutyl)-β-alanine, using ion-exchange chromatography.
Caption: Figure 2: Synthetic & Purification Workflow.
Postulated Biological Relevance and Therapeutic Potential
The unique structure of 2-(isobutyl)-β-alanine suggests several avenues for pharmacological exploration, primarily by modifying the known activities of its parent compound, β-alanine, or by mimicking other bioactive molecules.
-
Enhanced Carnosine Precursor: β-Alanine's primary physiological role is as the rate-limiting precursor for the synthesis of carnosine, an important intramuscular buffer and antioxidant.[9][10][11] The increased lipophilicity from the isobutyl group could potentially enhance its uptake into muscle cells, leading to more efficient carnosine synthesis. This could translate to improved performance in high-intensity exercise.[12][13][14]
-
Proteolytically Resistant Peptidomimetic: The C2-substitution may confer significant resistance to degradation by peptidases.[2][3] This makes 2-(isobutyl)-β-alanine an attractive building block for designing β-peptides or other peptidomimetics with extended plasma half-lives. Such molecules could be developed as long-acting receptor agonists or antagonists.[][5]
-
Modulation of Neurological Receptors: β-Alanine itself is an agonist for glycine receptors and has some activity at GABA receptors.[6][8] The isobutyl group could alter the binding affinity and selectivity for these or other neurological targets. For example, many successful drugs, such as pregabalin, feature an isobutyl moiety and act on CNS targets. The structural similarity warrants investigation into its potential as a neuromodulatory agent.
-
Glucagon Receptor Antagonism: Derivatives of β-alanine have been successfully developed as orally available glucagon receptor antagonists for the treatment of type 2 diabetes.[15] The specific substitution pattern is key to receptor affinity and pharmacokinetic properties. The 2-(isobutyl) scaffold represents a novel, unexplored chemical space for this target class.
Caption: Figure 3: Postulated Structure-Activity Relationships.
Conclusion
While 2-(isobutyl)-β-alanine remains a sparsely documented compound, a thorough analysis of its constituent parts provides a clear and compelling roadmap for its investigation. Its structure combines the inherent advantages of a β-amino acid backbone—namely, conformational uniqueness and potential metabolic stability—with an isobutyl substitution that enhances lipophilicity and provides steric bulk. This guide has outlined its fundamental molecular architecture, predicted its analytical signature, proposed a robust synthetic strategy, and postulated several avenues for therapeutic application. For drug development professionals and medicinal chemists, 2-(isobutyl)-β-alanine represents a promising and tractable scaffold for building next-generation therapeutics with potentially superior pharmacological profiles.
References
-
Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]
-
National Center for Biotechnology Information. (n.d.). Beta-amino acids: versatile peptidomimetics. PubMed. [Link]
-
Rehman, F. U. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. [Link]
-
American Chemical Society. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
National Institute of Standards and Technology. (n.d.). β-Alanine, N-(2-furoyl)-, isobutyl ester. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). beta-Alanine, N-(4-methylbenzoyl)-, isobutyl ester. PubChem. [Link]
-
Wiley. (n.d.). N-Isobutyl-2-methyl-beta-alanine. SpectraBase. [Link]
-
National Center for Biotechnology Information. (n.d.). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central. [Link]
-
U.S. Environmental Protection Agency. (n.d.). .beta.-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, (R)-. Substance Details - EPA. [Link]
- Google Patents. (n.d.). US20030114488A1 - New processes for producing beta-alanine derivatives.
-
Wiley. (n.d.). .beta.-Alanine, N-isobutyryl-, dodecyl ester. SpectraBase. [Link]
-
Wiley. (n.d.). N-ISOBUTYL-2-METHYL-beta-ALANINE. SpectraBase. [Link]
-
Wikipedia. (n.d.). β-Alanine. Wikipedia. [Link]
-
National Institutes of Health. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). Beta-Alanine. PubChem. [Link]
-
International Agency for Research on Cancer. (n.d.). beta-Alanine (Compound). Exposome-Explorer. [Link]
-
WebMD. (2025). Beta-alanine: Uses and Risks. WebMD. [Link]
-
RxList. (n.d.). Beta-alanine: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in the synthesis of β-alanine. PubMed Central. [Link]
-
Examine.com. (n.d.). Beta-Alanine benefits, dosage, and side effects. Examine.com. [Link]
-
Canada.ca. (n.d.). BETA ALANINE. Canada.ca. [Link]
-
National Center for Biotechnology Information. (2007). New beta-alanine derivatives are orally available glucagon receptor antagonists. PubMed. [Link]
-
Medical News Today. (n.d.). Beta-alanine: Function, benefits, and sources. Medical News Today. [Link]
-
National Center for Biotechnology Information. (n.d.). beta-Alanine, N-(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl-. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. PubMed Central. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. β-Alanine - Wikipedia [en.wikipedia.org]
- 7. Exposome-Explorer - beta-Alanine (Compound) [exposome-explorer.iarc.fr]
- 8. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Beta-alanine: Uses and Risks [webmd.com]
- 10. canada.ca [canada.ca]
- 11. Beta-alanine: Function, benefits, and sources [medicalnewstoday.com]
- 12. Beta-alanine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 13. examine.com [examine.com]
- 14. Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New beta-alanine derivatives are orally available glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Incorporation of 2-(Aminomethyl)-4-methylpentanoic Acid in Peptide Synthesis
Abstract
The strategic incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. This guide provides an in-depth technical overview of the initial studies and core methodologies for the incorporation of 2-(aminomethyl)-4-methylpentanoic acid, a β-homologue of the proteinogenic amino acid leucine, into peptide chains. We will explore the synthesis of this unique building block, detail the protocols for its integration into peptides via Solid-Phase Peptide Synthesis (SPPS), and discuss the critical analytical techniques for the characterization of the resulting modified peptides. The structural relationship of this β-amino acid to the neurotransmitter analogue pregabalin will be discussed as a key rationale for its application in designing novel, proteolytically stable peptide therapeutics with potentially unique pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the structural and functional advantages of β-amino acid-containing peptides.
Introduction: The Rationale for Incorporating this compound
The twenty canonical α-amino acids provide the fundamental blueprint for natural peptides and proteins. However, their inherent limitations, such as susceptibility to proteolytic degradation and restricted conformational diversity, have driven the exploration of unnatural amino acids (UAAs).[1] The incorporation of UAAs, such as β-amino acids, offers a powerful strategy to overcome these limitations.[2] β-amino acids, with an additional carbon atom in their backbone, can induce unique secondary structures (e.g., helices, turns, and sheets) and confer remarkable resistance to enzymatic degradation.[2][3]
This guide focuses on this compound, a specific β-amino acid also known as β-homoleucine. Its structural significance is underscored by its relationship to L-leucine and, more critically, to pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a potent anticonvulsant, analgesic, and anxiolytic agent.[4] The incorporation of β-homoleucine into bioactive peptides is a promising avenue for developing novel therapeutics with enhanced stability and potentially modulated biological activity.[5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this β-amino acid is crucial for its effective use in synthesis and for predicting its influence on peptide structure.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Synonyms | β-homoleucine, 2-isobutyl-beta-alanine | [6][7] |
| Molecular Formula | C7H15NO2 | [7] |
| Molecular Weight | 145.20 g/mol | [7] |
| CAS Number (racemic) | 100869-07-6 | [6] |
| CAS Number ((S)-enantiomer) | 203854-56-2 | [7] |
For the purpose of peptide synthesis, the amino group of this compound must be protected. The two most common protecting groups are Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc).
| Protected Derivative | Molecular Formula | Molecular Weight | CAS Number |
| Boc-(S)-2-(aminomethyl)-4-methylpentanoic acid | C12H23NO4 | 245.32 | 828254-18-8 |
| Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid | C22H25NO4 | 367.44 | 1018899-99-4 |
Synthesis of this compound
While commercially available, understanding the synthetic routes to this compound is valuable for custom synthesis and isotopic labeling. An efficient method for the enantioselective synthesis of β2-amino acids involves the organocatalytic aminomethylation of aldehydes.[8]
Experimental Protocol: Synthesis of β²-Amino Acids via Organocatalytic Aminomethylation (Adapted)
-
Iminium Ion Formation: A formaldehyde-derived iminium species is generated in situ.
-
Mannich Reaction: An aldehyde (in this case, isovaleraldehyde) undergoes a Mannich addition to the iminium species, catalyzed by a proline-derived chiral pyrrolidine catalyst. This step establishes the stereocenter.
-
Reduction: The resulting β-amino aldehyde is reduced to the corresponding γ-amino alcohol.
-
Purification: The γ-amino alcohol can be purified via recrystallization of its HCl salt to enhance enantiomeric excess.
-
Protection and Oxidation: The benzyl protecting groups are replaced with Boc groups in a one-pot reaction, followed by Jones oxidation to yield the desired protected β²-amino acid.[8]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The method of choice for incorporating this compound into a peptide chain is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[9] This cyclical process allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[10]
Core Principles of Fmoc-SPPS
Fmoc-SPPS relies on an orthogonal protection strategy where the N-terminal α-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups.[10] The synthesis proceeds from the C-terminus to the N-terminus.
Detailed Step-by-Step Protocol for Incorporation
This protocol outlines the manual synthesis on a 0.1 mmol scale.
Materials:
-
Fmoc-protected this compound
-
Appropriate resin (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal acid)[11]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvent: Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation:
-
Fmoc Deprotection:
-
Coupling of Fmoc-2-(aminomethyl)-4-methylpentanoic acid:
-
In a separate vial, dissolve Fmoc-2-(aminomethyl)-4-methylpentanoic acid (3-5 equivalents) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 30-60 minutes at room temperature. For potentially difficult couplings involving β-amino acids, the reaction time can be extended.
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, then DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and react for 2-3 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Characterization of the Modified Peptide
Comprehensive characterization is essential to confirm the successful incorporation of this compound and to determine the purity and structure of the final peptide.
Purification and Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for both purification and purity assessment.
-
Preparative RP-HPLC: Used to purify the crude peptide from deletion sequences and other impurities. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.
-
Analytical RP-HPLC: Used to determine the purity of the final peptide product.
-
Identity and Structural Confirmation
-
Mass Spectrometry (MS): Essential for confirming the correct molecular weight of the synthesized peptide.[12]
-
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These are the two most common ionization techniques for peptide analysis.[13]
-
Tandem Mass Spectrometry (MS/MS): Provides sequence information by fragmenting the peptide and analyzing the resulting daughter ions, which can confirm the incorporation of the β-homoleucine residue at the correct position.[12]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the peptide in solution, including the conformation induced by the β-amino acid.[14] High-resolution magic-angle spinning (HRMAS) NMR can even be used to analyze peptides while they are still attached to the resin.[15]
Potential Applications and Future Directions
The incorporation of this compound into peptides opens up numerous possibilities for therapeutic development.
-
Enhanced Proteolytic Stability: Peptides containing β-amino acids are known to be resistant to degradation by proteases, which can lead to a longer in vivo half-life.[16]
-
Modulation of Bioactivity: The altered backbone conformation can lead to changes in receptor binding affinity and selectivity, potentially creating more potent or specific agonists or antagonists.[2]
-
Development of Novel Bioactive Peptides: This building block can be used to design peptidomimetics that target a wide range of biological processes, including those involved in pain, neurological disorders, and cancer.[17][18]
Future studies should focus on the systematic incorporation of this compound into known bioactive peptide sequences and the subsequent evaluation of their structure-activity relationships. The development of peptides with improved therapeutic profiles will validate the utility of this promising non-canonical amino acid.
References
-
Fmoc Solid-Phase Peptide Synthesis. (2020). Springer Nature Experiments. Retrieved from [Link]
- Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
-
Beta Homo Amino Acids for Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
- Azzarito, V., Long, K., Murphy, N. S., & Wilson, A. J. (2013).
- Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
- Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed.
-
β-Homoleucine. (n.d.). In Wikipedia. Retrieved from [Link]
- β−Amino Acids. (n.d.). BOC Sciences.
-
(2S)-2-(Aminomethyl)-4-methylpentanoic acid. (n.d.). PubChem. Retrieved from [Link]
- Horne, W. S., & Gellman, S. H. (2008).
- Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamin
- Hart, S. A., & Gellman, S. H. (2008). Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. PMC - NIH.
- β-Amino acid-containing hybrid peptides—new opportunities in peptidomimetics. (n.d.). OUCI.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Characterization of intermolecular beta-sheet peptides by mass spectrometry and hydrogen isotope exchange. (2000). PubMed.
-
Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.). Retrieved from [Link]
- Characterization of peptide O⋯HN hydrogen bonds via1H-detected 15N/17O solid-state NMR spectroscopy. (n.d.).
-
Pregabalin. (n.d.). In Wikipedia. Retrieved from [Link]
- Peptide and protein analysis with mass spectrometry. (2004).
- Conformational analysis by HRMAS NMR spectroscopy of resin-bound homo-peptides from C(alpha)-methyl-leucine. (2003). PubMed.
- Small bioactive peptides for biomaterials design and therapeutics. (n.d.). CentAUR.
- Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preserv
- Mass Spectrometry in Peptide and Protein Analysis. (n.d.). Mabion.
- Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect. (n.d.). PMC.
- Potential bio-functionalities of bioactive peptides. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Homoleucine - Wikipedia [en.wikipedia.org]
- 4. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
- 5. peptide.com [peptide.com]
- 6. This compound | C7H15NO2 | CID 19261621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2S)-2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 55253004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 14. Characterization of peptide O⋯HN hydrogen bonds via1H-detected 15N/17O solid-state NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Conformational analysis by HRMAS NMR spectroscopy of resin-bound homo-peptides from C(alpha)-methyl-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
"exploring the conformational properties of peptides containing beta-homoleucine"
A Technical Guide to the Conformational Landscape of β-Homoleucine Peptides
This guide provides an in-depth exploration of the structural properties of peptides incorporating β-homoleucine, a non-proteinogenic amino acid that imparts unique and valuable characteristics. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles that govern the conformational behavior of these fascinating molecules. We will delve into the fundamental secondary structures of β-peptides, the specific influence of the β-homoleucine side chain, the synergistic experimental and computational techniques required for their characterization, and their applications in modern drug discovery.
Part 1: The Structural World of β-Peptides: A Primer
Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, which fundamentally alters their conformational possibilities.[1][] This expanded backbone endows β-peptides with greater flexibility and the ability to form novel, stable secondary structures that are distinct from the familiar α-helices and β-sheets of proteins.[3] These structures, often referred to as "foldamers," can adopt well-defined shapes even in short sequences.[4]
β-Homoleucine (3-amino-5-methylhexanoic acid) is a β³-substituted amino acid, meaning its isobutyl side chain is attached to the Cβ atom.[1][5] This specific placement is crucial for its conformational influence. Peptides built from β³-amino acids are known to favor a particular helical structure known as the 314-helix (or simply 14-helix).[5]
Key secondary structures observed in β-peptides include:
-
14-Helix: Characterized by a 14-membered hydrogen-bond ring formed between the amide proton at residue i and the carbonyl oxygen at residue i-2. It is a stable, left-handed helix with approximately three residues per turn.[5]
-
12-Helix: Involves a 12-membered hydrogen-bond ring.
-
10/12-Helix: A mixed-hydrogen bonding pattern that is intrinsically stable for the unsubstituted β-peptide backbone.[6]
-
Sheets and Turns: β-peptides can also form sheet-like structures and well-defined turns, contributing to more complex tertiary and quaternary assemblies.[1][7]
The choice of secondary structure is heavily influenced by the substitution pattern on the β-amino acid backbone.[6] For β³-residues like β-homoleucine, the bulky side chain plays a pivotal role in stabilizing specific folds, most notably the 14-helix, by engaging in favorable packing interactions.[5]
The Unique Role of the β-Homoleucine Side Chain
The bulky, hydrophobic isobutyl side chain of β-homoleucine is not merely a passive substituent; it is an active driver of peptide architecture. In a manner analogous to the leucine zipper motifs in α-proteins, β-homoleucine residues can be strategically placed along one face of a 14-helix to promote oligomerization through the hydrophobic effect.[5]
A prominent example is the designed β-dodecapeptide Zwit-1F , which spontaneously self-assembles into a highly stable octamer in aqueous solution. X-ray crystallography revealed that β³-homoleucine side chains decorate the interior of this assembly, sequestering themselves from the solvent to create a well-packed hydrophobic core reminiscent of globular proteins.[5] This demonstrates the power of β-homoleucine to drive the formation of discrete, higher-order quaternary structures.
Part 2: Deciphering Conformation: A Multi-Modal Approach
No single technique can fully elucidate the conformational properties of a peptide. A robust understanding requires the integration of solution-state spectroscopy, solid-state analysis, and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Cornerstone
NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution, providing insights under near-physiological conditions.[8] It provides crucial information on covalent bonding, through-bond and through-space correlations, and dynamic processes.
Core NMR Experiments for β-Peptide Analysis:
-
1D ¹H NMR: Provides an initial overview of the peptide's folding state. Dispersed amide proton signals often indicate a well-folded structure.[9]
-
TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system, enabling residue assignment.[8]
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): Detects protons that are close in space (<5 Å), providing the distance restraints essential for 3D structure calculation. Sequential and medium-range NOEs are hallmarks of specific secondary structures.[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), which is invaluable for resolving signal overlap in larger peptides.[9]
Rationale: This protocol outlines the essential steps to acquire and analyze the data needed to determine the solution structure of a synthetic β-peptide. The choice of solvent and experiments is critical for obtaining high-quality data.
-
Sample Preparation:
-
Synthesize and purify the peptide to >95% purity via HPLC.
-
Lyophilize the peptide multiple times from a D₂O/acetonitrile mixture to remove exchangeable protons, if required.
-
Dissolve the peptide to a final concentration of 0.5-1.0 mM in a suitable deuterated solvent (e.g., methanol-d₄, or 90% H₂O/10% D₂O with a buffer like sodium phosphate for aqueous studies).[9] Using a buffered aqueous solution is crucial for mimicking physiological conditions.
-
Transfer the sample to a high-quality NMR tube (e.g., Wilmad 535-PP).[9]
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (≥600 MHz) for better signal dispersion.
-
Acquire a 1D ¹H spectrum to assess sample quality and folding.
-
Acquire a 2D TOCSY spectrum with a mixing time of ~80 ms to establish intra-residue correlations.[8]
-
Acquire a 2D NOESY spectrum with a mixing time of 200-300 ms to identify through-space correlations. For molecules with intermediate molecular weight, a ROESY experiment may be necessary to avoid zero-crossing of the NOE.[10]
-
All experiments should be run at a constant, controlled temperature (e.g., 298 K).
-
-
Data Processing and Analysis:
-
Process the data using software such as TopSpin, NMRPipe, or Mnova. This involves Fourier transformation, phase correction, and baseline correction.
-
Use the TOCSY spectrum to identify the unique spin systems for each β-homoleucine and other residues.
-
Use the NOESY spectrum to "walk" along the peptide backbone, connecting adjacent residues via sequential dαN(i, i+1) or dNN(i, i+1) NOEs.
-
Identify medium-range NOEs (e.g., between residue i and i+2 or i+3), which are diagnostic of specific secondary structures like helices.
-
Convert NOE cross-peak intensities into distance restraints (e.g., strong, medium, weak corresponding to <2.8 Å, <3.5 Å, <5.0 Å).
-
Use the distance restraints, along with any dihedral angle restraints from coupling constants, to calculate a family of structures using software like CYANA or XPLOR-NIH.
-
Analyze the resulting ensemble of structures for convergence and quality using tools like PROCHECK-NMR.
-
Circular Dichroism (CD) Spectroscopy: A Global Structural Fingerprint
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing a rapid and sensitive assessment of the overall secondary structure content of a peptide in solution.[11] While it doesn't provide atomic-level detail, it is invaluable for screening conditions, monitoring conformational changes (e.g., with temperature or ligand binding), and confirming the presence of characteristic folds.
β-peptides forming a 14-helix exhibit a distinct CD spectrum, typically with a strong positive band near 198 nm and a negative band near 218 nm.[12]
// Nodes LightSource [label="Light Source"]; LinearPolarizer [label="Linear\nPolarizer", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PEM [label="Photoelastic\nModulator", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sample [label="Chiral Sample\n(β-Peptide)", shape=cylinder, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; Detector [label="Detector", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges with wave descriptions LightSource -> LinearPolarizer [label="Unpolarized Light", fontcolor="#5F6368"]; LinearPolarizer -> PEM [label="Linearly Polarized Light", fontcolor="#5F6368"]; PEM -> Sample [label="Left & Right Circularly\nPolarized Light (Alternating)", fontcolor="#5F6368"]; Sample -> Detector [label="Elliptically Polarized Light", fontcolor="#5F6368"]; } END_DOT
Rationale: This protocol ensures the accurate measurement of a peptide's CD spectrum to assess its secondary structure content. Careful sample preparation and blank subtraction are critical for reliable data.
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide. The final concentration for measurement should be in the range of 0.1-0.5 mg/mL.[11]
-
The solvent must be transparent in the far-UV region (190-250 nm). A common choice is a low-concentration phosphate buffer (e.g., 10 mM, pH 7.0) or an alcohol like trifluoroethanol (TFE), which is known to promote helical structures.
-
Prepare a "blank" sample containing the exact same buffer/solvent as the peptide sample.
-
-
Instrument Setup:
-
Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes to remove oxygen, which absorbs in the far-UV.
-
Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorbance.[11]
-
-
Data Collection:
-
Record a baseline spectrum using the blank sample.
-
Record the spectrum of the peptide sample over the desired wavelength range (e.g., 260 nm down to 190 nm).
-
Collect multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
If studying stability, use a Peltier temperature controller to record spectra at increasing temperatures to determine the melting temperature (Tm).[11]
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.
-
Analyze the resulting spectrum by identifying the positions and signs of the characteristic maxima and minima to qualitatively determine the secondary structure present (e.g., 14-helix, random coil).
-
X-ray Crystallography: The Atomic-Resolution Snapshot
When a peptide can be coaxed into forming a single, well-ordered crystal, X-ray crystallography can provide an unambiguous, atomic-resolution model of its structure in the solid state.[13] This technique is exceptionally powerful for visualizing precise side-chain packing, hydrogen bonding networks, and solvent interactions.[14]
The process involves growing a crystal, exposing it to a focused X-ray beam, and analyzing the resulting diffraction pattern to build an electron density map, into which the peptide structure is modeled and refined.[15] While challenging, the structural detail obtained is unparalleled and provides the ultimate validation of a peptide's designed conformation.[5]
Molecular Dynamics (MD) Simulations: The Computational Microscope
MD simulations serve as a crucial bridge between experimental data and a dynamic understanding of peptide behavior.[4] By simulating the movements of atoms over time based on a physical force field (e.g., CHARMm27, AMBER), MD can explore the conformational ensemble of a peptide in a simulated solvent environment.[16]
Key Applications of MD for β-Peptides:
-
Interpreting NMR Data: Unrestrained MD simulations can generate a conformational ensemble that can be compared with experimental NMR data (e.g., NOEs) to resolve ambiguities and provide a more detailed structural interpretation.[4]
-
Predicting Stability: Simulations can help rationalize the stability of certain secondary structures over others.
-
Exploring Dynamics: MD provides a view of how the peptide flexes, unfolds, and interacts with its environment over time, which is inaccessible to static experimental methods.[17]
Part 3: Applications and Future Directions
The unique properties of peptides containing β-homoleucine make them highly attractive for therapeutic and biotechnological applications.
Key Advantages for Drug Development:
-
Proteolytic Stability: The unnatural β-peptide backbone is inherently resistant to degradation by proteases, a major hurdle for conventional α-peptide drugs.[1]
-
Structural Pre-organization: The ability to form stable secondary structures allows for the precise positioning of side chains to mimic the epitopes of natural proteins.[18] This is crucial for designing potent inhibitors of protein-protein interactions (PPIs).
-
Bioactivity: Peptides incorporating β-amino acids have been successfully developed for a range of biological functions, including antimicrobial activity and receptor antagonism.[19][20]
The incorporation of β-homoleucine, with its strong helix-promoting and hydrophobic-core-forming propensity, offers a powerful tool for designing next-generation peptidomimetics with enhanced stability, potency, and specificity.[5][21] Future research will continue to expand the structural diversity and functional complexity of these molecules, paving the way for novel therapeutics and advanced biomaterials.
References
-
Interpreting NMR Data for β-Peptides Using Molecular Dynamics Simulations. Journal of the American Chemical Society. [Link]
-
Surface Activity of Amphiphilic Helical β-Peptides from Molecular Dynamics Simulation. Langmuir. [Link]
-
Molecular Dynamics Simulations of Amyloid β-Peptide (1-42): Tetramer Formation and Membrane Interactions. PubMed. [Link]
-
Molecular dynamics simulations of amyloid-β peptides in heterogeneous environments. PMC - NIH. [Link]
-
Circular Dichroism Analysis of Cyclic β-Helical Peptides Adsorbed on Planar Fused Quartz. Langmuir. [Link]
-
Molecular Dynamics Simulation Studies on the Aggregation of Amyloid-β Peptides and Their Disaggregation by Ultrasonic Wave and Infrared Laser Irradiation. MDPI. [Link]
-
β-Homoleucine. Wikipedia. [Link]
-
Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv. [Link]
-
Conformational investigation of peptides using solid-state NMR spectroscopy-A study of polymorphism of β-turn peptides containing diprolines. PubMed. [Link]
-
Analysis of Vibrational Circular Dichroism Spectra of Peptides: A Generalized Coupled Oscillator Approach of a Small Peptide Model Using VCDtools. NIH. [Link]
-
Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ResearchGate. [Link]
-
Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. RSC Publishing. [Link]
-
Circular dichroism spectra of beta- peptides. Research Collection. [Link]
-
High-Resolution Structure of a β-Peptide Bundle. PMC - NIH. [Link]
-
Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers. [Link]
-
peptide nmr. University of Bayreuth. [Link]
-
On the flexibility of beta-peptides. PubMed. [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. PubMed. [Link]
-
Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed. [Link]
-
A Newcomer's Guide to Peptide Crystallography. PMC - PubMed Central. [Link]
-
X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [Link]
-
Theoretical analysis of secondary structures of beta-peptides. PubMed. [Link]
-
Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ResearchGate. [Link]
-
X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c. PubMed. [Link]
-
β-Amino acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
β-Amino acid residues: Conformational characterization of an N- and C-protected homo-β-(S)-leucine. ResearchGate. [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]
-
Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. MDPI. [Link]
-
beta-Homoleucine. PubChem. [Link]
-
X Ray Crystallography. YouTube. [Link]
-
X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides. ProQuest. [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ResearchGate. [Link]
Sources
- 1. β-Homoleucine - Wikipedia [en.wikipedia.org]
- 3. On the flexibility of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Resolution Structure of a β-Peptide Bundle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 11. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Molecular dynamics simulations of amyloid-β peptides in heterogeneous environments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Architect's Guide to β-Amino Acids: A Technical Whitepaper on Modern Synthetic Strategies
Foreword: Beyond the Alpha, The Ascendancy of the Beta
In the landscape of modern drug discovery and materials science, the non-natural β-amino acid has emerged as a cornerstone for innovation. Structurally homologous to their proteinogenic α-amino acid cousins, the simple transposition of the amine functionality to the β-carbon fundamentally alters the molecule's conformational predisposition and metabolic stability.[1][2] This seemingly subtle isomeric shift unlocks a world of therapeutic potential, leading to the development of novel peptide-based drugs with enhanced resistance to enzymatic degradation, unique folding patterns, and potent biological activities.[3][4][5] From antiviral agents to enzyme inhibitors and novel biomaterials, the demand for efficient and stereocontrolled access to a diverse palette of β-amino acids has never been greater.[3][4][6]
This technical guide eschews a superficial overview, instead offering an in-depth exploration of the core synthetic methodologies that empower researchers to construct these valuable building blocks. We will delve into the mechanistic underpinnings of each strategy, providing not just the "how" but the critical "why" behind experimental choices. This document is designed for the practicing researcher, scientist, and drug development professional, offering field-proven insights and robust, self-validating protocols to accelerate the synthesis of novel β-amino acids.
I. The Classic Homologation: Arndt-Eistert Synthesis
The Arndt-Eistert synthesis remains a stalwart and reliable method for the one-carbon homologation of α-amino acids to their β-counterparts.[1][7] This venerable reaction sequence, while powerful, requires careful handling of the hazardous reagent diazomethane.[8][9]
Causality of the Arndt-Eistert Pathway
The elegance of the Arndt-Eistert synthesis lies in its predictable and stereoretentive nature. The key transformation is the Wolff rearrangement of an α-diazoketone intermediate, which proceeds with retention of stereochemistry at the migrating carbon.[10][11] This ensures that the chirality of the starting α-amino acid is faithfully transferred to the resulting β-amino acid.[10]
The reaction is initiated by the conversion of an N-protected α-amino acid to a more reactive species, typically an acid chloride or a mixed anhydride.[7] This activation is crucial to facilitate the subsequent nucleophilic attack by diazomethane. The resulting α-diazoketone is then subjected to the Wolff rearrangement, catalyzed by a metal such as silver(I), or induced photochemically or thermally.[7][11] The ketene intermediate formed is then trapped by a nucleophile, such as water, to yield the desired β-amino acid.[11]
Caption: Mechanism of the Arndt-Eistert Synthesis.
Experimental Protocol: Synthesis of (S)-3-Amino-4-phenylbutanoic acid from N-Boc-(S)-phenylalanine
This protocol is a representative example of the Arndt-Eistert homologation.[10]
Safety First: Diazomethane is a toxic and explosive gas. This procedure should only be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, lab coat, and gloves. Use of glassware with ground-glass joints should be avoided.[8][12]
Step 1: Formation of the Mixed Anhydride
-
Dissolve N-Boc-(S)-phenylalanine (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to -15 °C using an ice-salt bath.
-
Add N-methylmorpholine (1.1 eq) dropwise, ensuring the temperature remains below -10 °C.
-
Add isobutyl chloroformate (1.05 eq) dropwise, maintaining the temperature below -10 °C.
-
Stir the resulting mixture at -15 °C for 15 minutes.
Step 2: Reaction with Diazomethane
-
In a separate apparatus, generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) following established safety protocols.[12]
-
Carefully add the ethereal solution of diazomethane to the mixed anhydride solution at -15 °C. The addition is complete when a faint yellow color of excess diazomethane persists.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
Step 3: Wolff Rearrangement and Hydrolysis
-
To the solution of the α-diazoketone, add a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq).
-
Stir the mixture at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a 1:1 mixture of THF and water, and add lithium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-amino acid.
-
Purify the product by recrystallization or column chromatography.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The stereochemical integrity can be confirmed by chiral HPLC analysis or by measuring the optical rotation.
II. The Power of Catalysis: Enantioselective Routes to β-Amino Acids
While classical methods are effective, modern synthetic chemistry has increasingly turned to catalytic asymmetric methods to access enantiopure β-amino acids. These approaches offer greater efficiency, atom economy, and often milder reaction conditions.
A. Organocatalytic Mannich Reaction
The organocatalytic asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are direct precursors to β-amino acids.[13][14][15] This reaction typically involves the addition of a ketone or aldehyde to an imine, catalyzed by a small organic molecule, often derived from natural products like cinchona alkaloids or proline.[2][16]
Mechanistic Insight: The catalyst plays a dual role in the reaction. For instance, a bifunctional thiourea catalyst can activate the imine electrophile through hydrogen bonding, while a tertiary amine base on the same scaffold deprotonates the carbonyl compound to form a nucleophilic enolate.[13][17] This dual activation brings the reactants into close proximity within a chiral environment, thereby controlling the stereochemical outcome of the reaction.
Caption: Organocatalytic Asymmetric Mannich Reaction.
B. Catalytic Asymmetric Conjugate Addition
The conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is another highly effective strategy for the synthesis of β-amino acids.[3][17][18] This approach can be catalyzed by a variety of chiral catalysts, including transition metal complexes and organocatalysts.
The "Why" of Catalyst Choice: The choice of catalyst is dictated by the nature of the nucleophile and the Michael acceptor. For example, chiral thiourea catalysts are effective in activating α,β-unsaturated esters for the addition of hydroxylamines.[17][18] The thiourea moiety activates the ester through hydrogen bonding, increasing its electrophilicity, while a basic site on the catalyst can interact with the nucleophile.
C. Biocatalysis: Nature's Approach
Biocatalysis has emerged as a green and highly selective alternative for the synthesis of β-amino acids.[19][20][21] Transaminase enzymes, in particular, have shown great promise in this area.[20][22][23]
The Mechanism of Transamination: Transaminases catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to a keto acid acceptor.[22][24] The reaction proceeds via a "ping-pong" mechanism involving the pyridoxal phosphate (PLP) cofactor.[24][25] The enzyme's chiral active site ensures high enantioselectivity in the formation of the new amino acid.[23]
Caption: Ping-Pong Mechanism of Biocatalytic Transamination.
III. Method Selection and Optimization: A Comparative Overview
The choice of synthetic route to a novel β-amino acid is a critical decision that depends on several factors, including the desired substitution pattern, stereochemistry, scale of the synthesis, and available resources.
| Method | Advantages | Disadvantages | Key Considerations |
| Arndt-Eistert Synthesis | - Well-established and reliable- High stereoretention- Broad substrate scope for α-amino acids | - Use of hazardous and explosive diazomethane- Stoichiometric reagents | - Stringent safety precautions required- Availability of the starting α-amino acid |
| Organocatalytic Mannich | - Mild reaction conditions- High enantioselectivities achievable- Metal-free | - Substrate scope can be limited- Catalyst loading can be high | - Catalyst selection is crucial- Optimization of reaction parameters (solvent, temperature) is often necessary |
| Catalytic Conjugate Addition | - High atom economy- Convergent approach- Access to diverse structures | - Catalyst and ligand synthesis can be complex- Potential for side reactions | - Careful selection of catalyst and nucleophile- Anhydrous and inert conditions may be required |
| Biocatalysis (Transaminases) | - Exceptional stereoselectivity- Environmentally friendly (aqueous media)- Mild reaction conditions | - Limited availability of enzymes for specific substrates- Product inhibition can be an issue- Requires specialized biochemical expertise | - Enzyme screening and optimization are key- pH and temperature control are critical |
IV. Conclusion and Future Outlook
The synthesis of novel β-amino acids is a vibrant and evolving field of research. While classical methods like the Arndt-Eistert synthesis continue to be valuable, the development of catalytic asymmetric strategies has revolutionized the accessibility of these important molecules. Organocatalysis and biocatalysis, in particular, offer powerful and sustainable platforms for the construction of enantiopure β-amino acids with a wide range of functionalities.
As our understanding of catalytic systems deepens and new biocatalysts are discovered and engineered, the synthetic toolbox for accessing novel β-amino acids will undoubtedly continue to expand. This will, in turn, fuel further innovation in drug discovery, peptidomimetics, and materials science, ultimately leading to the development of new therapeutics and advanced materials with improved properties and functions.
References
-
Arndt-Eister reaction. Chemistry LibreTexts. [Link]
-
Transamination. Wikipedia. [Link]
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. [Link]
-
Wolff-Rearrangement. Organic Chemistry Portal. [Link]
-
Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journals. [Link]
-
Organocatalysis in Conjugate Amine Additions. Synthesis of β-Amino Acid Derivatives. SciSpace. [Link]
-
Transaminase biocatalysis: optimization and application. Royal Society of Chemistry. [Link]
-
Organocatalysis in Conjugate Amine Additions. Synthesis of β-Amino Acid Derivatives. Figshare. [Link]
-
Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. National Institutes of Health. [Link]
-
Diazomethane (CH2N2). Master Organic Chemistry. [Link]
-
Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Publications. [Link]
-
Organocatalysis in conjugate amine additions: synthesis of beta-amino acid derivatives. National Institutes of Health. [Link]
-
Synthesis of Beta-Substituted Alpha-Amino Acids via Lewis Acid Promoted Enantioselective Radical Conjugate Additions. National Institutes of Health. [Link]
-
Protonation-assisted conjugate addition of axially chiral enolates: asymmetric synthesis of multisubstituted β-lactams from α-amino acids. National Institutes of Health. [Link]
-
Arndt-eistert reaction. Purechemistry. [Link]
-
Arndt Eistert Synthesis (Wolff Rearrangement). SLIETians Network. [Link]
-
The mechanism of transamination (absorption maxima of intermediate compounds are shown). ResearchGate. [Link]
-
Biochemistry, Amino Acid Synthesis and Degradation. National Institutes of Health. [Link]
-
Organocatalytic Asymmetric Mannich Reactions in the Preparation of Enantio-enriched beta(3)-Amino Acid Derivatives. ResearchGate. [Link]
-
Wolff rearrangement. Wikipedia. [Link]
-
Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane Prepared by: Christine Dunbar and Nargess Hosse. The West Group. [Link]
-
Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. [Link]
-
Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. Royal Society of Chemistry. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]
-
Proposed mechanism for the amino acid catalyzed Mannich reaction. ResearchGate. [Link]
-
Arndt–Eistert reaction. Wikipedia. [Link]
-
Enantioselective organocatalytic amine conjugate addition. Princeton University. [Link]
-
β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Recent progress in the chemistry of β-aminoketones. Royal Society of Chemistry. [Link]
-
Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. [Link]
-
Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Unknown Source. [Link]
-
Transaminases for the synthesis of enantiopure beta-amino acids. National Institutes of Health. [Link]
-
Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. National Institutes of Health. [Link]
-
Preparation of Glutamate Analogues by Enzymatic Transamination. Protocol Exchange. [Link]
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]
-
MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST. RASAYAN Journal of Chemistry. [Link]
-
ChemInform Abstract: Continuous Flow Synthesis of β-Amino Acids from α-Amino Acids via Arndt—Eistert Homologation. ResearchGate. [Link]
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journals. [Link]
-
Enzymatic Synthesis and Microbial Degradation of β-Amino Acids via Transaminases. SciSpace. [Link]
-
Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. ChemRxiv. [Link]
- Biocatalytic transamination process.
-
Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica. [Link]
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Organocatalysis in conjugate amine additions: synthesis of beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 5. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Arndt-Eistert Synthesis [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. purechemistry.org [purechemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wolff-Rearrangement [organic-chemistry.org]
- 12. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 13. Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. β-Amino ketone synthesis by addition [organic-chemistry.org]
- 16. BJOC - Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones [beilstein-journals.org]
- 17. Organocatalysis in Conjugate Amine Additions. Synthesis of β-Amino Acid Derivatives (2007) | Mukund P. Sibi | 155 Citations [scispace.com]
- 18. Collection - Organocatalysis in Conjugate Amine Additions. Synthesis of β-Amino Acid Derivatives - Journal of the American Chemical Society - Figshare [figshare.com]
- 19. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation of Glutamate Analogues by Enzymatic Transamination | Springer Nature Experiments [experiments.springernature.com]
- 22. mdpi.com [mdpi.com]
- 23. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 24. Transamination - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
Methodological & Application
"incorporating 2-(Aminomethyl)-4-methylpentanoic acid into therapeutic peptides"
An Application Guide to the Synthesis and Integration of 2-(Aminomethyl)-4-methylpentanoic acid in Therapeutic Peptides
Introduction: The Strategic Advantage of β-Amino Acids in Peptide Therapeutics
The development of peptide-based drugs is often hampered by their inherent limitations, primarily their susceptibility to rapid degradation by proteases and their conformational flexibility, which can lead to reduced receptor affinity and specificity.[1] A powerful strategy to overcome these hurdles is the incorporation of non-natural amino acids, with β-amino acids emerging as a particularly promising class of peptidomimetics.[2]
Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone between the amino and carboxyl termini.[2] This seemingly minor alteration has profound consequences:
-
Enhanced Proteolytic Stability: The modified backbone makes peptides containing β-amino acids highly resistant to degradation by common proteases, significantly extending their in-vivo half-life.[1][3][4]
-
Novel Secondary Structures: β-peptides can fold into unique and highly stable helical and sheet-like structures (e.g., 12-helices, 14-helices) that are not accessible to natural peptides.[3][5] This allows for the precise spatial arrangement of side chains to mimic the functional epitopes of α-helical proteins, enabling the design of potent inhibitors of protein-protein interactions.[5]
-
Structural Diversity: this compound, a β-analog of the natural amino acid Leucine, introduces a bulky, hydrophobic isobutyl side chain. This specific modification can be used to probe binding pockets, enhance hydrophobic interactions with target receptors, and modulate the overall conformation of the peptide.
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.
Understanding the Core Component: this compound
Before beginning synthesis, it is crucial to understand the properties of the building block.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| Synonym | 2-isobutyl-beta-alanine | PubChem[7] |
| Molecular Formula | C₇H₁₅NO₂ | PubChem[6] |
| Molecular Weight | 145.20 g/mol | PubChem[6][7] |
| Structure | PubChem[6] |
The key structural feature is the amine group on the β-carbon (C3), while the isobutyl side chain is on the α-carbon (C2). This substitution pattern can influence coupling kinetics during synthesis.
Experimental Design & Workflow
The incorporation of this compound is most efficiently achieved using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy of solid-phase peptide synthesis (SPPS).[8][9] The overall workflow is a cyclical process of deprotection, activation, and coupling.
Protocol 1: Solid-Phase Synthesis of a Peptide Containing this compound
This protocol details the manual synthesis of a model peptide containing the target β-amino acid.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide peptides).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Amino Acids: Fmoc-protected α-amino acids, Fmoc-2-(aminomethyl)-4-methylpentanoic acid.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Washing Solvents: Methanol (MeOH), Diethyl ether (cold).
-
Analysis: Kaiser test kit, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometer (e.g., ESI-MS).
Step-by-Step Methodology
1. Resin Preparation (Swelling)
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) into a fritted peptide synthesis vessel.
-
Add DMF (5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DMF.
2. Initial Fmoc Deprotection
-
Add the deprotection solution (20% piperidine in DMF, 5 mL) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh aliquot of the deprotection solution (5 mL) and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (Standard α-Amino Acid)
-
In a separate vial, pre-activate the first Fmoc-α-amino acid (3 eq. to resin loading) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF (2 mL) for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 45-60 minutes at room temperature.
-
Drain the solution and wash the resin with DMF (3 x 5 mL).
-
Quality Control: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.
4. Incorporating Fmoc-2-(Aminomethyl)-4-methylpentanoic acid
-
Causality: β-amino acids, especially those with substitution at the α-carbon, can be sterically hindered and exhibit slower coupling kinetics than α-amino acids. Therefore, a more potent activating agent and potentially longer reaction times are recommended.
-
In a separate vial, dissolve Fmoc-2-(aminomethyl)-4-methylpentanoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the deprotected peptide-resin.
-
Agitate for 2-4 hours. It may be beneficial to allow the reaction to proceed longer than for a standard α-amino acid.
-
Quality Control: Perform a Kaiser test. Due to the potential for slow kinetics, this check is critical. If the test remains positive, a second coupling (double coupling) is advised before proceeding to the next cycle.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
5. Chain Elongation
-
Repeat the cycle of deprotection (Step 2) and coupling (Step 3) for all remaining α-amino acids in the sequence.
6. Final Cleavage and Global Deprotection
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail (e.g., 5 mL for 0.1 mmol resin) of 95% TFA / 2.5% TIS / 2.5% H₂O. Caution: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. TIS acts as a scavenger to prevent side reactions with sensitive residues.
-
Filter the solution to separate the resin, collecting the filtrate containing the cleaved peptide into a centrifuge tube.
-
Precipitate the crude peptide by adding it to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Purification and Characterization
The crude peptide must be purified and its identity confirmed.
1. Purification by RP-HPLC
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify using a preparative C18 RP-HPLC column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the major peak and combine them.
-
Lyophilize the pure fractions to obtain a white, fluffy powder.
2. Characterization by Mass Spectrometry
-
Analyze the purified peptide using ESI-MS or MALDI-TOF to confirm its molecular weight.
-
The expected mass should be calculated and compared to the observed mass. For a peptide containing one this compound residue, the mass will be increased by 127.10 Da (C₇H₁₃NO) compared to a peptide with Glycine in its place.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the β-amino acid; low reactivity. | Perform a second coupling (double couple) with a fresh solution of activated amino acid. Extend the coupling time. Ensure high-quality, fresh coupling reagents are used. |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Extend the cleavage time to 4 hours. Ensure the cleavage cocktail is freshly prepared. |
| Multiple Peaks in HPLC | Deletion sequences (from incomplete coupling); side reactions during cleavage. | Optimize the coupling step for the β-amino acid. Ensure proper use of scavengers (like TIS) in the cleavage cocktail, especially if the sequence contains Trp, Met, or Cys. |
References
- Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro transl
-
Why are peptides consisting of beta amino acids metabolically more stable? ResearchGate. [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
Beta-amino acids: versatile peptidomimetics. PubMed. [Link]
-
Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. NIH. [Link]
-
Folding and function in α/β-peptides: Targets and therapeutic applications. PMC. [Link]
-
A novel solvent system for solid-phase synthesis of protected peptides: the disaggregation of resin-bound antiparallel .beta.-sheet. The Journal of Organic Chemistry - ACS Publications. [Link]
-
This compound. PubChem. [Link]
-
Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. [Link]
- Methods and protocols of modern solid phase peptide synthesis. Google Scholar.
-
What is Solid-phase Peptide Synthesis? Powder Systems. [Link]
-
Peptide synthesis. Wikipedia. [Link]
-
β-Peptides as inhibitors of protein–protein interactions. PMC - NIH. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
(2S)-2-(Aminomethyl)-4-methylpentanoic acid. PubChem. [Link]
Sources
- 1. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H15NO2 | CID 19261621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2S)-2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 55253004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Use of Fmoc-β²-homoleucine as a Building Block in Drug Development
Introduction: The Strategic Advantage of β²-Amino Acids in Peptidomimetic Design
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases. The incorporation of non-proteinogenic amino acids is a cornerstone strategy to overcome this limitation. Among these, β-amino acids have emerged as particularly valuable building blocks for the design of peptidomimetics with enhanced pharmacokinetic profiles and novel structural attributes.[1][2]
This guide focuses on the application of Fmoc-β²-homoleucine , a specific β-amino acid analogue that offers unique advantages in drug development. Unlike its β³-isomer, the β²-substitution pattern, where the side chain is located on the α-carbon, introduces significant steric hindrance around the peptide backbone. This structural feature not only contributes to exceptional proteolytic resistance but also influences the conformational preferences of the resulting peptide, enabling the exploration of novel pharmacological activities.[3][4]
The strategic incorporation of Fmoc-β²-homoleucine can lead to the development of peptides with:
-
Enhanced Proteolytic Stability: The β-amino acid backbone is inherently more resistant to cleavage by common proteases compared to the α-amino acid backbone of natural peptides.[5][6][7] The additional steric bulk of the β²-side chain further shields the amide bonds from enzymatic attack.
-
Novel Secondary Structures: The altered backbone geometry of β-peptides can induce unique folding patterns, such as helices and sheets, which can be exploited to mimic or disrupt protein-protein interactions.[4][8]
-
Modulated Biological Activity: By altering the peptide's shape and stability, the introduction of β²-homoleucine can fine-tune its binding affinity and efficacy towards its biological target.[9][10][11]
This document provides a comprehensive overview of the properties of Fmoc-β²-homoleucine, detailed protocols for its efficient incorporation into peptides via solid-phase peptide synthesis (SPPS), and insights into its application in the development of therapeutic peptides.
Physicochemical Properties of Fmoc-β²-homoleucine
Fmoc-β²-homoleucine is a derivative of the natural amino acid leucine, featuring an additional methylene group in its backbone and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₅NO₄ | [12] |
| Molecular Weight | 367.44 g/mol | [12] |
| Appearance | White solid | [12] |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents. | [13] |
| Purity | Typically >98% | [12] |
Solid-Phase Peptide Synthesis (SPPS) Protocols for Fmoc-β²-homoleucine
The successful incorporation of the sterically hindered Fmoc-β²-homoleucine into a growing peptide chain requires careful optimization of the coupling conditions. Standard coupling protocols may result in incomplete reactions and the formation of deletion sequences. The following protocols are designed to maximize coupling efficiency.
General Workflow for SPPS
The overall workflow for incorporating Fmoc-β²-homoleucine follows the standard steps of Fmoc-based SPPS.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Standard Coupling using HATU
Due to the steric hindrance of β²-amino acids, a highly efficient coupling reagent is recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a preferred choice as it forms a highly reactive OAt-ester, which facilitates the acylation of the sterically hindered amine.[8][14][15]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-β²-homoleucine (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.[16]
-
Activation: In a separate vessel, dissolve Fmoc-β²-homoleucine and HATU in DMF. Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Agitate the reaction mixture at room temperature for 2-4 hours. For challenging couplings, the reaction time can be extended overnight.[17]
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test for free amines (e.g., the Kaiser test).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
-
Double Coupling (Optional): If the Kaiser test indicates incomplete coupling, a second coupling can be performed by repeating steps 2-6.
Protocol 2: Microwave-Assisted Coupling
Microwave irradiation can significantly accelerate coupling reactions, particularly for sterically hindered amino acids, by providing efficient and uniform heating.[1][18][19][20]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-β²-homoleucine (3-5 equivalents)
-
DIC (Diisopropylcarbodiimide) (3-5 equivalents)
-
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) (3-5 equivalents)
-
DMF
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Coupling Solution: In the reaction vessel, add a solution of Fmoc-β²-homoleucine, Oxyma Pure, and DIC in DMF to the deprotected peptide-resin.
-
Microwave Irradiation: Place the reaction vessel in a microwave peptide synthesizer. Apply microwave power to maintain a temperature of 60-75°C for 10-30 minutes.[21][22]
-
Monitoring and Washing: After the reaction, perform a Kaiser test and wash the resin as described in Protocol 1.
| Coupling Method | Reagents | Temperature | Time | Key Advantages |
| Standard (HATU) | Fmoc-β²-homoleucine, HATU, DIPEA | Room Temp. | 2-4 hours | High efficiency for hindered couplings.[8][15] |
| Microwave-Assisted | Fmoc-β²-homoleucine, DIC, Oxyma Pure | 60-75°C | 10-30 min | Rapid coupling, improved yields for difficult sequences.[1][18] |
Fmoc-Deprotection and Cleavage
Fmoc-Deprotection: Standard conditions of 20% piperidine in DMF for 10-20 minutes are generally effective for removing the Fmoc group from the incorporated β²-homoleucine residue.[23][24]
Cleavage and Final Deprotection: The final cleavage from the resin and removal of side-chain protecting groups are achieved using a standard cleavage cocktail, typically containing trifluoroacetic acid (TFA). A common cocktail is TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). The reaction is typically carried out for 2-4 hours at room temperature.[25]
Applications in Drug Development: Case Studies
The unique properties of β²-homoleucine have been leveraged in the design of various therapeutic peptides.
Antimicrobial Peptides (AMPs)
The development of novel AMPs is a critical strategy to combat the rise of antibiotic-resistant bacteria. The incorporation of β²-homoleucine can enhance the proteolytic stability and modulate the amphipathic nature of AMPs, leading to improved antimicrobial activity and reduced toxicity.[17][26][27][28]
A hypothetical example involves the modification of a known α-helical AMP by replacing a leucine residue with β²-homoleucine.
Workflow for AMP Development:
Caption: Workflow for the development and evaluation of an antimicrobial peptide containing β²-homoleucine.
Expected Outcomes:
| Peptide | Sequence | MIC (µg/mL) vs. S. aureus | Half-life in Serum (min) |
| Parent AMP | Ac-KLLKKLKKLLKKL-NH₂ | 16 | 30 |
| β²-hLeu AMP | Ac-K(β²-hL)LKKLKK(β²-hL)LKKL-NH₂ | 8 | >180 |
Data is hypothetical and for illustrative purposes.
Enzyme Inhibitors
The constrained conformation and increased stability imparted by β²-homoleucine make it an attractive building block for the design of potent and selective enzyme inhibitors. For instance, Fmoc-amino acid derivatives, including those of leucine, have been identified as scaffolds for designing selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease.[25][29] The incorporation of β²-homoleucine into a peptide-based inhibitor could enhance its binding affinity and in vivo efficacy.[30]
Conclusion and Future Perspectives
Fmoc-β²-homoleucine is a powerful tool in the arsenal of medicinal chemists for the development of next-generation peptide-based therapeutics. Its ability to confer enhanced proteolytic stability and induce novel secondary structures opens up new avenues for designing drugs against a wide range of targets. The optimized protocols provided in this guide are intended to facilitate the successful incorporation of this valuable building block into synthetic peptides. Future research will likely focus on exploring the full potential of β²-amino acids in combination with other peptidomimetic strategies to create highly potent, stable, and cell-permeable therapeutic agents.
References
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Murray, J. K., & Gellman, S. H. (2006). Microwave-assisted parallel synthesis of a 14-helical beta-peptide library. Journal of Combinatorial Chemistry, 8(1), 58–65. [Link]
-
Microwave-Assisted Peptide Synthesis: A Faster Approach. (n.d.). Retrieved from [Link]
-
OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020). Organic Process Research & Development, 24(10), 2038-2059. [Link]
-
Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]
-
Product Focus: Reagents for peptide synthesis Novabiochem®. (n.d.). Merck Millipore. Retrieved from [Link]
-
OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. (2018). Molecules, 23(10), 2465. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved from [Link]
-
Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors. (2014). Journal of the American Chemical Society, 136(10), 3971–3980. [Link]
-
Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). (n.d.). Retrieved from [Link]
-
Seebach, D., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]
-
Microwave peptide synthesis. (n.d.). Peptideweb.com. Retrieved from [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). Chemistry – A European Journal, 28(15), e202104108. [Link]
-
Microwave heating in solid-phase peptide synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]
-
Gonzalez, J., Ramirez, J., & Schwans, J. P. (2016). Evaluating Fmoc-amino acids as selective inhibitors of butyrylcholinesterase. Amino Acids, 48(10), 2419–2427. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2019). PLOS ONE, 14(4), e0211442. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology, 8, 199. [Link]
-
Development of novel broad-spectrum amphipathic antimicrobial peptides against multidrug-resistant bacteria through a rational combination strategy. (2021). European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
SPPS Reagents Explained: A Complete Guide | CEM Corporation. (2025). YouTube. Retrieved from [Link]
-
Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. (2020). Molecules, 25(10), 2397. [Link]
-
Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. (2021). ACS Central Science, 7(12), 2056–2065. [Link]
-
Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. (n.d.). Fengchen. Retrieved from [Link]
-
Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria. (2023). International Journal of Molecular Sciences, 24(4), 3737. [Link]
-
In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (2015). Antimicrobial Agents and Chemotherapy, 59(5), 2534–2541. [Link]
- Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (2013). Google Patents. CN103373940B.
-
Fmoc-L-amino acids. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Establishing quantifiable guidelines for antimicrobial α/β-peptide design: A partial least squares approach to improve antimicrobial activity and reduce mammalian cell toxicity. (2024). European Journal of Medicinal Chemistry, 263, 115949. [Link]
-
EVALUATING A SERIES OF FMOC-LEUCINE BASED AMINO ACIDS TO IDENTIFY POTENT BUTYRYLCHOLINESTERASE INHIBITORS AS POTENTIAL THERAPEUT. (2018). ScholarWorks. Retrieved from [Link]
-
Rational design of ASCT2 inhibitors using an integrated experimental-computational approach. (2021). Proceedings of the National Academy of Sciences, 118(37), e2108742118. [Link]
-
Convenient Asymmetric Synthesis of Fmoc-(S)-6,6,6-Trifluoro-Norleucine. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 2. digital.csic.es [digital.csic.es]
- 3. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 12. (R)-Fmoc-β2-homoleucine | CymitQuimica [cymitquimica.com]
- 13. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. Development of novel broad-spectrum amphipathic antimicrobial peptides against multidrug-resistant bacteria through a rational combination strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. Microwave-assisted parallel synthesis of a 14-helical beta-peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 21. peptideweb.com [peptideweb.com]
- 22. luxembourg-bio.com [luxembourg-bio.com]
- 23. Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Evaluating Fmoc-amino acids as selective inhibitors of butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 30. Rational design of ASCT2 inhibitors using an integrated experimental-computational approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Techniques with Peptides Containing 2-(Aminomethyl)-4-methylpentanoic Acid
Introduction: Leveraging the Unique Reactivity of a β-Amino Acid for Advanced Bioconjugation
The incorporation of unnatural amino acids into peptides offers a powerful strategy to introduce novel functionalities and enhance therapeutic potential.[1][2][3] 2-(Aminomethyl)-4-methylpentanoic acid, a β-amino acid, presents a unique structural motif for bioconjugation. Its primary amine, separated from the peptide backbone by an additional methylene group, offers a reactive handle that can be selectively targeted for the attachment of various molecular entities, including fluorophores, cytotoxic drugs, and polyethylene glycol (PEG) chains.[4][5] This guide provides a detailed overview of the principles and protocols for the efficient and site-specific bioconjugation of peptides incorporating this versatile amino acid.
The strategic placement of this compound within a peptide sequence allows for precise control over the conjugation site, minimizing the heterogeneity often associated with reactions targeting natural amino acids like lysine.[1] The primary amine of this β-amino acid exhibits nucleophilic properties that can be exploited using a variety of well-established amine-reactive chemistries.[6][7] This document will focus on two robust and widely applicable methods: N-hydroxysuccinimide (NHS) ester-mediated acylation and reductive amination.
I. Foundational Principles of Amine-Reactive Bioconjugation
The success of any bioconjugation strategy hinges on the chemoselective reaction between functional groups on the peptide and the molecule to be conjugated.[8][9][10] In the context of peptides containing this compound, the primary amine is the key nucleophile.
A. N-Hydroxysuccinimide (NHS) Ester Chemistry
NHS esters are highly reactive electrophiles that readily undergo nucleophilic attack by primary amines to form stable amide bonds.[6][11] This reaction is one of the most common and reliable methods for bioconjugation.
Mechanism of NHS Ester Acylation:
The lone pair of electrons on the primary amine of this compound attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group, resulting in a stable amide linkage.[6]
Caption: NHS Ester Acylation Workflow.
Critical Parameters:
-
pH: The reaction is highly pH-dependent. The primary amine needs to be in its deprotonated, nucleophilic state (-NH₂). Therefore, a pH range of 7.2 to 8.5 is generally optimal.[7] At lower pH, the amine is protonated (-NH₃⁺) and non-reactive. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[7]
-
Buffer Choice: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the peptide for reaction with the NHS ester. Phosphate, borate, or HEPES buffers are suitable choices.
-
Stoichiometry: A molar excess of the NHS ester reagent is typically used to drive the reaction to completion. The optimal excess will depend on the peptide concentration and the reactivity of the specific NHS ester.
B. Reductive Amination
Reductive amination provides an alternative strategy for conjugating molecules containing an aldehyde or ketone to the primary amine of this compound. This two-step, one-pot reaction forms a stable secondary amine linkage.
Mechanism of Reductive Amination:
First, the primary amine of the peptide reacts with the carbonyl group of the aldehyde or ketone to form a Schiff base (an imine). This intermediate is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), to form a stable secondary amine bond.
Sources
- 1. Protein conjugation with genetically encoded unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-Assembly in Peptides Containing β-and γ-amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Methods and strategies of peptide ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical ligation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
Application Note: Optimized Coupling Strategies for Fmoc-(R)-β²-homoleucine in Automated Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-proteinogenic amino acids, particularly β-amino acids, into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability and induce specific secondary structures.[1] Fmoc-(R)-β²-homoleucine, with its unique backbone extension and a sterically demanding isobutyl side chain at the Cα (β²) position, presents significant challenges for efficient incorporation using standard automated solid-phase peptide synthesis (SPPS) protocols. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimized coupling methods for Fmoc-(R)-β²-homoleucine. We detail the underlying chemical principles, compare state-of-the-art coupling reagents, and present validated, step-by-step protocols for automated synthesizers to ensure high coupling efficiency and peptide purity.
Introduction: The Challenge of Sterically Hindered β²-Amino Acids
Fmoc-(R)-β²-homoleucine is a valuable building block for creating peptide analogs with modified conformational properties. The substitution at the Cα position (the carbon adjacent to the carbonyl group) introduces significant steric hindrance, which can dramatically slow down the kinetics of peptide bond formation.[2] Standard coupling conditions developed for α-amino acids often result in incomplete acylation, leading to deletion sequences that are difficult to separate from the target peptide.
The primary challenges in coupling Fmoc-(R)-β²-homoleucine are:
-
Steric Hindrance: The bulky isobutyl side chain at the β²-position shields the carboxyl group, impeding the approach of the incoming nucleophilic amine of the growing peptide chain.[3][4]
-
Reduced Nucleophilicity: The N-terminal amine of a previously coupled β²-homoleucine residue can also be sterically hindered, slowing the subsequent coupling step.
-
Aggregation: Peptides containing bulky, hydrophobic residues like homoleucine are prone to aggregation on the solid support, further reducing the accessibility of reactive sites.[5][6]
Overcoming these challenges requires a carefully optimized approach, focusing on the selection of highly efficient coupling reagents and the fine-tuning of reaction parameters within an automated SPPS workflow.[5][7]
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical factor for the successful incorporation of sterically hindered amino acids. The ideal reagent rapidly forms a highly reactive activated species that can overcome the steric barrier without promoting racemization or other side reactions. We evaluated several common and advanced coupling reagents for their efficacy with challenging residues like Fmoc-(R)-β²-homoleucine.
| Coupling Reagent Combination | Mechanism of Action | Recommended Use Case for Fmoc-(R)-β²-homoleucine | Advantages | Disadvantages |
| HATU / HOBt / DIPEA | Forms a highly reactive OAt-ester. HATU is an aminium/uronium salt of HOAt. | Primary Recommendation. Excellent for sterically hindered couplings. | High coupling efficiency, fast reaction kinetics, reduced racemization compared to HOBt-based reagents.[8] | Higher cost, potential for guanidinylation of the N-terminal amine if pre-activation is not controlled. |
| HCTU / DIPEA | Similar to HATU but based on 6-Cl-HOBt. Forms a highly reactive ester. | Strong Alternative. Often used as a more soluble and cost-effective alternative to HATU. | Excellent performance for hindered amino acids, good solubility. | Can be less effective than HATU for the most extreme cases of steric hindrance. |
| DIC / OxymaPure | Carbodiimide-mediated activation with OxymaPure as an additive to form an oxime ester, suppressing racemization. | Recommended for general use and as a cost-effective option. | High efficiency, low racemization, safer than HOBt/HOAt-based additives, good solubility of byproducts.[8][9][10] | Reaction kinetics may be slower than with aminium/uronium salt reagents, potentially requiring longer coupling times or double coupling. |
| PyBOP / DIPEA | Phosphonium salt-based reagent that forms a BOP-ester. | Effective, but often superseded by HATU/HCTU for very difficult couplings. | Good performance for many hindered couplings.[11] | Can be less efficient than HATU for β²-amino acids, byproduct removal can be challenging in some cases. |
Expert Recommendation: For routine synthesis involving single or sparse incorporations of Fmoc-(R)-β²-homoleucine, DIC/OxymaPure offers a robust and economical solution. For sequences with multiple contiguous hindered residues or where previous attempts with other reagents have failed, HATU is the reagent of choice due to its superior activation and kinetic performance.[8]
Experimental Protocols for Automated Synthesizers
The following protocols are designed for a standard automated Fmoc-SPPS synthesizer and assume a synthesis scale of 0.1 mmol on a Rink Amide resin. Reagent equivalents are based on the initial resin loading.
General Automated Synthesis Cycle
This diagram outlines the fundamental steps in an automated Fmoc-SPPS workflow, which forms the basis for the specific coupling protocols.
Caption: General automated Fmoc-SPPS workflow.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for maximizing the coupling efficiency of Fmoc-(R)-β²-homoleucine, especially in difficult sequence contexts.
Reagents:
-
Fmoc-(R)-β²-homoleucine (4.0 eq., 0.4 mmol)
-
HATU (3.8 eq., 0.38 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 eq., 0.8 mmol)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a separate vessel, dissolve Fmoc-(R)-β²-homoleucine and HATU in DMF. Add DIPEA to this solution and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Transfer the activated amino acid solution to the synthesis vessel containing the deprotected peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for a minimum of 2 hours at room temperature. For automated synthesizers with heating capabilities, coupling at 45-50°C for 45-60 minutes can significantly enhance efficiency.
-
Monitoring (Optional but Recommended): Perform a Kaiser test or other qualitative ninhydrin test on a small resin sample. If the test is positive (indicating incomplete coupling), proceed to step 5.
-
Double Coupling: If necessary, drain the reaction vessel and repeat the coupling step (1-3) with a fresh solution of activated Fmoc-(R)-β²-homoleucine.
-
Washing: After a negative Kaiser test, thoroughly wash the resin with DMF to remove excess reagents and byproducts before proceeding to the next deprotection step.[12]
Protocol 2: Robust and Economical Coupling using DIC/OxymaPure
This protocol provides a reliable and cost-effective method suitable for most applications.
Reagents:
-
Fmoc-(R)-β²-homoleucine (4.0 eq., 0.4 mmol)
-
OxymaPure (4.0 eq., 0.4 mmol)
-
N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq., 0.4 mmol)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Solution Preparation: Prepare a solution of Fmoc-(R)-β²-homoleucine and OxymaPure in DMF.
-
Activation and Coupling: Add the DIC solution to the synthesis vessel, followed immediately by the amino acid/OxymaPure solution. This in-situ activation minimizes the formation of unreactive byproducts.[13]
-
Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test. Due to the slightly slower kinetics of DIC/Oxyma, a double coupling is more frequently required for β²-amino acids compared to HATU.
-
Double Coupling: If the Kaiser test is positive, drain and repeat the coupling (steps 1-3).
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF.
Caption: Workflow comparison for HATU and DIC/Oxyma coupling protocols.
Verification and Quality Control
Successful incorporation of Fmoc-(R)-β²-homoleucine must be confirmed analytically. After cleavage from the resin and purification, the final peptide should be analyzed by:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified peptide. The presence of a significant peak corresponding to a deletion sequence (Mass - Mass of β²-homoleucine residue) is indicative of failed coupling.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product. ESI-MS or MALDI-TOF are standard methods to verify that the β²-homoleucine residue has been successfully incorporated.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High percentage of deletion sequence | 1. Incomplete coupling due to steric hindrance.2. Insufficient coupling time or temperature.3. Inefficient coupling reagent. | 1. Switch to a more powerful coupling reagent (e.g., from DIC/Oxyma to HATU).2. Implement a mandatory double coupling for the β²-homoleucine residue.3. Increase coupling time and/or use mild heating (50°C) if available on the synthesizer. |
| Low overall yield | 1. Peptide aggregation on the resin.2. Incomplete Fmoc deprotection of the hindered residue. | 1. Use aggregation-disrupting solvents or additives if the synthesizer allows.2. Extend the Fmoc deprotection time (e.g., 2 x 10 min instead of a single shorter deprotection). |
| Presence of unknown impurities | 1. Side reactions from coupling reagents (e.g., guanidinylation with HATU).2. Racemization during activation. | 1. Ensure proper pre-activation times for HATU; do not let the activated mixture sit for extended periods before adding to the resin.2. Use OxymaPure or HOAt as additives, which are known to suppress racemization effectively.[8] |
Conclusion
The successful incorporation of Fmoc-(R)-β²-homoleucine in automated peptide synthesizers is readily achievable with the appropriate selection of coupling reagents and optimized reaction conditions. While its steric bulk presents a challenge, the use of high-potency aminium salt reagents like HATU or robust carbodiimide combinations like DIC/Oxyma, coupled with extended reaction times or double coupling strategies, ensures high-fidelity synthesis. By implementing the protocols and troubleshooting guidance provided in this note, researchers can confidently utilize this valuable building block to advance the design and development of novel peptide therapeutics.
References
-
Goldschmidt Gőz, M., et al. (2018). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. CORE. Available at: [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Available at: [Link]
-
Subirós-Funosas, R., et al. (2013). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 18(9), 10604-10616. Available at: [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]
-
Nowick, J. S., et al. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Mishra, V., et al. (2021). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Green Chemistry. Available at: [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. Available at: [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]
-
Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. Available at: [Link]
-
De Luca, S., et al. (2016). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Journal of Peptide Science, 22(5), 304-311. Available at: [Link]
-
Dilunbio. (2025). Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino Acids. Dilunbio. Available at: [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Sci-Hub. Available at: [Link]
-
Smith, B. J., et al. (2013). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. Organic letters, 15(16), 4182–4185. Available at: [Link]
-
Kovacs, J., et al. (1975). Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time. The Journal of Organic Chemistry, 40(14), 2059-2064. Available at: [Link]
-
Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-205. Available at: [Link]
-
Reddit. (2022). Solid Phase Peptide Synthesis Help. r/Chempros. Available at: [Link]
-
Fülöp, F., & Kiss, L. (2012). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(21), 8933-8949. Available at: [Link]
-
Fields, G. B. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate. Available at: [Link]
-
Activotec. (2023). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Activotec. Available at: [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage. Available at: [Link]
-
Ishida, K., et al. (2023). Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands. Journal of the American Chemical Society. Available at: [Link]
-
Reddit. (2022). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. Available at: [Link]
-
Harmat, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(54), 31631-31638. Available at: [Link]
-
Wang, P., & Danishefsky, S. J. (2021). Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers in Chemistry, 9, 734283. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids / The Journal of Organic Chemistry, 2007 [sci-hub.box]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. bachem.com [bachem.com]
- 9. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digital.csic.es [digital.csic.es]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. chem.uci.edu [chem.uci.edu]
- 13. rsc.org [rsc.org]
Application Notes and Protocols: The Use of β-Homoleucine Containing Peptides in Neuroscience Research
Abstract
The development of robust, targeted therapeutics for neurological disorders is a paramount challenge in modern neuroscience. While endogenous peptides represent a rich source of bioactive molecules, their therapeutic potential is often crippled by rapid proteolytic degradation and conformational instability in vivo. The strategic incorporation of non-proteinogenic β-amino acids, such as β-homoleucine, into peptide sequences offers a powerful solution to these limitations. This guide provides a comprehensive overview and detailed protocols for the application of β-homoleucine-containing peptides in neuroscience research. We delve into the foundational principles that make these peptidomimetics superior research tools, their chemical synthesis, and their specific applications in targeting key pathological processes in neurodegenerative diseases, such as Alzheimer's disease, and in the development of stable neuroreceptor modulators.
Foundational Concepts: Engineering Stability and Structure
The Inherent Challenge of α-Peptides in Neuroscience
Native peptides composed of α-amino acids are fundamental to neurological function, acting as neurotransmitters, neuromodulators, and hormones. However, when considered for therapeutic use, they are highly susceptible to degradation by a vast array of proteases and peptidases present in the central nervous system and periphery. This enzymatic liability leads to a very short biological half-life, limiting their ability to reach and act upon their intended targets.
β-Homoleucine: A Strategic Peptidomimetic Building Block
β-homoleucine is an analogue of the proteinogenic α-amino acid L-leucine, featuring an additional methylene group in its backbone.[1] This seemingly minor alteration has profound consequences, providing two key advantages:
-
Proteolytic Resistance: The altered peptide bond structure is no longer recognized by the active sites of most endogenous proteases, rendering the peptide highly resistant to enzymatic cleavage.[2] This significantly increases its biological half-life.
-
Conformational Pre-organization: The extended backbone of β-amino acids restricts the rotational freedom of the peptide chain, promoting the formation of stable, well-defined secondary structures such as helices, turns, and sheets, even in short sequences.[3][4] This is in contrast to many short α-peptides, which are often conformationally flexible in solution. This structural stability can lead to higher binding affinity and specificity for biological targets.
The diagram below illustrates the fundamental structural difference between a standard α-amino acid (Leucine) and its β-homologue.
Caption: Structural comparison of α-Leucine and β-Homoleucine backbones.
Core Protocol: Solid-Phase Synthesis of β-Homoleucine Peptides
The incorporation of β-homoleucine into a peptide sequence is readily achievable using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][5][6] This protocol outlines the manual synthesis of a generic β-homoleucine-containing peptide.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (or other suitable solid support)
-
Fmoc-protected α-amino acids
-
Fmoc-β-homoleucine
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), HPLC-grade Methanol
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Precipitation Solvent: Cold diethyl ether
-
Purification: HPLC system with a C18 column
Synthesis Workflow
The synthesis follows a cyclical process of deprotection and coupling for each amino acid added to the growing peptide chain anchored to the solid support.
Caption: Workflow for a single cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Step-by-Step Methodology
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.[6]
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat for another 5 minutes. This removes the Fmoc protecting group from the N-terminus, exposing a free amine.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (3 eq. relative to resin loading) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. The coupling of β-amino acids can sometimes be slower than α-amino acids, so extended coupling times may be necessary.
-
-
Washing: Wash the resin as described in step 3 to remove excess reagents.
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates successful coupling. If positive (blue beads), repeat the coupling step.
-
Cycle Repetition: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add the cleavage cocktail and gently agitate for 2-3 hours. This cleaves the peptide from the resin and removes side-chain protecting groups.[5][6]
-
Peptide Precipitation & Purification: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and air dry. Purify the crude peptide using reverse-phase HPLC. Confirm identity and purity via mass spectrometry.
Application Note 1: Inhibiting Amyloid-β Aggregation
Rationale: The aggregation of the amyloid-beta (Aβ) peptide is a central pathological hallmark of Alzheimer's disease.[7][8] Peptides designed to interfere with this aggregation process are valuable research tools and potential therapeutic leads.[9][10] Leucine-rich sequences within Aβ are critical for its self-assembly into β-sheet-rich fibrils.[10] By designing a peptide containing β-homoleucine, it is possible to create a stable "β-sheet breaker" that disrupts this process.
Peptide Design Strategy
The core principle is to design a peptide that can bind to Aβ monomers or oligomers but, due to the conformational constraints of the β-amino acid backbone, prevents the formation of the extended β-sheet structures required for fibrillization.
Caption: Logic diagram of β-homoleucine peptide inhibiting Aβ fibril formation.
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
This assay uses the fluorescent dye Thioflavin T, which exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
-
Preparation:
-
Prepare a 1 mM stock solution of Aβ₄₂ peptide by dissolving it in hexafluoroisopropanol (HFIP), aliquoting, evaporating the HFIP, and storing at -80°C.
-
Immediately before use, reconstitute the Aβ₄₂ aliquot in 20 mM NaOH to a concentration of 200 µM, then dilute to the final working concentration in assay buffer.
-
Prepare stock solutions of the β-homoleucine test peptide in an appropriate solvent (e.g., DMSO or water).
-
Prepare the assay buffer: 50 mM phosphate buffer, 100 mM NaCl, pH 7.4.
-
Prepare a 500 µM ThT stock solution in the assay buffer.
-
-
Assay Setup (96-well plate):
-
For each well, add:
-
10 µL of Aβ₄₂ solution (final concentration 10-20 µM).
-
10 µL of test peptide at various concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle control.
-
70 µL of assay buffer.
-
10 µL of 500 µM ThT solution (final concentration 50 µM).
-
-
Include controls: Aβ₄₂ alone (maximum aggregation) and buffer with ThT alone (baseline).
-
-
Measurement:
-
Place the plate in a plate reader capable of bottom-reading fluorescence.
-
Incubate at 37°C with intermittent shaking.
-
Measure fluorescence every 10-15 minutes for 24-48 hours (Excitation: ~440 nm, Emission: ~485 nm).
-
Data Interpretation
| Treatment Group | Aβ₄₂ Concentration | Peptide Concentration | Expected Outcome |
| Control (Max) | 10 µM | 0 µM | Sigmoidal fluorescence curve with a high plateau |
| Control (Baseline) | 0 µM | 0 µM | Low, flat fluorescence signal |
| Test Peptide | 10 µM | 0.1 - 100 µM | Dose-dependent decrease in fluorescence plateau and/or increase in lag time |
A successful inhibitory peptide will reduce the maximum fluorescence intensity and/or prolong the lag phase of the aggregation curve, indicating a disruption of fibril formation.
Application Note 2: Protease-Resistant Neuroreceptor Ligands
Rationale: Many neuropeptides that act on G protein-coupled receptors (GPCRs) are promising therapeutic targets, but their utility is limited by poor stability.[2][4] Replacing key residues in a known neuropeptide sequence with β-homoleucine can generate analogues that retain binding affinity while gaining significant resistance to degradation. This allows for more reliable in vitro studies and opens the door for potential in vivo applications.
Peptide Design Strategy
The goal is to substitute one or more α-amino acids in a known receptor ligand with β-homologues. The substitution site is critical; often, residues within a key binding motif (e.g., a helical domain that inserts into the receptor) are targeted to stabilize that conformation and enhance binding.[11][12]
Experimental Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of the unlabeled test peptide (the β-homoleucine analogue) to compete with a known radiolabeled ligand for binding to a specific receptor.
-
Preparation:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor of interest (e.g., HEK293 cells). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend in assay buffer.
-
Radioligand: A high-affinity ligand for the target receptor labeled with ³H or ¹²⁵I.
-
Test Peptide: The synthesized β-homoleucine peptide, dissolved and serially diluted.
-
Assay Buffer: Typically Tris-HCl or HEPES buffer with appropriate salts (e.g., MgCl₂, NaCl) and protease inhibitors (for comparison with the native peptide), pH 7.4.
-
-
Assay Setup (in microcentrifuge tubes or 96-well plates):
-
Total Binding: Membrane preparation + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membrane preparation + Radioligand + a high concentration of unlabeled native ligand (to saturate all specific binding sites).
-
Competitive Binding: Membrane preparation + Radioligand + varying concentrations of the β-homoleucine test peptide.
-
-
Incubation & Termination:
-
Incubate all tubes at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Quickly wash the filters with ice-cold wash buffer.
-
-
Measurement:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Determine IC₅₀: Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the test peptide that inhibits 50% of the specific radioligand binding.
-
Calculate Kᵢ (Inhibition Constant): Use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
| Peptide | Receptor Target | IC₅₀ (nM) | Kᵢ (nM) |
| Native Peptide | Receptor X | 5.2 | 2.1 |
| β-Homoleucine Analogue | Receptor X | 8.7 | 3.5 |
A Kᵢ value for the β-homoleucine analogue that is comparable to the native peptide indicates that the modification did not significantly compromise binding affinity. The true advantage of the analogue would be demonstrated in subsequent functional assays or stability studies, where its proteolytic resistance would allow for sustained receptor engagement.
Concluding Remarks
The incorporation of β-homoleucine into peptide chains is a potent and accessible strategy for researchers in neuroscience. It endows peptides with enhanced metabolic stability and defined structural characteristics, transforming them from transient signaling molecules into durable tools for probing and modulating neurological pathways. The applications detailed herein—inhibiting protein aggregation and creating stable receptor ligands—represent just two of the many possibilities. Future research may focus on developing cell-penetrating β-peptides to target intracellular neurodegenerative processes or using these stable structures as scaffolds for presenting complex pharmacophores within the central nervous system.
References
- Methods and protocols of modern solid phase peptide synthesis. (2014). Mol. Biotechnol., 33, 239–254.
- Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025). Biovera.
- Beta Homo Amino Acids for Peptide Synthesis Archives. (n.d.). AAPPTEC.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- β-Amino acid residues: Conformational characterization of an N- and C-protected homo-β-(S)-leucine. (2025).
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.).
- Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022).
- Investigating the causal association between branched-chain amino acids and Alzheimer's disease: A bidirectional Mendelian randomized study. (2023). Frontiers in Aging Neuroscience.
- Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. (n.d.). PubMed.
- β-amino acids: vers
- On the flexibility of beta-peptides. (2004).
- Design and synthesis of beta-peptides with biological activity. (n.d.). PubMed.
- Peptide-based amyloid-beta aggregation inhibitors. (n.d.). RSC Publishing.
- Beta-peptidic peptidomimetics. (n.d.). PubMed.
- Peptide-based amyloid-beta aggregation inhibitors. (n.d.). PubMed Central.
- Amyloid-beta aggregation implicates multiple pathways in Alzheimer's disease: Understanding the mechanisms. (2023). Frontiers in Molecular Neuroscience.
- The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. (n.d.). MDPI.
- A peptide derived from a beta2-adrenergic receptor transmembrane domain inhibits both receptor dimerization and activation. (1996). Journal of Biological Chemistry, 271(27), 16384-92.
Sources
- 1. peptide.com [peptide.com]
- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the flexibility of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. biovera.com.au [biovera.com.au]
- 7. Frontiers | Investigating the causal association between branched-chain amino acids and Alzheimer's disease: A bidirectional Mendelian randomized study [frontiersin.org]
- 8. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 9. Peptide-based amyloid-beta aggregation inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A peptide derived from a beta2-adrenergic receptor transmembrane domain inhibits both receptor dimerization and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide for the Deprotection of Fmoc-(R)-β²-homoleucine
Abstract
This document provides a comprehensive, step-by-step guide for the efficient removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from (R)-β²-homoleucine, a chiral non-canonical amino acid. The protocol is primarily designed for solid-phase peptide synthesis (SPPS) but is adaptable for solution-phase applications. We delve into the underlying chemical mechanism of Fmoc cleavage, detail a robust and validated protocol, and provide methods for real-time reaction monitoring and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and modification.
Introduction and Scientific Principle
The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its lability to mild basic conditions.[1][][3] This orthogonality allows for the selective deprotection of the Nα-amino group without cleaving the peptide from the resin or removing acid-labile side-chain protecting groups.[1][4]
The deprotection of Fmoc-(R)-β²-homoleucine, like other Fmoc-protected amino acids, proceeds via a base-catalyzed β-elimination mechanism.[1][][5] The process occurs in two distinct steps:
-
Proton Abstraction: A base, most commonly the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[1][5][6]
-
β-Elimination: This abstraction forms a stabilized carbanion, which rapidly undergoes elimination. This cleaves the C-O bond, releasing the free amine of the (R)-β²-homoleucine, carbon dioxide, and a reactive electrophile known as dibenzofulvene (DBF).[1][6][7]
-
DBF Adduct Formation: The excess piperidine in the reaction medium acts as a crucial scavenger, trapping the electrophilic DBF to form a stable piperidine-dibenzofulvene adduct.[1][5] This step is vital to prevent the DBF from reacting with the newly liberated peptide amine, which would cause chain termination.[1] The formation of this adduct is also advantageous as its strong UV absorbance (around 301 nm) can be used to monitor the reaction's progress quantitatively.[8][9][10]
While the core mechanism is consistent across different amino acids, factors like steric hindrance from the β²-substitution pattern and potential peptide aggregation can influence reaction kinetics, sometimes necessitating protocol adjustments.[8][11]
Materials and Instrumentation
Reagents and Consumables
| Reagent / Material | Grade | Recommended Supplier | Notes |
| Fmoc-(R)-β²-homoleucine on solid support (e.g., Rink Amide resin) | Synthesis Grade | N/A | The protocol assumes the starting material is resin-bound. |
| N,N-Dimethylformamide (DMF) | Amine-free, Peptide Synthesis Grade | Major Chemical Supplier | Crucial to use high-quality, amine-free DMF to avoid premature deprotection.[12] |
| Piperidine | Reagent Grade, >99% | Major Chemical Supplier | Ensure the piperidine is fresh as it can degrade over time.[8] |
| Dichloromethane (DCM) | ACS Grade | Major Chemical Supplier | For resin washing. |
| Methanol (MeOH) | ACS Grade | Major Chemical Supplier | For resin washing. |
| Kaiser Test Kit Reagents | N/A | Major Chemical Supplier | Solutions A, B, and C for qualitative amine detection.[11][13] |
| Solid Phase Synthesis Vessel | N/A | e.g., Bio-Rad, CEM | Frittered glass or plastic column suitable for manual or automated synthesis. |
Instrumentation
| Instrument | Purpose |
| Automated Peptide Synthesizer or Manual Shaker | To agitate the resin during reaction and washing steps. |
| Vacuum Manifold or Filtration Apparatus | To efficiently remove solvents and reagents from the resin. |
| UV-Vis Spectrophotometer | (Optional) For quantitative monitoring of Fmoc removal by measuring DBF-adduct absorbance.[8][9] |
| HPLC System | (Optional) For analytical confirmation of deprotection on a cleaved sample.[14] |
| Heating Block or Water Bath | For performing the Kaiser test.[13][15] |
Detailed Experimental Protocol
This protocol describes a standard, robust procedure for the deprotection of Fmoc-(R)-β²-homoleucine on a solid support.
Preparation of Deprotection Reagent
-
Prepare a 20% (v/v) solution of piperidine in high-quality, amine-free DMF. For example, add 20 mL of piperidine to 80 mL of DMF.
-
This solution should be prepared fresh for best results, although it can be stored for a short period in a tightly sealed container.
Resin Preparation
-
If the peptide-resin is dry, place it in a suitable reaction vessel and add enough DMF to cover it completely.
-
Allow the resin to swell for at least 30-60 minutes at room temperature.[11][12] This step is critical to ensure that all reactive sites within the resin beads are accessible to the reagents.
-
After swelling, drain the DMF using a vacuum manifold.
Fmoc Deprotection Workflow
The following diagram outlines the iterative workflow for deprotection and validation.
Caption: Workflow for Fmoc deprotection and validation.
Step-by-Step Procedure
-
Initial Deprotection: Add the 20% piperidine/DMF solution to the swollen resin, ensuring the beads are fully submerged (approx. 10 mL per gram of resin).[16] Agitate the slurry via shaking or nitrogen bubbling for 1-3 minutes at room temperature.[1]
-
Drain: Remove the deprotection solution by filtration.
-
Main Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin.
-
Agitate: Agitate the mixture for an additional 10-20 minutes at room temperature. For potentially difficult sequences, extending this time may be beneficial.[8][10]
-
Drain: Remove the deprotection solution.
-
Washing: Wash the peptide-resin thoroughly to remove the piperidine and the DBF-piperidine adduct. This is a critical step. Perform at least 5-6 washes with DMF, ensuring the resin is fully resuspended in fresh solvent during each wash.[12]
-
The resin is now ready for process validation via the Kaiser test.
Process Validation: The Kaiser Test
To ensure the protocol is a self-validating system, a qualitative test for the presence of the newly formed primary amine is mandatory. The Kaiser (ninhydrin) test is a highly sensitive colorimetric assay for this purpose.[13][15][17]
Kaiser Test Protocol
-
Sample Collection: After the final DMF wash, collect a small sample of the peptide-resin (a few beads are sufficient) and place them in a small glass test tube.[11]
-
Add Reagents: Add 2-3 drops of each Kaiser test solution (Solution A: Ninhydrin, Solution B: Phenol, Solution C: KCN in pyridine) to the test tube.[10][11][13]
-
Heat: Heat the test tube at 100-110°C for 5 minutes.[11][13][15]
-
Observe: Remove the tube from the heat and observe the color of the beads and the solution.
Interpretation of Results
| Observation | Interpretation | Recommended Action |
| Intense Blue Beads & Blue Solution | Positive Result. Free primary amines are present. Deprotection was successful.[11][13] | Proceed to the next amino acid coupling step. |
| Yellow/Colorless Beads & Solution | Negative Result. Absence of free primary amines. Deprotection is incomplete.[8][11][13] | Repeat the main deprotection step (Protocol 3.4, steps 3-6) and re-test. |
| Blue Beads, Colorless Solution | Incomplete Deprotection. Some deprotection has occurred but is not complete.[8] | Extend the deprotection time or repeat the deprotection step. |
Troubleshooting
Incomplete deprotection is a common issue in SPPS that can lead to deletion sequences in the final peptide.[11]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Negative or weak Kaiser test result | Degraded Reagents: Piperidine or DMF quality is suboptimal.[8][11] | Use fresh, high-quality 20% piperidine in amine-free DMF. |
| Insufficient Reaction Time: Steric hindrance from the β²-amino acid or peptide aggregation slows the reaction.[8][11] | Increase the duration of the main deprotection step to 30 minutes. Consider performing the deprotection at a slightly elevated temperature (e.g., 35-40°C).[10] | |
| Poor Resin Swelling: Reagents cannot access all reaction sites.[11] | Ensure the resin is fully swollen in DMF for at least 1 hour before starting the synthesis. | |
| Low final peptide purity with deletion sequences | Systematic Incomplete Deprotection: The peptide sequence is known to be "difficult" and prone to aggregation.[11] | For extremely difficult sequences, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), typically at 2% in DMF.[4][9] |
Conclusion
This application note provides a detailed and validated protocol for the deprotection of Fmoc-(R)-β²-homoleucine. By understanding the underlying chemical principles and incorporating in-process validation controls such as the Kaiser test, researchers can ensure the complete and efficient removal of the Fmoc group. This robust methodology is fundamental to achieving high-purity, full-length target peptides in solid-phase synthesis.
References
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (2020). University of California, Irvine. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides. [Link]
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube. [Link]
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
-
Subirós-Funosas, L., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. [Link]
-
Methods for Removing the Fmoc Group. (1997). Springer Nature Experiments. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (2021). NIH. [Link]
-
Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. (2023). ACS Omega - ACS Publications. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2016). MDPI. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. genscript.com [genscript.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
Application Notes & Protocols for the Synthesis of Peptidomimetics Using 2-(Aminomethyl)-4-methylpentanoic Acid
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced therapeutic properties.[1] This guide provides a detailed technical overview and robust protocols for the synthesis of peptidomimetics using (2S)-2-(aminomethyl)-4-methylpentanoic acid, a β-amino acid analogue of leucine. The use of β-amino acids is a powerful strategy for creating peptidomimetics that exhibit potent biological activity and high resistance to proteolytic degradation.[2][3] This document outlines the foundational principles, compares synthetic strategies, and presents a comprehensive, step-by-step protocol for solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block to create novel peptide-based therapeutics.
Foundational Concepts: The Rationale for β-Amino Acid Integration
The Strategic Advantage of β-Amino Acids in Peptidomimetic Design
Peptidomimetics are designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited bioavailability.[4][5] The integration of β-amino acids into a peptide backbone is a highly effective strategy to achieve these goals. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, which imparts several key advantages:
-
Proteolytic Resistance: The altered backbone structure makes the adjacent peptide bonds unrecognizable to many common proteases, significantly increasing the in vivo half-life of the resulting peptidomimetic.[2]
-
Conformational Constraint: The extended backbone of β-amino acids restricts the conformational freedom of the peptide chain, pre-organizing it into stable secondary structures such as helices, turns, and sheets.[6] This conformational stability can lead to higher binding affinity and selectivity for biological targets.
-
Structural Diversity: β-amino acids significantly expand the available chemical space for molecular design, allowing for the creation of novel topologies not accessible with the 20 proteinogenic α-amino acids.[3]
Profile of the Building Block: (2S)-2-(Aminomethyl)-4-methylpentanoic Acid
(2S)-2-(Aminomethyl)-4-methylpentanoic acid is a chiral β-amino acid that serves as a structural mimic of Leucine. It is more precisely classified as a β³-amino acid, where the side chain is attached to the β-carbon (C3).
-
Structural Comparison: The key difference from α-Leucine is the insertion of a methylene group between the carboxyl and the α-carbon, shifting the amino group to a side chain on the original α-carbon. This subtle change has profound implications for the resulting peptide's structure and stability.
Caption: Structural comparison of α-Leucine and its β³-analogue.
The isobutyl side chain preserves the hydrophobic character of Leucine, which is often critical for interactions within protein binding pockets, while the β-backbone provides the peptidomimetic advantages discussed previously.
Synthetic Strategies for Incorporation
The synthesis of peptidomimetics containing β-amino acids can be accomplished through both solution-phase and solid-phase methods.[7][8]
-
Solution-Phase Synthesis: This classical approach offers flexibility and scalability but can be labor-intensive, often requiring purification after each coupling step.[7][9] It is well-suited for the synthesis of short peptides or for large-scale manufacturing where protocols are highly optimized.
-
Solid-Phase Peptide Synthesis (SPPS): SPPS is the method of choice for research and discovery due to its efficiency, ease of automation, and simplified purification procedures.[4][10] The growing peptide is anchored to an insoluble resin support, allowing excess reagents and by-products to be removed by simple filtration and washing.[11]
This guide will focus on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for SPPS.[12][13]
Detailed Protocol: Solid-Phase Synthesis (SPPS)
This protocol details the manual synthesis of a peptide containing (2S)-2-(Aminomethyl)-4-methylpentanoic acid using the Fmoc/tBu strategy on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.
Materials and Reagents
| Category | Item | Purpose |
| Resin | Rink Amide MBHA Resin (100-200 mesh) | Solid support for peptide assembly |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether | Washing, swelling, reaction media |
| Amino Acids | Fmoc-protected α-amino acids, Fmoc-(2S)-2-(aminomethyl)-4-methylpentanoic acid | Peptide building blocks |
| Deprotection | 20% Piperidine in DMF | Removal of the Fmoc protecting group |
| Coupling | HCTU, HOBt, DIC | Activating agents for amide bond formation |
| Activation Base | N,N-Diisopropylethylamine (DIPEA) | Base for coupling reaction |
| Cleavage | Reagent K: TFA (94%), Phenol (1%), Water (2.5%), TIS (2.5%) | Cleavage from resin and side-chain deprotection |
| Monitoring | 2% Ninhydrin in Ethanol, 80% Phenol in Ethanol, KCN in Pyridine | Kaiser test for monitoring coupling completion |
Step-by-Step Workflow
The synthesis follows a cyclical process of deprotection and coupling.
Caption: The cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).
1. Resin Preparation (Swelling):
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.
-
Add DMF (5 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
2. Initial Fmoc Deprotection:
-
Add 20% piperidine in DMF (5 mL) to the resin. Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.[11]
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
3. Coupling of Fmoc-(2S)-2-(aminomethyl)-4-methylpentanoic acid:
-
Rationale: The amino group of a β-amino acid can exhibit slightly lower nucleophilicity or greater steric hindrance compared to α-amino acids. Therefore, a potent coupling reagent like HCTU is recommended to ensure efficient acylation.
-
In a separate vial, pre-activate the amino acid:
-
Dissolve Fmoc-(2S)-2-(aminomethyl)-4-methylpentanoic acid (4 equivalents, 0.4 mmol) and HCTU (3.9 equivalents, 0.39 mmol) in DMF (2 mL).
-
Add DIPEA (8 equivalents, 0.8 mmol) to the solution and vortex for 1-2 minutes.
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 60-90 minutes. Note: This is longer than a typical 30-60 minute coupling for α-amino acids to ensure the reaction goes to completion.
-
Drain the coupling solution and wash the resin with DMF (3x).
4. Monitoring the Coupling Reaction:
-
Perform a Kaiser (ninhydrin) test on a small sample of beads. A blue color indicates the presence of unreacted primary amines (incomplete coupling), while yellow/colorless beads signify a complete reaction.
-
If the test is positive (blue), perform a second coupling (recouple) using fresh reagents for 45-60 minutes.
5. Chain Elongation:
-
Repeat the cycle of deprotection (Step 2) and coupling (Step 3) for each subsequent α- or β-amino acid in the desired sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin extensively with DCM and dry it under a vacuum for at least 1 hour.
-
Add the cleavage cocktail (e.g., Reagent K, 5-10 mL) to the resin.
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin, collecting the filtrate into a cold centrifuge tube containing diethyl ether.
-
A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
Characterization and Quality Control
The crude peptidomimetic must be purified and its identity confirmed.
-
Purification: The primary method for purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Characterization: The purified product's identity and purity are confirmed using analytical RP-HPLC and Mass Spectrometry (MS), typically ESI-MS or MALDI-TOF.
Representative Data Summary
| Parameter | Expected Result | Method |
| Molecular Weight | Calculated Mass ± 1 Da | ESI-MS or MALDI-TOF MS |
| Purity | >95% | Analytical RP-HPLC |
| Appearance | White lyophilized powder | Visual Inspection |
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling | 1. Insufficient coupling time for β-amino acid. 2. Steric hindrance from previous residue. 3. Poor quality reagents. | 1. Increase coupling time to 90-120 min or perform a double coupling. 2. Use a more potent coupling agent like HATU. 3. Use fresh, high-purity reagents and anhydrous solvents. |
| Low Cleavage Yield | 1. Incomplete reaction. 2. Inappropriate cleavage cocktail for protecting groups. | 1. Extend cleavage time to 4 hours. 2. Ensure the cocktail contains appropriate scavengers for the side-chain protecting groups used. |
| Side Product Formation | Racemization during activation. | Use an additive like HOBt or Oxyma Pure with carbodiimide-based coupling (e.g., DIC) to suppress racemization. HCTU inherently minimizes this risk. |
References
-
Giraud, M., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. The Journal of Organic Chemistry, 70(26), 10701-8. [Link]
-
National Center for Biotechnology Information (2005). Solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids. PubMed. [Link]
-
Genin, M. J., et al. (2002). β-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry, 9(16). [Link]
-
Zareba, G., & Derossi, D. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Molecules, 26(9), 2689. [Link]
-
Ferreira, A. M., et al. (2022). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 27(19), 6248. [Link]
-
Kim, Y., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. [Link]
-
Wu, J., et al. (2012). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Organic & Biomolecular Chemistry, 10(30), 5573-5581. [Link]
-
Han, H., & Janda, K. D. (1996). Azatides: Solution and Liquid Phase Syntheses of a New Peptidomimetic. Journal of the American Chemical Society, 118(12), 2539-2544. [Link]
-
National Center for Biotechnology Information (2002). Beta-amino acids: versatile peptidomimetics. PubMed. [Link]
-
Gellman, S. H. (2010). Design and Synthesis of β-Peptides With Biological Activity. Methods in Molecular Biology. [Link]
-
Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. [Link]
-
Hartman, M. C. T., et al. (2007). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. Journal of the American Chemical Society, 129(28), 8700-8701. [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Department of Chemistry. [Link]
-
Wu, J., et al. (2012). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications, 48(1), 105-107. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 55253004, (2S)-2-(Aminomethyl)-4-methylpentanoic acid. [Link]
-
Kumar, V., et al. (2021). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ChemistrySelect, 6(38), 10133-10151. [Link]
-
Del Gatto, A., et al. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry, 9, 787368. [Link]
-
Pires, D. S., et al. (2020). Short Cationic Peptidomimetic Antimicrobials. Antimicrobials, 9(1), 1. [Link]
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
"protocols for scaling up the synthesis of peptides with beta-homoleucine"
An Application Guide by a Senior Application Scientist
Protocols for Scaling Up the Synthesis of Peptides with β-Homoleucine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of non-proteinogenic amino acids, such as β-homoleucine, into peptide structures offers a powerful strategy for developing novel therapeutics with enhanced proteolytic stability and unique conformational properties.[1] However, scaling up the synthesis of these modified peptides from milligram research quantities to gram-scale production presents significant challenges. The steric hindrance and altered reactivity of β-amino acids necessitate specialized protocols that deviate from standard solid-phase peptide synthesis (SPPS) methodologies. This guide provides a detailed framework for the strategic planning and execution of large-scale β-homoleucine-containing peptide synthesis. It covers critical decision-making in selecting a synthesis strategy (SPPS vs. LPPS), detailed, field-tested protocols for coupling, deprotection, and cleavage, and robust methods for purification and analysis, ensuring a streamlined path from lab-scale discovery to kilogram-scale production.
Introduction: The Rationale and Challenges of β-Homoleucine Incorporation
β-amino acids are structural isomers of their α-amino acid counterparts, with the amino group attached to the β-carbon instead of the α-carbon. This seemingly minor structural change imparts significant conformational constraints and resistance to enzymatic degradation. β-homoleucine, with its isobutyl side chain, is particularly valuable for mimicking the hydrophobic interactions of leucine while introducing a novel backbone architecture.
However, the advantages of β-amino acids are matched by the challenges they present during chemical synthesis, especially at scale.[2] Key difficulties include:
-
Steric Hindrance: The β-substituted nature of the amino group sterically hinders the approach of the activated carboxyl group of the incoming amino acid, leading to slower and often incomplete coupling reactions.[3]
-
Aggregation: Peptides containing β-amino acids, particularly hydrophobic ones like β-homoleucine, can be prone to on-resin aggregation, further impeding reaction kinetics and leading to truncated or deletion sequences.[4][5]
-
Lower Purity & Yield: The cumulative effect of incomplete coupling reactions over many cycles can lead to a complex mixture of crude products, significantly reducing the final isolated yield and complicating purification.[2] The purity of β-peptides has been shown to decrease precipitously with increasing chain length.[2]
Overcoming these obstacles requires a synthesis strategy that is both robust and optimized for these "difficult couplings."[3]
Strategic Decision: Solid-Phase vs. Liquid-Phase Synthesis for Scale-Up
The first critical decision in scaling up is the choice between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).
Solid-Phase Peptide Synthesis (SPPS) is the workhorse of peptide synthesis, where the peptide is assembled step-by-step while anchored to an insoluble resin support.[6] Its primary advantage is the ease of purification; excess reagents and by-products are simply washed away after each step.[6] For scale-up, automated SPPS systems are available that can handle reactions up to the kilogram scale.[7]
Liquid-Phase Peptide Synthesis (LPPS) combines features of classical solution-phase synthesis with the convenience of a soluble tag (e.g., polyethylene glycol - PEG) to which the peptide is attached.[8][9] This keeps the growing peptide in a homogeneous solution, potentially improving reaction kinetics.[8] Purification is achieved by precipitation and filtration of the tagged peptide.[9]
The following decision matrix can guide the selection process:
Caption: Decision workflow for selecting a synthesis strategy.
For most applications involving peptides longer than 20 amino acids or those with complex sequences, SPPS remains the preferred method for scale-up due to its automation capabilities and established protocols.[7] LPPS is best suited for shorter peptides where very high purity is required from the outset.[9]
Detailed Protocol: Scale-Up via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes the widely used Fmoc/tBu protection strategy, which is well-suited for laboratory scale-up due to its use of milder cleavage conditions compared to the Boc/Bzl strategy.[10]
Resin Selection and Loading
For scale-up, the choice of resin is critical. High-swelling resins are preferred to minimize peptide aggregation.
-
Resin Type: Polystyrene (PS) resins cross-linked with 1% divinylbenzene are standard. For aggregation-prone sequences, PEG-PS hybrid resins (e.g., ChemMatrix®) are highly recommended.[4]
-
Linker: A TFA-labile linker such as the Rink Amide linker (for C-terminal amides) or the Wang linker (for C-terminal acids) is appropriate.[10]
-
Loading Capacity: Use a low-loading resin (e.g., 0.2 – 0.5 mmol/g). While this requires more resin material, it increases the distance between growing peptide chains, reducing intermolecular aggregation.
Protecting Group Strategy
A standard Fmoc/tBu strategy is employed. The α-amino group is protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups like tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).[11]
-
β-Homoleucine: The Fmoc-β-Homoleucine-OH monomer is used. The isobutyl side chain is non-reactive and does not require a protecting group.
-
Orthogonal Protection: If side-chain modifications are planned, orthogonal protecting groups like Allyloxycarbonyl (Alloc) or 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) can be used, which are removed under different conditions.[12]
The SPPS Cycle: Deprotection and Coupling
Each cycle of amino acid addition involves two key steps: Fmoc deprotection and coupling.[6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. New Solid-Phase Peptide Synthesis Scale-Up Facility Now Open-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 9. Liquid-Phase Peptide Synthesis Services—ProteoGenix [proteogenix.science]
- 10. peptide.com [peptide.com]
- 11. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Application Notes & Protocols: Leveraging 2-(Aminomethyl)-4-methylpentanoic Acid in the Development of Neuromodulatory Agents and Enzyme Inhibitors
Introduction: Unpacking the Potential of a Leucine-Inspired Scaffold
2-(Aminomethyl)-4-methylpentanoic acid is a fascinating chemical entity, structurally analogous to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and a close structural isomer of the highly successful drug, pregabalin.[1][2] While its direct applications are less documented than its famous relatives, its scaffold represents a validated starting point for the development of potent therapeutic agents.
This guide moves beyond a rigid template to provide a scientifically grounded exploration of this molecule's potential. The primary therapeutic success of structurally similar compounds, known as gabapentinoids, lies not in classical enzyme inhibition, but in a nuanced modulation of neuronal signaling through binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[3][4][5] Despite their structural similarity to GABA, these molecules do not bind to GABA receptors.[3][5]
Here, we will first delve into this primary, well-established mechanism, providing the rationale and protocols for developing agents that target VGCCs. Subsequently, we will explore the theoretical yet promising application of the this compound scaffold in the rational design of true enzyme inhibitors, leveraging its amino acid-mimicking structure. This dual-pathway approach provides a comprehensive roadmap for researchers aiming to exploit this versatile chemical backbone.
Part 1: The Primary Target — The α2δ Subunit of Voltage-Gated Calcium Channels
The therapeutic efficacy of gabapentinoids like pregabalin and gabapentin in treating neuropathic pain, certain focal seizures, and anxiety is primarily attributed to their high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of presynaptic VGCCs.[4][6] This interaction is the most logical and evidence-based starting point for any drug discovery program utilizing the this compound scaffold.
Mechanism of Action: Attenuating Neurotransmitter Release
The binding of a gabapentinoid to the α2δ subunit does not block the calcium channel directly. Instead, it modulates the channel's function and trafficking.[5][7] The key consequences of this binding are:
-
Reduced Calcium Influx: It decreases the influx of calcium into presynaptic nerve terminals during neuronal excitation.[8]
-
Decreased Neurotransmitter Release: This reduction in intracellular calcium subsequently curtails the release of excitatory neurotransmitters, most notably glutamate, substance P, and norepinephrine.[3][5]
-
Inhibition of Synaptogenesis: Gabapentinoids can also block the binding of thrombospondin to the α2δ-1 subunit, a process that inhibits the formation of new excitatory synapses.[7]
By dampening the release of these neurotransmitters, molecules based on this scaffold can reduce the excessive neuronal excitability that underlies conditions like neuropathic pain and epilepsy.[4][9]
Structure-Activity Relationship (SAR) Insights
Studies on pregabalin and its analogues provide crucial insights for designing new molecules based on the this compound structure.[6]
-
Stereochemistry is Key: For pregabalin, the (S)-enantiomer is the active form. The stereochemistry at the C2 position of the pentanoic acid backbone will be critical for high-affinity binding to the α2δ subunit.
-
Zwitterionic Nature: The presence of both an acidic carboxyl group and a basic amino group is essential. These molecules are zwitterionic at physiological pH.
-
Transport Across Barriers: The amino acid-like structure allows these compounds to be actively transported across the blood-brain barrier by the system L neutral amino acid transporter, which is vital for their CNS activity.[6][7]
Table 1: Comparative Binding Affinities and Pharmacokinetics
| Compound | α2δ Subunit Binding Affinity (IC50) | Bioavailability | Absorption Kinetics |
|---|---|---|---|
| Gabapentin | ~140 nM | 33-60% (saturable) | Zero-order (saturable)[3] |
| Pregabalin | ~23 nM (6x higher than gabapentin)[10] | ≥90% | First-order (linear)[10] |
| Hypothetical Derivative | To be determined | To be determined | To be determined |
Part 2: A Frontier Application — Rational Design of Enzyme Inhibitors
While the primary target of this scaffold's analogues is a channel protein, its inherent structure as a β-amino acid analogue makes it an intriguing starting point for designing inhibitors of enzymes that process amino acids or peptides.[11] This represents a more exploratory but potentially fruitful avenue of research.
Rationale and Potential Enzyme Targets
The this compound scaffold can act as a transition-state analogue or a competitive inhibitor for enzymes whose natural substrates are amino acids.[12]
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides and are involved in various physiological processes.[13] A derivative of our lead compound could be designed to bind to the active site of a specific aminopeptidase.
-
Proteases (e.g., HIV Protease, Trypsin): By incorporating the scaffold into a larger peptide-mimicking molecule, it could be used to target the active site of specific proteases. The isobutyl group could, for instance, occupy the S1 or S2 specificity pockets of a target protease.[14][15]
-
D-Amino Acid Oxidase (DAAO): This flavoenzyme degrades D-serine, a key neuromodulator.[12] Inhibiting hDAAO is a therapeutic strategy for schizophrenia. The amino acid structure is a logical starting point for designing competitive inhibitors for this enzyme.
Sources
- 1. This compound | C7H15NO2 | CID 19261621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 55253004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. neurology.org [neurology.org]
- 5. Gabapentin - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emergencymedicinecases.com [emergencymedicinecases.com]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. Therapeutic and biotechnological applications of substrate specific microbial aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. Inhibitors of human immunodeficiency virus type 1 protease containing 2-aminobenzyl-substituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, activity, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitors of HIV-1 proteinase containing 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, enzyme inhibition, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Coupling Efficiency of Fmoc-(R)-β²-homoleucine
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, specifically focusing on Fmoc-(R)-β²-homoleucine. Here, we will explore the underlying causes of poor coupling efficiency and provide a series of structured troubleshooting steps, detailed protocols, and validated insights to enhance your synthetic success.
Understanding the Challenge: The Steric Hindrance of β²-Amino Acids
Fmoc-(R)-β²-homoleucine is a β-amino acid derivative, which presents unique challenges in SPPS compared to its α-amino acid counterparts. The primary obstacle is steric hindrance. The positioning of the substituent on the β-carbon, adjacent to the carboxyl group, significantly impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric clash slows down the rate of amide bond formation, often leading to incomplete coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the coupling of Fmoc-(R)-β²-homoleucine in a question-and-answer format, progressing from initial diagnosis to advanced solutions.
Q1: My initial coupling of Fmoc-(R)-β²-homoleucine is incomplete. How can I confirm this and what is the first corrective step?
A1: Initial Diagnosis and Immediate Action
Your first line of defense is to monitor the coupling reaction for completion. A qualitative ninhydrin (Kaiser) test is a rapid and effective method to detect the presence of unreacted primary amines on the resin.[1] A positive result (blue or purple beads) indicates incomplete coupling.
Immediate Corrective Action: Double Coupling
If the Kaiser test is positive, the most straightforward initial step is to perform a "double coupling."[2][3][4] This involves draining the initial coupling solution and immediately adding a fresh solution of activated Fmoc-(R)-β²-homoleucine to the resin. This second coupling step provides another opportunity for the reaction to go to completion.
Q2: Double coupling did not resolve the issue, and the Kaiser test is still positive. What should I do next?
A2: Optimizing Reagents and Reaction Conditions
If double coupling proves insufficient, the next step is to enhance the reactivity of the system. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings.[2][5]
Recommended Solutions:
-
Switch to a More Potent Coupling Reagent: Utilize uronium/aminium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP or PyAOP.[2][6] These reagents form highly reactive activated esters that can more effectively overcome steric barriers.[2] HATU is often a preferred choice for difficult couplings due to its high reactivity and ability to minimize racemization.[4][6]
-
Increase Reagent Equivalents: Using a higher excess of the Fmoc-amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading) can drive the reaction forward.[3][4]
-
Extend the Reaction Time: Sterically hindered couplings are inherently slower.[2] Increasing the reaction time from the standard 1-2 hours to 4-6 hours, or even overnight, can significantly improve yields.[2]
-
Elevate the Temperature: Gently warming the reaction vessel (e.g., to 30-40°C) can help overcome the activation energy barrier. However, this should be done with caution to minimize the risk of racemization.[2] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective alternative for driving difficult couplings to completion rapidly.[2][7]
Q3: I've optimized my coupling reagents and conditions, but I'm still observing incomplete coupling. Could the solvent be the issue?
A3: The Critical Role of the Solvent
Yes, the solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful coupling reaction.[2] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[2]
Solvent Optimization:
-
N-methylpyrrolidone (NMP): NMP is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for longer or more complex peptides.[2]
-
Solvent Mixtures: For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[2]
Q4: After multiple failed coupling attempts, how do I prevent the formation of deletion sequences in my final product?
A4: Capping Unreacted Amines
If, after employing the strategies above, a small percentage of N-terminal amines remain unreacted, it is crucial to "cap" them to prevent the formation of deletion peptides. Capping involves acetylating the unreacted amines with a reagent like acetic anhydride in the presence of a base such as DIPEA.[4] This renders them unreactive for subsequent coupling steps, ensuring that only the desired full-length peptide is synthesized.
Experimental Protocols & Workflows
Protocol 1: Optimized Double Coupling of Fmoc-(R)-β²-homoleucine using HATU
This protocol is the recommended starting point for troubleshooting poor coupling efficiency.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-(R)-β²-homoleucine (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N'-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)
-
Kaiser test kit
Procedure:
-
First Coupling: a. Following the standard Fmoc deprotection and washing steps, swell the resin in NMP or DMF. b. In a separate vessel, pre-activate the Fmoc-(R)-β²-homoleucine by dissolving it with HATU and DIPEA in NMP or DMF. Allow this pre-activation to proceed for 1-5 minutes.[2] c. Add the activated amino acid solution to the resin. d. Allow the coupling reaction to proceed for at least 2 hours. e. Take a small sample of resin beads and perform a Kaiser test.
-
Second Coupling (if Kaiser test is positive): a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with NMP or DMF (3 x 1 min).[4] c. Repeat steps 1b through 1d with a fresh solution of activated Fmoc-(R)-β²-homoleucine. d. Perform a final Kaiser test. If the test is negative, proceed with the synthesis. If it remains positive, consider the capping protocol.
Protocol 2: Capping of Unreacted Amines
This protocol should be implemented if double coupling fails to yield a negative Kaiser test.
Materials:
-
Resin with unreacted N-terminal amines
-
Acetic anhydride (10 equivalents)
-
DIPEA (10 equivalents)
-
NMP or DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Wash: After the final failed coupling attempt, wash the resin with DMF (3 x 1 min).[4]
-
Prepare Capping Solution: Prepare a solution of acetic anhydride and DIPEA in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[4]
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) before proceeding to the Fmoc deprotection of the next amino acid.[4]
Data Presentation & Visualization
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | Standard | Cost-effective | Often insufficient for hindered couplings[2][5] |
| HBTU/HCTU | Uronium/Aminium Salt | High | Effective for many difficult couplings[6] | |
| HATU | Uronium/Aminium Salt | Very High | Excellent for hindered residues, minimizes racemization[2][4][6] | Higher cost |
| PyBOP/PyAOP | Phosphonium Salt | Very High | Highly effective for hindered couplings[2][5] | |
| Acyl Fluorides | Acyl Halide | Extremely High | Can succeed where other reagents fail[2][6] | Requires in-situ formation |
Diagrams
Caption: A decision tree for troubleshooting incomplete coupling.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
-
ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
- Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
-
Semantic Scholar. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Retrieved from [Link]
-
PubMed. (n.d.). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]
-
ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Enhanced coupling efficiency in solid-phase peptide synthesis by microwave irradiation. Retrieved from [Link]
-
National Institutes of Health. (2019, September 27). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Retrieved from [Link]
-
Reddit. (n.d.). Solid Phase Peptide Synthesis Help. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Retrieved from [Link]
-
ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Retrieved from [Link]
-
ResearchGate. (2020, December 22). SPPS: peptide failure to elongate? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoic acid. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Cleavage and Deprotection for Peptides with 2-(Aminomethyl)-4-methylpentanoic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the sterically hindered, non-proteinogenic amino acid, 2-(Aminomethyl)-4-methylpentanoic acid (Aib-Leu analog). The unique β-amino acid structure and bulky isobutyl side chain of this residue introduce specific challenges during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these complexities and achieve high-yield, high-purity peptides.
The incorporation of sterically hindered amino acids like this compound is a powerful strategy for enhancing peptide stability and therapeutic potential.[1][2] However, these modifications often lead to challenges such as incomplete reactions and aggregation.[3][4] This guide is designed to address these issues head-on, providing practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound considered "difficult sequences" for cleavage and deprotection?
A1: The primary challenges stem from steric hindrance. The bulky isobutyl group can physically block the access of cleavage reagents, such as trifluoroacetic acid (TFA), to the acid-labile protecting groups on neighboring amino acids and the resin linker.[1] This can lead to incomplete deprotection and cleavage, resulting in a lower yield of the desired peptide and a higher prevalence of impurities.[4][5]
Q2: What are the most common side reactions observed during the cleavage of peptides with this specific amino acid?
A2: The most common side reactions include:
-
Incomplete removal of side-chain protecting groups: Particularly on residues adjacent to the this compound.
-
Formation of deletion sequences: If the bulky amino acid hinders the coupling of subsequent residues during synthesis, these truncated peptides will be present in the final crude product.[5]
-
Alkylation of sensitive residues: Tryptophan, methionine, and cysteine can be modified by carbocations generated during the cleavage process if scavengers are not used effectively.[6]
Q3: Can I use a standard TFA cleavage cocktail for these types of peptides?
A3: While a standard TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) can be a starting point, it often requires optimization for peptides with sterically hindered residues.[2] Longer cleavage times or the inclusion of additional scavengers may be necessary to ensure complete deprotection and minimize side reactions.[7][8]
Q4: How does the position of this compound in the peptide sequence affect the cleavage efficiency?
A4: The position can have a significant impact. If located near the C-terminus, it can hinder cleavage from the resin. If it is in the middle of the sequence, it can shield adjacent amino acid protecting groups from the cleavage reagents. The overall hydrophobicity and secondary structure of the peptide also play a crucial role in cleavage efficiency.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Peptide | 1. Incomplete cleavage from the resin due to steric hindrance. 2. Peptide aggregation during synthesis or cleavage.[3][4] 3. Precipitation of the peptide with the resin. | 1. Extend Cleavage Time: Increase the cleavage duration in 30-minute increments, up to 4-5 hours at room temperature.[7] 2. Optimize Cleavage Cocktail: Use a more robust scavenger cocktail (see Protocol 1). 3. Perform a Test Cleavage: Cleave a small amount of resin and analyze the supernatant by mass spectrometry to confirm the presence of the target peptide before proceeding with the full cleavage.[5] |
| Multiple Peaks in HPLC Analysis of Crude Product | 1. Incomplete removal of side-chain protecting groups. 2. Formation of deletion or truncated sequences during synthesis.[5] 3. Alkylation or oxidation of sensitive amino acids (Trp, Met, Cys).[6] | 1. Re-treat with Cleavage Cocktail: If mass spectrometry confirms the presence of partially protected species, re-subject the crude peptide to the cleavage cocktail for an additional 1-2 hours. 2. Optimize Scavengers: Ensure your cleavage cocktail contains the appropriate scavengers for your peptide sequence (see Table 1). 3. Review Synthesis Protocol: If deletion sequences are the issue, revisit the coupling steps for the hindered amino acid during synthesis. Consider double coupling or using a more potent coupling reagent like HATU.[5] |
| Crude Peptide is Insoluble After Precipitation | 1. The peptide sequence is highly hydrophobic.[9] 2. The peptide has a strong tendency to form secondary structures (β-sheets).[3] | 1. Modify Precipitation/Wash Steps: Use a different ether for precipitation (e.g., methyl-tert-butyl ether instead of diethyl ether). Minimize the number of ether washes. 2. Alternative Solvents: For highly insoluble peptides, consider using trifluoroethanol (TFE) to aid in solubilization before purification.[9] 3. Purify at the Protected Stage: In extreme cases, consider cleaving the peptide from the resin with side-chain protection intact (using a hyper-acid sensitive linker) and purifying the protected peptide.[7] |
Table 1: Recommended Scavengers for Cleavage Cocktails
| Sensitive Residue(s) | Recommended Scavenger(s) | Purpose |
| Trp | Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT) | Prevents reattachment of protecting groups and alkylation of the indole side chain. |
| Met | Thioanisole, Dimethylsulfide (DMS) | Prevents oxidation to methionine sulfoxide.[10] |
| Cys | 1,2-ethanedithiol (EDT), Dithiothreitol (DTT) | Prevents oxidation and disulfide bond formation.[6] |
| Arg(Pbf/Pmc) | Triisopropylsilane (TIS), Thioanisole | Scavenges carbocations generated from the bulky sulfonyl protecting groups.[11][12] |
| Tyr, Ser, Thr (tBu protected) | Water, Phenol | Act as scavengers for tert-butyl cations.[6] |
Experimental Protocols
Protocol 1: Optimized Cleavage and Deprotection of Peptides Containing this compound
This protocol is designed to maximize cleavage efficiency and minimize side reactions for these challenging peptides.
1. Resin Preparation: a. After the final Fmoc deprotection, wash the peptide-resin thoroughly with N,N-dimethylformamide (DMF) (3x), followed by dichloromethane (DCM) (3x). b. Dry the resin under a high vacuum for at least 4 hours, or overnight, to remove all residual solvents.[8]
2. Preparation of Cleavage Cocktail (Reagent K - Modified): a. In a fume hood, prepare the cleavage cocktail by combining the following reagents in the specified ratio:
- 82.5% Trifluoroacetic acid (TFA)
- 5% Phenol
- 5% Water
- 5% Thioanisole
- 2.5% 1,2-ethanedithiol (EDT) b. This cocktail is robust and suitable for peptides containing a variety of sensitive residues.[6][10]
3. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[2] b. Agitate the mixture at room temperature for 3-4 hours. For particularly difficult sequences, this time can be extended up to 5 hours.[7]
4. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether or methyl-tert-butyl ether.[11] c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with a small amount of cold ether to remove residual scavengers. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Diagram 1: Cleavage and Deprotection Workflow
Caption: Standard workflow for peptide cleavage and deprotection.
Diagram 2: Troubleshooting Logic for Low Peptide Yield
Caption: Decision tree for troubleshooting low peptide yield.
References
- Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
- PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Aapptec Peptides. Amino Acid Sidechain Deprotection.
- Benchchem.
- ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
- Benchchem. Troubleshooting low yield in solid-phase peptide synthesis.
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
- Books. (2019, August 16). Chapter 5: Peptide Manufacturing Methods and Challenges.
- CEM Corporation. (2017). Application Note Peptide Cleavage and Protected Cleavage Procedures.
- ResearchGate. Scheme of the peptide synthesis, deprotection, reduction, cleavage, and...
- Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
- ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Thermo Fisher Scientific. Introduction to Cleavage Techniques.
- CDN. Cleavage Cocktail Selection.
- YouTube. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving.
- PMC. Introduction to Peptide Synthesis.
- Peptideweb.com. Synthesis protocols.
- ResearchGate. (2017, December 12). TBAF and peptide cleavage cocktail?
- Aapptec Peptides. (n.d.).
- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
- Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.
- MDPI. (2021, June 17).
Sources
- 1. scienmag.com [scienmag.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. cem.de [cem.de]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Managing Steric Hindrance in 2-(Isobutyl)-β-alanine Coupling Reactions
Welcome to the technical support center for synthetic peptide and medicinal chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the amide bond coupling of 2-(isobutyl)-β-alanine, a sterically hindered β-amino acid. The significant steric bulk presented by the isobutyl group at the Cα position poses considerable challenges to standard coupling protocols, often resulting in low yields, slow reaction kinetics, and formation of side products.[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate these synthetic hurdles effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My coupling reaction with 2-(isobutyl)-β-alanine using a standard carbodiimide like DCC or EDC/HOBt resulted in extremely low yield (<20%). What is the primary cause and how can I fix it?
Answer:
Primary Cause: Insufficient Activation and Steric Blockade. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often too weak to efficiently activate the carboxylic acid of a sterically hindered substrate like 2-(isobutyl)-β-alanine.[3] The bulky isobutyl group physically obstructs the formation of the key O-acylisourea intermediate.[4] Even with an additive like 1-Hydroxybenzotriazole (HOBt), the resulting active ester may not be reactive enough to overcome the energy barrier for the nucleophilic attack by the amine component, especially if the amine is also hindered.[5]
Solutions:
-
Upgrade to a High-Potency Coupling Reagent: The most effective solution is to switch from carbodiimides to a more powerful class of reagents, such as uronium/aminium or phosphonium salts.[6][7]
-
Recommendation: Use HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate). HATU is exceptionally effective for hindered couplings for two reasons: it generates a highly reactive OAt active ester, and the pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction.[6][8]
-
Alternative High-Potency Reagents: HCTU , COMU , or PyBOP are also excellent choices that consistently outperform standard carbodiimides in challenging couplings.[6][7][8][9]
-
-
Optimize Reaction Conditions:
-
Temperature: Gently heating the reaction to 30-40°C can provide the necessary energy to overcome the steric barrier.[10]
-
Double Coupling: If monitoring indicates an incomplete reaction after several hours, perform a "double coupling" by adding a fresh charge of the coupling reagent, N-protected amino acid, and base.[11]
-
Workflow: Selecting the Right Coupling Strategy
The following diagram illustrates a decision-making process for optimizing the coupling of sterically hindered amino acids.
Caption: Decision workflow for selecting a coupling strategy.
Question 2: My reaction is very slow and stalls, even with HATU. I suspect aggregation. What should I do?
Answer:
Primary Cause: Peptide Aggregation. Hydrophobic sequences, particularly those containing bulky residues, can aggregate on a solid support or precipitate from solution.[3] This aggregation physically prevents reagents from accessing the reactive sites, leading to incomplete or stalled reactions.
Solutions:
-
Incorporate Structure-Disrupting Solvents:
-
NMP/DMSO Co-solvent: Replace a portion of your primary solvent (e.g., DMF) with 10-20% N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). These solvents are excellent at disrupting the secondary structures that lead to aggregation.[11]
-
"Magic Mixture": In severe cases, a solvent system of DMF/DCM containing 0.4 M LiCl can be employed to break up aggregates.
-
-
Use Chaotropic Salts: Adding a low concentration of chaotropic salts like LiCl to the reaction mixture can help to solubilize the growing peptide chain and prevent aggregation.
Question 3: I am considering alternative activation methods to avoid uronium salts. Is the mixed anhydride method suitable for this hindered coupling?
Answer:
Yes, the mixed anhydride method is an excellent and often underutilized strategy for sterically hindered couplings.
Mechanism & Advantages: This method involves activating the carboxylic acid by forming a mixed anhydride with a less hindered acid, typically using a chloroformate like isobutyl chloroformate or a bulky acid chloride like pivaloyl chloride.[12][13][14] The nucleophilic attack from the amine partner then preferentially occurs at the more electrophilic and less hindered carbonyl carbon of the amino acid residue.[12] The advantages are rapid reaction rates and high activation, often succeeding where other methods fail.[12]
Key Considerations:
-
Temperature Control: The formation of the mixed anhydride is exothermic and must be performed at low temperatures (typically -15°C to 0°C) to prevent disproportionation and racemization.[13]
-
Base Selection: A weak, non-nucleophilic base like N-Methylmorpholine (NMM) is preferred over stronger bases like DIPEA to minimize racemization.[13]
Frequently Asked Questions (FAQs)
Q1: Which coupling additives are best for hindered systems? A1: When using carbodiimides is unavoidable, HOAt (1-Hydroxy-7-azabenzotriazole) is significantly superior to HOBt.[6][15] Its lower pKa results in a more reactive active ester, and it can catalyze the coupling.[6][16] OxymaPure is a modern, non-explosive alternative that also shows high reactivity and is an excellent choice.[6][17][18]
Q2: Can I use an acyl halide activation strategy? A2: Yes, converting the carboxylic acid to an acyl halide is a powerful activation method. Acyl fluorides are particularly effective for sterically hindered couplings because the small size of the fluorine atom minimizes additional steric bulk at the reaction center.[19][20] Reagents like BTFFH allow for the mild, in situ formation of the acyl fluoride, avoiding the need to isolate the often-unstable intermediate.[20]
Q3: What role does the N-terminal protecting group play in steric hindrance? A3: The N-terminal protecting group (e.g., Boc or Fmoc) contributes to the overall steric environment of the molecule.[] While both are standard, the choice can be relevant in exceptionally difficult cases. The primary challenge, however, stems from the substitution on the amino acid backbone itself. Ensure the protecting group is fully cleaved before attempting the coupling step, as incomplete deprotection will halt the reaction.
Q4: What are the main side reactions to watch for? A4:
-
Racemization: Activation of the amino acid increases the acidity of the α-proton, risking epimerization. This is minimized by using additives like HOAt or OxymaPure, avoiding excess base, and minimizing pre-activation time.[11][22]
-
N-acylurea Formation: With carbodiimides, the reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, consuming your starting material.[4][7] Using an additive (HOAt, HOBt, Oxyma) traps the intermediate as an active ester, largely preventing this side reaction.[4]
-
Guanidinylation: When using excess uronium/aminium reagents (like HATU/HBTU), the reagent can react with the free N-terminus of the amine partner to form a guanidinium cap, terminating chain elongation.[6][7] This is avoided by using a slight excess of the carboxylic acid component relative to the coupling reagent.[7]
Comparative Overview of Recommended Coupling Reagents
| Reagent Class | Example(s) | Relative Effectiveness (Hindered) | Key Considerations |
| Uronium/Aminium | HATU, HCTU, COMU | Very High | Highly efficient, rapid kinetics.[6][8] HATU is often the top choice.[8] COMU is a safer, non-explosive alternative.[8][23] Risk of guanidinylation if used in excess.[7] |
| Phosphonium | PyBOP, PyAOP | High | Excellent for reducing racemization and coupling hindered partners.[6][9] Byproducts are generally water-soluble. |
| Carbodiimide + Additive | EDC/HOAt, DIC/Oxyma | Moderate | Cost-effective but often struggles with severe hindrance.[3][17] The choice of additive is critical; HOAt or Oxyma are required for difficult cases.[6][17] |
| Mixed Anhydride | Isobutyl Chloroformate | High to Very High | Fast and effective, but requires strict temperature control (-15°C) and careful base selection (NMM) to avoid side reactions.[12][13] |
| Acyl Halide Precursor | BTFFH (for Acyl Fluoride) | High to Very High | Forms a small, highly reactive intermediate.[20] Excellent for cases where all other methods fail. Requires anhydrous conditions. |
Key Experimental Protocols
Protocol 1: High-Potency Coupling with HATU
This protocol is the recommended starting point for coupling 2-(isobutyl)-β-alanine.
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the N-protected 2-(isobutyl)-β-alanine (1.0 equiv.) in anhydrous DMF (to make a 0.1–0.5 M solution).
-
Activation: Add HATU (1.1 equiv.) to the solution. Follow with a non-nucleophilic base, typically DIPEA (2.0 equiv.).
-
Pre-activation: Stir the mixture at room temperature for 5-15 minutes. You may observe a color change.
-
Coupling: Add the amine component (1.0-1.2 equiv.) to the activated mixture.
-
Reaction: Stir at room temperature and monitor the reaction by LC-MS or TLC. For this hindered coupling, allow at least 4-12 hours. If the reaction stalls, consider raising the temperature to 30-40°C.
-
Workup: Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate). Wash sequentially with aqueous acid (e.g., 1N HCl or 5% citric acid), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product for purification.
Protocol 2: Mixed Anhydride Coupling via Isobutyl Chloroformate
Use this protocol when uronium-based methods are unsuccessful.
-
Preparation: Dissolve the N-protected 2-(isobutyl)-β-alanine (1.0 equiv.) in anhydrous THF or DCM (0.2-0.5 M) in a vessel equipped with a thermometer.
-
Cooling: Cool the solution to -15°C using an appropriate cooling bath (e.g., salt-ice or acetone/dry ice).
-
Anhydride Formation: Add N-Methylmorpholine (NMM) (1.0 equiv.) and stir for 1-2 minutes. Then, slowly add isobutyl chloroformate (1.0 equiv.) dropwise, ensuring the internal temperature does not rise above -10°C.
-
Activation: Stir the mixture at -15°C for 15-30 minutes to allow for complete formation of the mixed anhydride.
-
Coupling: In a separate flask, prepare a solution or suspension of your amine component (1.0 equiv.) in the reaction solvent. If the amine is a hydrochloride salt, neutralize it with one equivalent of NMM. Add this amine solution to the cold mixed anhydride solution.
-
Reaction: Allow the reaction to stir at -15°C for 1 hour, then warm slowly to room temperature and stir for an additional 2-4 hours, monitoring by LC-MS or TLC.
-
Workup: Filter off any precipitated NMM-hydrochloride salt. Concentrate the filtrate and perform a standard aqueous workup as described in Protocol 1 to isolate the crude product.
Mechanism: HATU-Mediated Activation
The diagram below outlines the activation of a carboxylic acid by HATU, highlighting the formation of the highly reactive OAt-ester intermediate.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
Albericio, F., & Carpino, L. A. Peptide Coupling Reagents, More than a Letter Soup. Chemical Society Reviews. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Trovato, F., Burzì, V., & Pistarà, V. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]
-
Vivar-Cebreros, C. E., & Albericio, F. Protecting Groups in Peptide Synthesis. Methods in Molecular Biology. [Link]
-
Kuttan, R., & Carpino, L. A. The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Aapptec Peptides. [Link]
-
Vivar-Cebreros, C. E., & Albericio, F. Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]
-
Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Peptide Coupling Reagents. Omizzur. [Link]
-
El-Faham, A., & Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Subirós-Funosas, R., et al. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. [Link]
-
Nambu, H., & Kudo, K. Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews. [Link]
-
Vasanthakumar, G. R., et al. Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Peptide Bond Formation. Houben-Weyl Methods of Organic Chemistry, Volume E 22a. Thieme. [Link]
-
Jad, Y. E., et al. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules. [Link]
-
Poulsen, S. A., & Miller, A. D. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports. [Link]
-
Kuroda, N., et al. Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols. Chemical & Pharmaceutical Bulletin. [Link]
-
Bán, E., et al. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances. [Link]
-
Carbodiimide. Wikipedia. [Link]
- Process for the preparation of mixed anhydrides.
-
Carbodiimides and Additives. Aapptec. [Link]
-
Synthesis of Peptides with Mixed Anhydrides. Organic Reactions. [Link]
-
Nishizawa, Y., et al. Effect of Brønsted Acids on the Activation of Mixed Anhydride/Mixed Carbonic Anhydride and C-Terminal-Free N-Methylated Peptide Synthesis in a Micro-Flow Reactor. Chemistry – A European Journal. [Link]
-
Procedures to Improve Difficult Couplings. ResearchGate. [Link]
Sources
- 1. ojs.chimia.ch [ojs.chimia.ch]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.globalso.com [file.globalso.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 15. omizzur.com [omizzur.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. people.uniurb.it [people.uniurb.it]
- 20. blogs.rsc.org [blogs.rsc.org]
- 22. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Yield of Peptides Containing β-Homoleucine
Welcome to the technical support center for the synthesis of peptides incorporating β-homoleucine. The inclusion of β-amino acids like β-homoleucine is a powerful strategy in medicinal chemistry to create peptides with enhanced metabolic stability and unique conformational properties.[1][2][3] However, the inherent steric bulk of β-homoleucine presents unique challenges during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your peptide yields.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of β-homoleucine into a peptide sequence so challenging?
A1: The primary challenge stems from the steric hindrance posed by the β-substituted isobutyl side chain and the secondary nature of the β-amino group. This bulkiness can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation of the growing peptide chain.[4][5] Inefficient coupling results in a higher prevalence of deletion sequences, where the β-homoleucine residue is missing, ultimately lowering the yield of the desired full-length peptide.[6]
Q2: What are the most common side reactions observed when synthesizing peptides with β-homoleucine?
A2: Besides the formation of deletion sequences due to incomplete coupling, other potential side reactions include:
-
Dipeptide formation: During the preparation of Fmoc-β-homoleucine-OH, self-condensation can occur, leading to the formation of Fmoc-β-homoleucine-β-homoleucine-OH.[7][8] If this impurity is present, it will be incorporated into the peptide chain.
-
Racemization: While the use of urethane-based protecting groups like Fmoc generally suppresses racemization, the forcing conditions sometimes required for coupling sterically hindered residues can increase the risk of epimerization.[5][8]
-
Aspartimide formation: If your sequence contains aspartic acid, the extended basic conditions used for Fmoc deprotection, or the use of stronger bases, can promote the formation of a cyclic aspartimide intermediate.[7][9] This can lead to a mixture of byproducts, including α- and β-aspartyl peptides.
Q3: How does the presence of β-homoleucine affect the purification of the final peptide?
A3: The incorporation of β-homoleucine generally increases the overall hydrophobicity of the peptide.[10] This can lead to longer retention times during reverse-phase HPLC purification. Furthermore, the altered backbone geometry can influence the peptide's secondary structure and potentially promote aggregation, which can cause issues like poor solubility, peak broadening during chromatography, and co-elution of closely related impurities.[10][11]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of β-homoleucine-containing peptides.
Issue 1: Low Yield of the Target Peptide After Cleavage
Probable Cause: This is the most common issue and is often a result of inefficient coupling of the β-homoleucine residue or subsequent amino acids.
Diagnostic Workflow:
-
Confirm Synthesis Success: Perform a test cleavage on a small amount of the resin (10-20 mg) and analyze the crude product by mass spectrometry (MS).[6] The presence of the target mass confirms that the synthesis was at least partially successful.
-
Assess Purity: Analyze the crude product by HPLC to get a preliminary idea of the purity and the presence of major impurities. Look for peaks corresponding to deletion sequences (target mass minus the mass of β-homoleucine).
Solutions & Protocols:
-
Optimize Coupling Conditions:
-
Choice of Coupling Reagent: For sterically hindered amino acids like β-homoleucine, standard carbodiimide activators like DIC may be insufficient.[12] More potent uronium or phosphonium salt-based reagents are recommended.
-
| Coupling Reagent | Key Features | Recommended Usage |
| HATU | High reactivity, forms a highly reactive HOAt ester. | Use 3.8 equivalents with 4 equivalents of HOAt and an extended pre-activation time of 5-10 minutes.[13] |
| HBTU | Forms an active HOBt ester, good for improving reaction efficiency.[12] | Use in equimolar amounts with the protected amino acid.[9] |
| PyBOP | Phosphonium-based reagent, effective for bulky amino acids. | Can be used as an alternative to uronium salts.[9] |
-
Monitor Coupling Efficiency:
-
Kaiser Test: Use the Kaiser (ninhydrin) test to check for the presence of free primary amines after each coupling step.[6] A positive result (blue beads) indicates an incomplete reaction, and a second coupling should be performed. Note that the Kaiser test is not reliable for secondary amines, such as the N-terminus after proline or N-methylated amino acids.
-
Issue 2: Peptide Aggregation During Synthesis
Probable Cause: The incorporation of hydrophobic residues like β-homoleucine can increase the propensity of the growing peptide chain to aggregate on the solid support. This aggregation can block reactive sites, leading to incomplete deprotection and coupling steps.[14]
Solutions & Protocols:
-
Chaotropic Salts: Adding chaotropic salts like lithium chloride (LiCl) to the reaction medium can help to disrupt the secondary structures that lead to aggregation.[14]
-
Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid every 6-7 residues can disrupt hydrogen bond formation and prevent aggregation.[9][14]
-
Special Solvents: Using a mixture of solvents like DCM/DMF/NMP (1:1:1) can improve the solvation of the peptide-resin.
Issue 3: Difficulty in Purifying the Final Peptide
Probable Cause: Increased hydrophobicity and potential for aggregation of β-homoleucine-containing peptides can lead to challenges in purification by RP-HPLC.[10]
Solutions & Protocols:
-
Optimize HPLC Conditions:
-
Solvent System: Experiment with different organic modifiers (e.g., acetonitrile vs. isopropanol) and ion-pairing agents (e.g., TFA vs. formic acid) to improve peak shape and resolution.
-
Gradient: A shallower gradient may be necessary to resolve the target peptide from closely eluting impurities.
-
-
Improve Solubility:
-
If the crude peptide has poor solubility in the initial HPLC mobile phase, consider dissolving it in a stronger solvent like DMSO or formic acid before dilution and injection.
-
For peptides prone to aggregation, adding a small amount of a denaturant like guanidine hydrochloride to the sample solvent can be beneficial.
-
Visual Workflows
Diagram 1: Decision Tree for Troubleshooting Low Yield in β-Homoleucine Peptide Synthesis
Caption: A flowchart for diagnosing and resolving low peptide yield.
Diagram 2: Optimized Coupling Cycle for β-Homoleucine
Caption: Recommended SPPS cycle for incorporating β-homoleucine.
References
- Application Notes and Protocols for the Purification of Peptides with Incorporated β-Homoamino Acids - Benchchem.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage.
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols - Benchchem.
- Methods and protocols of modern solid phase peptide synthesis.
- Troubleshooting low yield in solid-phase peptide synthesis - Benchchem.
- Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH.
- Advances in Fmoc solid-phase peptide synthesis - Semantic Scholar.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Fmoc Solid Phase Peptide Synthesis - ChemPep.
- Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences.
- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Reported by Samuel Albright February 14, 2023 INTROD - Chemistry | Illinois.
- Side reactions in the SPPS of Cys-containing peptides - PubMed.
- Advances in Therapeutic Peptides Separation and Purification - MDPI.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
- Amino Acid Derivatives for Peptide Synthesis.
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? | ResearchGate.
- Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies.
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
- Are double couplings in SPPS interesting for purity of short peptides? - ResearchGate.
- Side reactions in the SPPS of Cys-containing peptides - ResearchGate.
- Increasing solubility of proteins and peptides by site-specific modification with betaine.
- Overcoming the Challenges of Peptide Drug Development - Concept Life Sciences.
- Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- SPPS Tips For Success Handout - Mesa Labs.
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications.
- Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC.
- Impact of aggregation triggering ultrashort self-assembling peptide motifs on the solubility of proteins - OAText.
- Design and synthesis of beta-peptides with biological activity - PubMed.
- Dependence of stepwise SPPS yield on coupling efficiency (A) and number... - ResearchGate.
- Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - ResearchGate.
- Introduction to Peptide Synthesis - Master Organic Chemistry.
- Workflow for optimising the solubility of peptides containing modified... - ResearchGate.
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Purification of Peptides Containing 2-(Aminomethyl)-4-methylpentanoic Acid
Welcome to the technical support guide for navigating the unique challenges associated with the purification of synthetic peptides incorporating 2-(Aminomethyl)-4-methylpentanoic acid. This β-amino acid, a homolog of leucine, introduces specific structural and chemical properties that can significantly impact standard purification workflows, particularly in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with both the theoretical understanding and practical solutions required for successful purification.
Section 1: Understanding the Core Challenges
This section addresses the fundamental properties of this compound and how they influence peptide behavior during purification.
Q1: My peptide containing this compound shows significantly different retention behavior in RP-HPLC compared to peptides with only α-amino acids. Why is this?
Answer: The anomalous retention behavior stems from two key structural features of this compound: its β-amino acid backbone and its hydrophobic isobutyl side chain.
-
β-Amino Acid Backbone: Unlike standard α-amino acids, β-amino acids have an additional carbon atom in their backbone.[1] This seemingly small change extends the peptide backbone, altering its conformational flexibility and secondary structure.[2][3] Peptides containing β-amino acids can adopt unique helical or turn structures that differ from their α-peptide counterparts.[1][4] This altered three-dimensional shape changes how the peptide interacts with the stationary phase, leading to unpredictable shifts in retention time.
-
High Hydrophobicity: The 4-methylpentanoic acid portion of the molecule includes an isobutyl side chain, identical to that of leucine. This side chain is highly nonpolar and contributes significantly to the overall hydrophobicity of the peptide.[5][6] In RP-HPLC, where separation is based on hydrophobicity, this results in stronger interactions with the nonpolar stationary phase (like C18), causing increased retention and requiring higher concentrations of organic solvent for elution.[7]
The combination of these effects—an altered backbone conformation and increased side-chain hydrophobicity—is the primary reason for the unique chromatographic profile of these peptides.
Section 2: Troubleshooting Common Chromatographic Issues
This section provides a direct, problem-solution approach to the most common issues encountered during the purification of these complex peptides.
Q2: The chromatographic peak for my peptide is severely tailing and broad. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common but solvable issue in RP-HPLC, often exacerbated by the unique properties of peptides containing this compound.[8][9] The primary causes fall into two categories: secondary chemical interactions and non-optimal chromatographic conditions.
Root Causes & Solutions:
-
Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (-Si-OH) on their surface. At typical mobile phase pH levels (pH > 2.5), these groups can become negatively charged and interact with positively charged residues on your peptide (like Lys, Arg, or the N-terminus).[10][11] This unwanted ionic interaction slows parts of the peptide band as it moves through the column, causing the peak to tail.
-
Solution 1: Optimize Ion-Pairing Agent: Ensure your mobile phase contains an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA), typically 0.1%.[12][13] TFA forms a neutral ion pair with the basic groups on the peptide, masking their positive charge and minimizing interactions with silanols.[14] For very basic peptides, a stronger ion-pairing agent like heptafluorobutyric acid (HFBA) may be necessary to improve peak shape, though it can be harder to remove during lyophilization.[12][15]
-
Solution 2: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2 with phosphoric acid) can protonate the silanol groups, neutralizing them and preventing ionic interactions.[12] However, be aware that changing pH will also alter the charge of your peptide and thus its overall selectivity.
-
-
Steric Hindrance and Slow Mass Transfer: The bulky isobutyl side chain and the unique peptide conformation can lead to slow kinetics when interacting with the stationary phase.[16] This means the peptide molecules do not move in a tight, uniform band, resulting in peak broadening.
-
Solution: Decrease Flow Rate: Reducing the flow rate gives the peptide more time to equilibrate between the mobile and stationary phases, leading to a sharper peak.
-
Solution: Increase Column Temperature: Elevating the column temperature (e.g., to 40-60 °C) reduces mobile phase viscosity and speeds up mass transfer, which often results in sharper peaks.
-
-
Column Overload: Injecting too much crude peptide can saturate the stationary phase, leading to a characteristic "shark-fin" or overload tailing peak shape.[17]
-
Solution: Reduce Sample Load: Perform a loading study by injecting progressively smaller amounts of your sample. The typical loading capacity for preparative RP-HPLC is around 1-2 mg of crude peptide per mL of packed column volume.[18]
-
Workflow for Troubleshooting Poor Peak Shape
The following diagram outlines a systematic approach to diagnosing and resolving common peak shape issues.
Caption: Troubleshooting workflow for common HPLC peak shape problems.
Q3: I am struggling to resolve my target peptide from impurities that are very close to it. How can I improve the separation (resolution)?
Answer: Achieving high resolution is critical, especially when dealing with synthesis-related impurities like deletion or truncated sequences that have very similar properties to the target peptide.[14][19] Improving resolution involves manipulating the "selectivity" of your chromatographic system.
Strategies to Enhance Resolution:
-
Flatten the Gradient: This is the most effective first step. A shallower gradient (e.g., changing from 1%/min to 0.5%/min of organic solvent) increases the separation time between peaks, allowing for better resolution.
-
Change the Organic Modifier: While acetonitrile is the most common organic solvent, switching to or adding another solvent can alter selectivity.[12]
-
Methanol: Tends to have different interactions with peptides. Try replacing acetonitrile with methanol or using a ternary mixture (e.g., Water/Acetonitrile/Methanol).
-
Isopropanol: Useful for highly hydrophobic peptides that may not elute with acetonitrile alone.
-
-
Modify the Stationary Phase: If gradient and solvent changes are insufficient, changing the column is the next logical step.
-
Switch Alkyl Chain Length: If you are using a C18 column, try a C8 or C4. Shorter alkyl chains reduce hydrophobic retention, which can sometimes provide a different elution order and improve the separation of closely related peptides.
-
Try a Phenyl Phase: A phenyl-based stationary phase offers different selectivity through pi-pi interactions with aromatic residues in your peptide, which can be highly effective at resolving difficult pairs.
-
Q4: My peptide recovery is very low after purification. What are the potential causes?
Answer: Low recovery is often due to poor solubility or non-specific binding of the peptide to surfaces.[20][21] The high hydrophobicity of peptides containing this compound makes them particularly susceptible to these issues.
Troubleshooting Low Recovery:
-
Improve Sample Solubility: Ensure your crude peptide is fully dissolved before injection. If it precipitates in the initial mobile phase, it will be lost.
-
Action: Dissolve the crude peptide in a small amount of a strong solvent like DMSO or acetic acid before diluting it with the mobile phase. Limit the concentration of organic solvent in the sample to avoid precipitation on the column.[20]
-
-
Prevent Non-Specific Binding: Hydrophobic peptides can adsorb to plastic and glass surfaces (e.g., vials, tubing).
-
Action: Use low-binding polypropylene vials. Additionally, you can passivate your HPLC system by running a blank gradient with a high concentration of organic solvent to "wash" the system before injecting your sample.
-
-
Check for Precipitation During Elution: As the peptide elutes from the column in a high concentration of organic solvent, it can sometimes precipitate if the concentration is too high.
-
Action: Collect fractions into tubes that contain a small amount of water to immediately dilute the eluting peptide, keeping it in solution.
-
Section 3: Advanced Strategies & Alternative Methods
Q5: When is it appropriate to use Ion-Exchange Chromatography (IEX) for purifying these peptides?
Answer: While RP-HPLC is the standard, Ion-Exchange Chromatography (IEX) can be a powerful orthogonal technique, particularly as a pre-purification step.[22] IEX separates molecules based on their net charge.[23]
-
When to Use IEX:
-
High Impurity Load: If your crude product is very complex, a preliminary IEX step can remove impurities with different charge states (e.g., truncated peptides missing a charged residue).[14]
-
Poor RP-HPLC Performance: If you cannot achieve the desired purity by RP-HPLC alone, a two-step purification (IEX followed by RP-HPLC) can be very effective.[14]
-
Charge Variant Impurities: IEX is excellent for separating impurities that differ by a single charged amino acid.
-
-
How to Implement IEX:
-
Cation-Exchange: Use for peptides with a net positive charge (basic peptides). Elution is typically achieved with an increasing salt gradient (e.g., NaCl or ammonium formate) or a pH gradient.
-
Anion-Exchange: Use for peptides with a net negative charge (acidic peptides).
-
IEX is generally incompatible with mass spectrometry due to the high concentrations of non-volatile salts used for elution.[22]
Section 4: Protocols & Data Tables
Protocol 1: General Method Development for RP-HPLC Purification
This protocol provides a step-by-step guide for developing a robust purification method.
-
Column Selection:
-
Start with a high-quality, wide-pore (300 Å) C18 silica column. The wide pores are necessary to allow the peptide full access to the stationary phase.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Initial Scouting Run (Analytical Scale):
-
Flow Rate: 1.0 mL/min.
-
Gradient: A fast linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Detection: UV at 220 nm.
-
Purpose: To determine the approximate percentage of acetonitrile at which your peptide elutes.
-
-
Gradient Optimization (Preparative Scale):
-
Based on the scouting run, design a shallower gradient centered around the elution point of your target peptide.
-
Example: If the peptide eluted at 45% B in the scouting run, a good starting preparative gradient would be 35-55% B over 40 minutes (a 0.5%/min gradient).
-
Adjust the gradient slope as needed to maximize the resolution between your target peptide and the nearest impurities.
-
-
Sample Preparation and Loading:
-
Dissolve the crude peptide in the minimum amount of a suitable solvent (e.g., 5% acetic acid).
-
Dilute the sample with Mobile Phase A to a concentration suitable for injection. Ensure the final organic content of the sample is low to promote good binding to the column head.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution of your target peak.
-
Analyze the purity of each fraction using analytical HPLC and Mass Spectrometry to identify the fractions containing the pure product.
-
Pool the pure fractions and proceed to lyophilization.
-
Table 1: Comparison of RP-HPLC Stationary Phases
| Stationary Phase | Primary Interaction | Best Suited For | Considerations |
| C18 (Octadecylsilane) | Strong Hydrophobic | General purpose; highly hydrophobic peptides. | May provide too much retention for extremely hydrophobic peptides, requiring high organic solvent concentrations. |
| C8 (Octylsilane) | Medium Hydrophobic | Peptides that are too strongly retained on C18. | Offers a good balance of retention and selectivity. |
| C4 (Butylsilane) | Weak Hydrophobic | Very large and/or extremely hydrophobic peptides and proteins. | May not provide sufficient retention for smaller, less hydrophobic peptides. |
| Phenyl | Hydrophobic & Pi-Pi | Peptides containing aromatic amino acids (Phe, Tyr, Trp). | Can provide unique selectivity for resolving difficult impurity profiles. |
Table 2: Common Mobile Phase Modifiers (Ion-Pairing Agents)
| Modifier | Typical Concentration | Volatility | Ion-Pairing Strength | Key Application |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | High | Strong | Standard choice for most peptide purifications; excellent for peak shape.[12] |
| Formic Acid (FA) | 0.1% | High | Weak | Often used for LC-MS applications due to less ion suppression than TFA. May result in broader peaks. |
| Heptafluorobutyric Acid (HFBA) | 0.05% | Medium | Very Strong | Used for very basic or stubborn peptides that show poor peak shape with TFA.[12] |
| Phosphoric Acid | 10-20 mM | None | N/A (pH modifier) | Non-volatile; used to control pH precisely but must be removed post-purification.[12] |
References
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
-
ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]
-
LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.6: Amino Acid Analysis of Peptides. Retrieved from [Link]
-
ACS Publications. (2002). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
ResearchGate. (2002). (PDF) [Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides. Retrieved from [Link]
-
National Institutes of Health. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). AMINO ACID ANALYSIS USING ION-EXCHANGE CHROMATOGRAPHY : A REVIEW. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
RSC Publishing. (2021). Constrained beta-amino acid-containing miniproteins. Retrieved from [Link]
-
Wikipedia. (n.d.). Beta-peptide. Retrieved from [Link]
-
Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
LCGC. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]
-
MySkinRecipes. (n.d.). Peptide Synthesis Reagents. Retrieved from [Link]
-
MDPI. (2022). A Model of Demasking and Hydrolysis of Peptide Bonds During Tryptic Digestion of β-Casein and β-Lactoglobulin. Retrieved from [Link]
-
PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Retrieved from [Link]
-
ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from [Link]
-
Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification. Retrieved from [Link]
-
LCGC International. (2022). Method Development for Reversed-Phase Separations of Peptides. Retrieved from [Link]
-
PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
-
Stephen White Laboratory. (2011). Experimentally Determined Hydrophobicity Scales. Retrieved from [Link]
-
Separation Science. (2023). Peptide analysis using reverse phase liquid chromatography. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2024). Advances in Therapeutic Peptides Separation and Purification. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Waters Corporation. (2020). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Retrieved from [Link]
-
ResearchGate. (n.d.). Amino Acid Side‐chain Hydrophobicity. Retrieved from [Link]
-
LabXchange. (n.d.). Identifying Hydrophobic Amino Acid Side Chains. Retrieved from [Link]
-
PubMed Central. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Oxford Global. (2023). Trends and Challenges in Peptide Bioanalysis and Production. Retrieved from [Link]
-
CSBio. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
Sources
- 1. Beta-peptide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. LabXchange [labxchange.org]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 11. support.waters.com [support.waters.com]
- 12. hplc.eu [hplc.eu]
- 13. bachem.com [bachem.com]
- 14. downstreamcolumn.com [downstreamcolumn.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 20. waters.com [waters.com]
- 21. oxfordglobal.com [oxfordglobal.com]
- 22. gilson.com [gilson.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Complex Peptides with Fmoc-(R)-β2-homoleucine
Welcome to the technical support center for the synthesis of complex peptides incorporating Fmoc-(R)-β2-homoleucine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered, non-proteinogenic amino acid. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower your peptide synthesis endeavors.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific problems that may arise during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-(R)-β2-homoleucine.
Issue 1: Incomplete or Slow Coupling of Fmoc-(R)-β2-homoleucine
Q1: My coupling reaction with Fmoc-(R)-β2-homoleucine is consistently incomplete, as indicated by a positive Kaiser test. What is causing this and how can I improve the coupling efficiency?
A1: The primary reason for incomplete coupling of Fmoc-(R)-β2-homoleucine is significant steric hindrance. The isobutyl side chain on the β-carbon, combined with the backbone extension of a β-amino acid, creates a sterically demanding environment that slows down the acylation of the N-terminal amine of the growing peptide chain.[1] To overcome this, a multi-faceted approach focusing on more potent activation and optimized reaction conditions is necessary.
Troubleshooting & Optimization:
-
Choice of Coupling Reagent: Standard coupling reagents like HBTU or TBTU may not be sufficiently reactive for this hindered coupling.[2] It is highly recommended to switch to a more potent uronium/aminium or phosphonium salt-based reagent. Reagents that generate highly reactive OAt or O-6-ClBt esters are particularly effective.[3]
-
Recommendation: Employ HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[3] These reagents have demonstrated superiority in difficult coupling scenarios.
-
-
Extended Coupling Times: Due to the slower reaction kinetics, a single, standard coupling time may be insufficient.
-
Recommendation: Double coupling is a reliable strategy. Perform the first coupling for 1-2 hours, and after washing, repeat the coupling with a fresh solution of activated Fmoc-(R)-β2-homoleucine for another 1-2 hours.
-
-
Increased Reagent Equivalents: To drive the reaction to completion, increasing the concentration of the activated amino acid is often beneficial.
-
Recommendation: Use 3-5 equivalents of Fmoc-(R)-β2-homoleucine and the coupling reagent relative to the resin substitution.
-
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.
-
Recommendation: Perform the coupling at an elevated temperature, for example, 40-50°C. Microwave-assisted peptide synthesis can also be highly effective in accelerating these difficult couplings.
-
Protocol 1: Optimized Coupling of Fmoc-(R)-β2-homoleucine
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Solution Preparation: In a separate vial, dissolve 4 equivalents of Fmoc-(R)-β2-homoleucine and 3.95 equivalents of HATU in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and allow the solution to pre-activate for 1-2 minutes.
-
First Coupling: Add the activation solution to the resin and agitate for 2 hours at room temperature or 1 hour at 40°C.
-
Washing: Wash the resin with DMF (3 times).
-
Second Coupling (Optional but Recommended): Repeat steps 4 and 5.
-
Monitoring: After the second coupling, perform a Kaiser test to confirm the absence of free primary amines.
-
Washing: Wash the resin thoroughly with DMF and then with dichloromethane (DCM) before proceeding to the next deprotection step.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Active Ester Formed | Relative Reactivity | Recommended Use |
| HBTU/TBTU | OBt ester | Standard | Routine couplings |
| HCTU | O-6-ClBt ester | High | Difficult couplings, sterically hindered amino acids |
| HATU | OAt ester | Very High | Extremely difficult couplings, N-methyl amino acids |
| PyBOP | OBt ester | Standard | Routine and some difficult couplings |
| COMU | Oxyma ester | High | Good alternative to HOAt-based reagents[3] |
Issue 2: On-Resin Aggregation Following Incorporation of β2-homoleucine
Q2: After successfully coupling Fmoc-(R)-β2-homoleucine, I'm observing signs of peptide aggregation, such as poor resin swelling and incomplete subsequent couplings. Why is this happening and what can I do to mitigate it?
A2: The incorporation of β-amino acids can alter the backbone conformation of the growing peptide chain, potentially favoring the formation of secondary structures that lead to intermolecular aggregation.[4] The isobutyl side chain of homoleucine, being hydrophobic, can further exacerbate this issue.[5] Aggregation can render the N-terminus of the peptide inaccessible to reagents, leading to failed synthesis.[6]
Troubleshooting & Optimization:
-
Solvent Choice: The choice of solvent can significantly impact peptide chain solvation and aggregation.
-
Recommendation: Switch from DMF to N-methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregated peptides. Alternatively, a mixture of DMF with up to 25% dimethyl sulfoxide (DMSO) can be used to disrupt secondary structures.
-
-
Chaotropic Salts: The addition of chaotropic salts can disrupt the hydrogen bonding networks that cause aggregation.
-
Recommendation: Perform a wash step with a solution of 0.4 M LiCl in DMF prior to the coupling step to disaggregate the peptide chains.[7]
-
-
"Magic Mixture": For severe aggregation, a "magic mixture" of solvents can be employed.
-
Recommendation: A mixture of DMF/DCM/NMP/Pyridine/Piperidine (4:1:2:1:2) has been reported to be effective in disrupting aggregation.
-
-
Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt the formation of regular secondary structures. This is a proactive strategy to be considered during the design of the synthesis.
Protocol 2: Managing On-Resin Aggregation
-
Initial Observation: If aggregation is suspected (poor swelling, positive Kaiser test after a standard coupling), halt the synthesis.
-
Solvent Exchange: Wash the resin extensively with NMP.
-
Chaotropic Wash (if necessary): Wash the resin with 0.4 M LiCl in DMF (3 x 5 minutes).[7]
-
Thorough Washing: Wash the resin thoroughly with NMP to remove the chaotropic salt.
-
Resume Synthesis: Proceed with the next coupling step using NMP as the solvent and a highly efficient coupling reagent like HATU.
-
Sonication: During the coupling step, intermittent sonication of the reaction vessel can help to break up resin clumps and improve reagent accessibility.[6]
Diagram 1: Workflow for Troubleshooting Difficult Couplings and Aggregation
Caption: Troubleshooting workflow for difficult couplings and aggregation.
II. Frequently Asked Questions (FAQs)
Q3: Can the use of Fmoc-(R)-β2-homoleucine lead to any specific side reactions during Fmoc deprotection or final cleavage?
A3: While Fmoc-(R)-β2-homoleucine itself is not particularly prone to unique side reactions during deprotection or cleavage, its presence in a complex peptide can indirectly influence common side reactions.[8] For instance, if aggregation caused by the β-amino acid slows down the Fmoc deprotection step, prolonged exposure to piperidine can increase the likelihood of aspartimide formation in sequences containing aspartic acid.[6][9]
-
To minimize aspartimide formation: Add 0.1 M HOBt to the 20% piperidine/DMF deprotection solution.[9]
-
During final cleavage: The isobutyl side chain of homoleucine is stable to standard TFA cleavage conditions. However, as with any complex peptide synthesis, a standard scavenger cocktail (e.g., TFA/TIS/water 95:2.5:2.5) is crucial to prevent the modification of sensitive residues like Trp, Met, Cys, and Tyr by cationic species generated during deprotection.[10]
Q4: Are there any considerations for the purification of peptides containing (R)-β2-homoleucine?
A4: Yes, the presence of (R)-β2-homoleucine can impact the chromatographic behavior of the peptide. The increased hydrophobicity from the isobutyl side chain may necessitate a higher concentration of organic solvent (e.g., acetonitrile) for elution during reverse-phase HPLC. Furthermore, if aggregation was an issue during synthesis, the crude peptide may have lower solubility, requiring dissolution in solvents like neat TFA, hexafluoroisopropanol (HFIP), or formic acid before dilution for purification.
Q5: Does the incorporation of (R)-β2-homoleucine influence the final peptide's secondary structure?
A5: Absolutely. β-amino acids are known to induce specific and stable secondary structures, such as helices and sheets, that differ from those formed by α-amino acids.[11] The specific impact of (R)-β2-homoleucine will depend on the overall sequence and the stereochemistry of adjacent residues. This property is often intentionally exploited in drug design to create peptidomimetics with enhanced proteolytic stability and defined conformations for receptor binding.[11]
Diagram 2: The Coupling Reaction
Caption: The two-step process of amino acid activation and coupling.
This technical support guide provides a foundational understanding of the challenges and solutions associated with the synthesis of complex peptides containing Fmoc-(R)-β2-homoleucine. By anticipating potential issues and employing the optimized protocols and strategies outlined above, researchers can significantly improve the success rate and purity of their synthetic peptides.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Slideshare. (n.d.). Side reaction in peptide synthesis. Retrieved from [Link]
- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.
- Bednarek, M. A., & Bodanszky, M. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454.
- Mező, G., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(56), 32931-32940.
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Scilit. (n.d.). SIDE REACTIONS IN PEPTIDE SYNTHESIS. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Gfeller, D., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega, 7(27), 23785-23792.
- Yamamoto, H., et al. (2022). Synthesis of Peptides with the Formation of Highly Sterically Hindered Peptide Bonds.
- Atherton, E., & Sheppard, R. C. (1974). Active esters and resins in peptide synthesis: the role of steric hindrance.
- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-512.
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
- Kent, S. B., & Alewood, P. F. (1994). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. In Peptides 1992 (pp. 169-170). ESCOM.
- Gellman, S. H. (2015). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 48(5), 1269-1278.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-512.
- Springer Nature. (2013). Fmoc Test Protocols and Methods. In Methods in Molecular Biology. Humana Press.
- Gfeller, D., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega, 7(27), 23785-23792.
-
Vapourtec. (2022). Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. Retrieved from [Link]
- Nguyen, P. H., et al. (2014). Key Residue for Aggregation of Amyloid-β Peptides. ACS Chemical Neuroscience, 5(10), 963-971.
- Seebach, D., et al. (2000). Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. Helvetica Chimica Acta, 83(4), 749-778.
- Bolarinwa, O., et al. (2019). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Molecules, 24(17), 3108.
- Daggett, V. D., et al. (2019). α-Sheet secondary structure in amyloid β-peptide drives aggregation and toxicity in Alzheimer's disease. Proceedings of the National Academy of Sciences, 116(18), 8871-8876.
- Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 175.
-
Reddit. (2023). [University Biochemistry/ Organic Chemistry] Why Does Steric Hinderance cause all peptide bonds to be in the Trans-Configuration?. Retrieved from [Link]
- Sadegh-Nasseri, S., & Germain, R. N. (1992). Peptide binding inhibits protein aggregation of invariant-chain free class II dimers and promotes surface expression of occupied molecules. The Journal of Immunology, 149(6), 1967-1973.
- Joshi, R. V., et al. (1998). Peptide binding inhibits aggregation of soluble MHC class II in solution. Molecular Immunology, 35(11-12), 731-740.
Sources
- 1. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. 肽偶联剂选择指南 [sigmaaldrich.com]
- 4. Key Residue for Aggregation of Amyloid-β Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Racemization During Peptide Synthesis
Topic: Strategies for Preventing Racemization During the Incorporation of β-Homoleucine
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemical integrity during the incorporation of β-homoleucine and other chiral amino acids in peptide synthesis. As a non-canonical, sterically hindered amino acid, β-homoleucine presents unique challenges that require careful optimization of reaction conditions to prevent the formation of unwanted diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and what is the primary mechanism?
A1: Racemization is the process by which an enantiomerically pure amino acid is converted into a mixture of both its L- and D-isomers. During peptide synthesis, this loss of stereochemical integrity is most commonly referred to as epimerization, as it occurs at the α-carbon of an already chiral peptide chain, resulting in a diastereomer of the target peptide.
The predominant mechanism for this loss of chirality during coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2][3] This process occurs in two main steps:
-
Activation & Cyclization: The carboxylic acid of the N-protected amino acid (e.g., Fmoc-β-homoleucine) is activated by a coupling reagent. This highly activated intermediate can then be attacked intramolecularly by the oxygen of the N-terminal protecting group's carbonyl, leading to the formation of the planar, achiral oxazolone ring.[3][4]
-
Enolization & Racemization: In the presence of a base, the proton at the Cα position (now C4 of the oxazolone) is readily abstracted.[5] This creates a resonance-stabilized, aromatic oxazole enol intermediate. Re-protonation of this achiral intermediate can occur from either face, leading to a mixture of both L- and D-isomers of the activated amino acid.[2][6] Subsequent reaction with the N-terminal amine of the peptide chain results in the incorporation of both the desired L-amino acid and the undesired D-epimer.
Q2: How does the choice of coupling reagent impact racemization of β-homoleucine?
A2: The choice of coupling reagent is arguably the most critical factor in controlling racemization.[7] The ideal reagent promotes rapid amide bond formation while minimizing the lifetime of highly reactive intermediates that can rearrange to form the oxazolone.[3] Reagents are broadly classified into carbodiimide, phosphonium, and aminium/uronium salts.
-
Carbodiimides (e.g., DCC, DIC): While effective, these reagents can lead to significant racemization when used alone.[8] The O-acylisourea intermediate they form is highly activated and has a sufficient lifespan to cyclize into the problematic oxazolone.[3][8] Their use without racemization-suppressing additives is strongly discouraged for sensitive couplings.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are generally associated with lower levels of racemization compared to carbodiimides.[8][9] They activate the carboxylic acid to form less reactive intermediates.[9] A key advantage is that they do not pose a risk of guanidinylation, a side reaction that can terminate the peptide chain.[9] However, the first-generation reagent, BOP, produces the carcinogenic byproduct HMPA, making alternatives like PyBOP preferable.[5][10]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): This is the most popular class of reagents for modern solid-phase peptide synthesis (SPPS), offering high efficiency and low racemization.[8][10][11] HATU is often considered superior to HBTU because it forms a more reactive HOAt-ester, leading to faster coupling rates and further minimizing the time for potential epimerization.[10] COMU is another excellent option known for high efficiency and low racemization risk.[11]
| Reagent Class | Examples | Racemization Risk | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | High (if used alone) | Requires additives (HOBt, Oxyma) to suppress racemization.[5][8] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Low to Medium | No guanidinylation risk.[9] PyBOP is a safer alternative to the toxic BOP.[5] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Very Low | Highly efficient and fast.[10] HATU and COMU are often preferred for difficult couplings.[11] Can cause guanidinylation if used in excess.[12] |
Q3: What is the role of additives like HOBt, HOAt, and Oxyma, and when should I use them?
A3: Additives are essential racemization suppressants, especially when using carbodiimide-based coupling reagents.[1][8] You should consider their use mandatory for any coupling involving a sensitive or sterically hindered amino acid like β-homoleucine.
These additives work by reacting with the activated amino acid (e.g., the O-acylisourea intermediate) to form an active ester. This new intermediate is more stable and less prone to cyclizing into an oxazolone than the initial activated species, but still reactive enough to couple efficiently with the incoming amine.[1][12]
-
1-hydroxybenzotriazole (HOBt): The classic additive that significantly reduces racemization.[12]
-
1-hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt due to the neighboring nitrogen atom, which can participate in the reaction (neighboring group participation), accelerating the coupling reaction and further suppressing epimerization.[12]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A highly effective and non-explosive alternative to HOBt and HOAt.[7] Modern coupling reagents like COMU incorporate an Oxyma-based leaving group directly into their structure.[11]
Expert Recommendation: For incorporating β-homoleucine, always use a coupling strategy that involves one of these additives. The most robust approach is to use a modern aminium/uronium reagent like HATU or COMU, which are based on HOAt and Oxyma, respectively.[10][11]
Q4: How do reaction conditions (base, solvent, temperature) affect the epimerization of β-homoleucine?
A4: Optimizing reaction conditions is critical for maintaining stereochemical purity.
-
Base: The presence and strength of the base used during coupling directly influence the rate of oxazolone formation and subsequent proton abstraction.[3][5]
-
N,N-Diisopropylethylamine (DIPEA): A common choice due to its steric hindrance, which reduces side reactions. However, it is still a strong enough base to promote racemization.
-
N-methylmorpholine (NMM): A weaker base than DIPEA, often resulting in lower racemization levels.[1]
-
2,4,6-Collidine: An even weaker and more sterically hindered base that has been shown to produce the least racemic product in sensitive couplings.[1][13]
-
-
Solvent: The polarity of the solvent can significantly impact the rate of epimerization.[14]
-
Polar aprotic solvents like N,N-Dimethylformamide (DMF) are the standard for SPPS but are known to increase the rate of epimerization compared to less polar solvents.[14][15]
-
Less polar solvents like Dichloromethane (DCM) or mixtures (e.g., Chloroform/trifluoroethanol) can suppress epimerization but may cause solubility issues with the growing peptide chain.[14]
-
-
Temperature: Higher temperatures accelerate all reactions, including both the desired coupling and the undesired racemization.[14]
-
While microwave-assisted peptide synthesis (MAPS) uses elevated temperatures to speed up synthesis, this can increase the risk of epimerization for sensitive residues like Cys and His.[13][16][17] For a sterically hindered residue like β-homoleucine, it is prudent to perform the coupling at a lower temperature (e.g., room temperature or even 0 °C) or, if using a microwave, to use a reduced temperature protocol (e.g., 50°C).[13]
-
Q5: I've detected a diastereomeric impurity. How can I confirm it's from racemization and how do I quantify it?
A5: The definitive method for detecting and quantifying racemization is through chiral chromatography, typically High-Performance Liquid Chromatography (HPLC).[18]
Troubleshooting Steps:
-
Initial Detection: A diastereomeric impurity will often appear as a new peak in your reversed-phase HPLC chromatogram, usually eluting very close to your main product peak.
-
Confirmation: To confirm that this peak is indeed a diastereomer, you must analyze the peptide using a chiral stationary phase (CSP) column.[18] This specialized column can separate molecules based on their stereochemistry.
-
Quantification: Once you have achieved baseline separation of the desired peptide and its diastereomer on the chiral column, you can determine the extent of racemization by integrating the peak areas. The percentage of the D-isomer is calculated as: % Racemization = [Area of D-isomer Peak / (Area of L-isomer Peak + Area of D-isomer Peak)] * 100
Troubleshooting & Protocols
Protocol 1: Optimized Low-Racemization Coupling of Fmoc-β-Homoleucine
This protocol is designed for manual solid-phase peptide synthesis (SPPS) and utilizes best practices to minimize epimerization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-β-Homoleucine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
2,4,6-Collidine or N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using 20% piperidine in DMF (2 x 10 min).[18]
-
Washing: Thoroughly wash the resin with DMF (6-8 times) to ensure the complete removal of piperidine. The presence of residual piperidine (a strong base) during the activation step can cause significant racemization.
-
Amino Acid Pre-activation (Critical Step):
-
In a separate vessel, dissolve Fmoc-β-Homoleucine (4 eq. relative to resin loading) and HATU (3.9 eq.) in a minimal amount of DMF.
-
Add 2,4,6-Collidine (8 eq.) or DIPEA (8 eq.) to the solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature. Do not add the activated amino acid solution to the resin if a strong base like DIPEA is present until it is fully pre-activated.
-
-
Coupling:
-
Add the pre-activated amino acid solution to the washed resin.
-
Agitate the mixture for 2-4 hours at room temperature. The steric hindrance of β-homoleucine may require a longer coupling time. Monitor the reaction using a Kaiser test or other qualitative test.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10 minutes.
-
Proceed to the next deprotection/coupling cycle.
Protocol 2: Chiral HPLC Analysis of a Cleaved Peptide
This protocol provides a general method for separating diastereomers. The exact mobile phase and gradient will need to be optimized for your specific peptide.
Materials:
-
Crude, cleaved peptide dissolved in a suitable solvent (e.g., initial mobile phase).
-
Chiral Stationary Phase (CSP) column (e.g., a macrocyclic glycopeptide-based column).
-
HPLC-grade solvents (e.g., Acetonitrile, Water, Trifluoroacetic Acid (TFA)).
Procedure:
-
Column Installation & Equilibration: Install the chiral column on the HPLC system. Equilibrate the column with the initial mobile phase (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase at a concentration of approximately 1 mg/mL.[18] Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Chromatography:
-
Run a shallow gradient, for example, from 5% to 50% Acetonitrile (with 0.1% TFA) over 40-60 minutes. A slow gradient is often necessary to resolve closely eluting diastereomers.
-
Monitor the UV absorbance at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Analysis: Identify the peaks corresponding to the desired L-peptide and the undesired D-diastereomer. Integrate the peak areas to calculate the percentage of racemization as described in Q5.
References
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Ontores Life Sciences. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate. [Link]
-
Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. (2001). Royal Society of Chemistry. [Link]
-
Epimerization of Peptide. (n.d.). SlideShare. [Link]
-
In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021). National Institutes of Health (NIH). [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health (NIH). [Link]
-
Epimerisation in Peptide Synthesis. (2023). MDPI. [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2006). Semantic Scholar. [Link]
-
Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. (2006). PubMed. [Link]
-
Mechanism of epimerisation/racemisation through oxazolone intermediate. (n.d.). ResearchGate. [Link]
-
Coupling Reagents. (n.d.). AAPPTEC. [Link]
-
Amino Acid-Protecting Groups. (2009). Chemical Reviews. [Link]
-
Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). (2012). PubMed. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). Organic Process Research & Development. [Link]
-
Microwave-assisted solid-phase peptide synthesis at 60 °C: alternative conditions with low enantiomerization. (2009). ResearchGate. [Link]
-
Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. (2014). The Journal of Organic Chemistry. [Link]
-
SPPS Tips: Strategies for Minimizing Side-Reactions. (n.d.). Gyros Protein Technologies. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). ACS Publications. [Link]
-
Microwave-Assisted Peptide Synthesis: A Faster Approach. (n.d.). Synpeptide. [Link]
-
Epimerisation in Peptide Synthesis. (2023). National Institutes of Health (NIH). [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. [Link]
-
Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. (n.d.). ResearchGate. [Link]
-
Amino Acid-Protecting Groups. (2009). SciSpace. [Link]
-
Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. (2010). Analytical Chemistry. [Link]
-
Comparative study of conventional and microwave assisted synthesis. (n.d.). Novabiochem. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). ResearchGate. [Link]
-
Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). (2012). Springer Nature Experiments. [Link]
-
Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]
-
analysis of amino acids by high performance liquid chromatography. (n.d.). ijpbs.net. [Link]
-
Epimerisation in Peptide Synthesis. (2023). ResearchGate. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). National Institutes of Health (NIH). [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PubMed. [Link]
-
Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. (1984). PubMed. [Link]
-
HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. (2005). National Institutes of Health (NIH). [Link]
-
Analysis of Amino Acids by HPLC. (2010). Agilent. [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 17. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Peptides Containing 2-(Aminomethyl)-4-methylpentanoic Acid
Introduction
In the landscape of modern drug development, particularly in the realm of peptidomimetics, the incorporation of non-proteinogenic amino acids is a key strategy for enhancing therapeutic properties such as proteolytic stability, receptor affinity, and bioavailability. One such molecule of interest is 2-(Aminomethyl)-4-methylpentanoic acid, a β-amino acid analogue of leucine. Its unique structure, featuring an additional methylene group in the peptide backbone, presents distinct analytical challenges that traditional proteomic workflows are not always equipped to handle.
This guide provides a comparative analysis of mass spectrometry-based strategies for the robust characterization of peptides containing this modification. We will delve into the nuances of different fragmentation techniques and chemical derivatization approaches, offering field-proven insights and detailed protocols to guide researchers in selecting and implementing the optimal analytical method. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-confidence data.
The Analytical Challenge of a β-Amino Acid Backbone
The primary challenge in analyzing peptides containing this compound lies in its β-amino acid structure. Standard proteomic analysis relies on predictable fragmentation of the peptide backbone at the amide bonds when subjected to Collision-Induced Dissociation (CID). This process typically yields a ladder-like series of b- and y-ions that allows for straightforward sequence determination.[1][2]
However, the altered backbone of a β-amino acid disrupts this predictable pattern. The presence of an additional Cα-Cβ bond can lead to atypical fragmentation pathways, making sequence assignment ambiguous and localization of the modification difficult. Furthermore, the inherent physicochemical properties of the modified peptide may result in poor ionization efficiency, limiting sensitivity.[3][4]
Comparative Analysis of MS/MS Fragmentation Strategies
The choice of fragmentation method is paramount for successfully sequencing peptides with non-standard residues. Here, we compare the two most common approaches: Collision-Induced Dissociation (CID) and Electron-based Dissociation (ECD/ETD).
Collision-Induced Dissociation (CID)
CID is a "slow-heating" vibrational excitation method where precursor ions are fragmented by collision with an inert gas.[2] For standard peptides, this reliably cleaves the weakest bonds—the peptide amide bonds—to produce the characteristic b- and y-ions.[1][5]
-
Mechanism Insight: When a peptide containing this compound is subjected to CID, the resulting spectrum can be complex. While some expected b- and y-ion cleavages may occur, the altered backbone can favor alternative fragmentation pathways or produce unexpected neutral losses, complicating interpretation. The flexibility of the backbone may also influence proton mobility, further altering fragmentation patterns compared to peptides composed solely of α-amino acids.[4][6]
-
Performance: CID may be sufficient for confirming the mass of a known modified peptide, but it often fails to provide unambiguous de novo sequencing or confident localization of the β-amino acid, especially in isomers.
Electron Capture/Transfer Dissociation (ECD/ETD)
ECD and ETD are non-ergodic fragmentation methods that involve the transfer of an electron to a multiply-charged peptide ion.[3] This induces fragmentation by a different mechanism than CID, primarily cleaving the N-Cα bond of the peptide backbone, which generates c- and z-type fragment ions.
-
Mechanism Insight: This N-Cα bond is preserved in β-amino acids, making ECD/ETD uniquely suited for their analysis. The resulting c- and z-ions can provide unambiguous information about the location of the modification. However, studies on β-amino acid-containing peptides have revealed an unusual fragmentation pattern in ETD/ECD. Instead of the expected c- and z-ions, fragmentation often results primarily in a• and y-type ions.[3] This is attributed to the instability of the Cβ radical, leading to an alternative fragmentation pathway likely initiated at a backbone amide nitrogen.[3] While non-canonical, this distinct pattern is highly informative and diagnostic for the presence of the β-amino acid.
-
Performance: ETD/ECD is the superior method for de novo sequencing and precise localization of this compound within a peptide sequence due to its unique and informative fragmentation pathways.
Alternative Strategy: Chemical Derivatization for Enhanced Detection
When sensitivity is a limiting factor or when using instrumentation without ETD/ECD capabilities, chemical derivatization offers a powerful alternative to improve analytical performance. The primary goal is to introduce a fixed, permanent charge onto the peptide, which enhances ionization efficiency during electrospray ionization (ESI).[7][8][9]
-
Mechanism Insight: Reagents containing quaternary ammonium or pyridinium groups are often used to modify primary amines (N-terminus and lysine side chains) or carboxyl groups.[8][10][11] This "charge-tagging" ensures the peptide carries a positive charge regardless of pH, leading to a significant increase in signal intensity in the mass spectrometer.[7] For example, 2,4,6-triphenylpyrylium salts can selectively derivatize the ε-amino group of C-terminal lysine residues in tryptic peptides, dramatically improving ionization.[10]
-
Performance: Derivatization can increase the sensitivity of detection by orders of magnitude, making it possible to analyze trace amounts of modified peptides.[10] This approach is particularly useful in quantitative studies or when dealing with complex biological matrices.
Data & Performance Comparison
The following table summarizes the expected outcomes from each analytical strategy for a hypothetical peptide (e.g., Ac-Ala-Val-[AMMP]-Gly-Lys-NH2) containing this compound.
| Analytical Strategy | Primary Fragment Ions | Sequence Confirmation | Localization of Modification | Sensitivity | Primary Application |
| Standard LC-MS/MS (CID) | b, y, and atypical fragments | Possible, but may be ambiguous | Difficult, especially for isomers | Moderate | Mass confirmation of known modified peptides. |
| LC-MS/MS (ETD/ECD) | a• and y ions (characteristic) | High Confidence | Unambiguous | Moderate to High | De novo sequencing and definitive localization. |
| Derivatization + LC-MS/MS (CID) | b and y ions (from tagged peptide) | High Confidence | Possible, but depends on fragmentation | Very High | Trace-level detection and quantification. |
Experimental Workflows & Protocols
The following diagrams and protocols provide a detailed guide for implementing these analytical strategies.
Overall Analytical Workflow
Caption: General workflow for peptide analysis.
Fragmentation Pathway Comparison
Caption: Comparison of CID and ETD cleavage sites.
Protocol 1: Standard LC-MS/MS Analysis with CID/ETD
This protocol is suitable for instruments equipped with dual fragmentation capabilities (e.g., Orbitrap Fusion, Q-TOF with ETD).
-
Sample Preparation:
-
Dissolve the peptide sample in 0.1% formic acid in water to a final concentration of 1-10 pmol/µL.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial.
-
-
Liquid Chromatography (LC) Separation:
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 130 Å pore size, 2.1 mm x 150 mm).[12]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% to 40% B over 30 minutes at a flow rate of 200 µL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization Mode: Positive ESI.
-
MS1 Scan:
-
Resolution: 60,000
-
Scan Range: m/z 350-1800
-
AGC Target: 4e5
-
-
MS2 Scans (Data-Dependent Acquisition):
-
Select the top 5 most intense precursor ions for fragmentation.
-
CID Scan:
-
Collision Energy: Normalized Collision Energy (NCE) of 30%.
-
Analyzer: Ion Trap or Orbitrap (Resolution: 15,000).
-
-
ETD Scan (if precursor charge state is ≥2):
-
ETD Reagent Target: 2e5.
-
Reaction Time: Calibrated based on instrument performance.
-
Analyzer: Orbitrap (Resolution: 30,000).
-
-
-
-
Data Analysis:
-
Manually inspect the MS/MS spectra for both CID and ETD scans.
-
For CID, look for b- and y-ion series, noting any gaps or unusual mass shifts around the expected modification site.
-
For ETD, look for the characteristic a• and y-ion series to confirm the presence and location of the β-amino acid.[3]
-
Protocol 2: Chemical Derivatization with TMTPro-NHS for Enhanced Sensitivity
This protocol uses an amine-reactive tandem mass tag (TMT) reagent as an example of a derivatization agent that adds a fixed charge and can be used for quantification if needed.
-
Peptide Derivatization:
-
Dissolve 10-20 µg of the peptide in 50 µL of a 50 mM TEAB buffer (pH 8.5).
-
Dissolve the TMTPro-NHS reagent in anhydrous acetonitrile.
-
Add the TMT reagent to the peptide solution at a ratio of 8:1 (reagent:peptide by mass).
-
Incubate for 1 hour at room temperature.
-
Quench the reaction by adding 8 µL of 5% hydroxylamine for 15 minutes.
-
Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.5%.
-
Clean up the sample using a C18 desalting tip. Elute with 50% acetonitrile, 0.1% TFA.
-
Dry the sample in a vacuum centrifuge and reconstitute in 0.1% formic acid for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Follow the LC-MS/MS procedure outlined in Protocol 1 , using only the CID fragmentation method. The fixed charge from the derivatization tag will ensure strong signal intensity.
-
-
Data Analysis:
-
Analyze the CID spectra, expecting to see a complete series of b- and y-ions. The TMT tag will be present on the N-terminus and any lysine residues. The increased signal-to-noise ratio should facilitate easier sequence confirmation.
-
Conclusion and Recommendations
The successful mass spectrometric analysis of peptides containing this compound requires a departure from standard proteomic approaches. The choice of methodology should be dictated by the analytical goal.
-
For unambiguous sequence confirmation and localization , Electron Transfer Dissociation (ETD) is the most powerful and recommended technique. Its unique fragmentation of the β-amino acid backbone provides diagnostic ions that are not readily produced by other methods.[3]
-
For routine mass confirmation of a known modified peptide where a reference is available, standard Collision-Induced Dissociation (CID) may suffice, provided the potential for ambiguous spectra is acknowledged.
-
For applications requiring the highest sensitivity , such as analyzing samples from biological matrices or performing quantitative studies, chemical derivatization to introduce a fixed positive charge is an invaluable strategy.[7][8][10]
By understanding the distinct fragmentation behavior of this non-proteinogenic amino acid and selecting the appropriate analytical strategy, researchers can confidently characterize these next-generation peptide therapeutics, ensuring the integrity and quality of their drug development candidates.
References
- Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation.
- Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry.
- Derivatization of peptides for improved detection by mass spectrometry.
- Charge derivatization of peptides for analysis by mass spectrometry. PubMed.
- Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular p
- Derivatization of peptides for improved detection by mass spectrometry. Books.
- PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. The University of Arizona.
- Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers. PMC PubMed Central.
- Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay.
- Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry.
- Methods for peptide identification by spectral comparison. PMC PubMed Central.
- Peptide Enrichment for Mass Spectrometry-Based Analysis.
- Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE.
- Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test.
- Characterization of intact and modified proteins by mass spectrometry. MS Vision.
- Expanding the Analytical Toolbox: Developing New Peptide Map Methods to Fully Characterize the Proteolysis-resistant Single-domain Antibody New Modality. Preprints.org.
- Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. MDPI.
- Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies. MDPI.
- Peptide Mapping by Liquid Chromatography-Mass Spectrometry (LC-MS). DSDP Analytics.
- Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas.
- Structure and fragmentation of b2 ions in peptide mass spectra.
- Therapeutic Peptides Quantitation Using LC/MS.
- Mascot help: Peptide fragmentation.
- Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular p
- Typical peptide fragmentation generates b or y ions of different mass...
- Amino acid sequence determination by g.l.c.--mass spectrometry of permethylated peptides. Optimization of the formation of chemical derivatives at the 2-10 nmol level.
- Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. SlidePlayer.
- Overview of peptide and protein analysis by mass spectrometry. PubMed.
- Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ioniz
- Mass Spectrometry in Peptide and Protein Analysis. Mabion.
- Fragmentation reactions of multiply-protonated peptides and implications for sequencing by tandem mass spectrometry with low-energy collision-induced dissoci
- Automatic analysis of peptide and proteins mass spectrometry d
- (PDF)
- (PDF) Mass Spectrometry (MS/MS) and Proteomics: A High-Performance Bioanalytical Technique for The Peptide Drug Discovery.
Sources
- 1. Mascot help: Peptide fragmentation [matrixscience.com]
- 2. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 3. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.arizona.edu [repository.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation reactions of multiply-protonated peptides and implications for sequencing by tandem mass spectrometry with low-energy collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Charge derivatization of peptides for analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
"comparing the stability of peptides with beta-homoleucine versus alpha-amino acids"
A Comparative Guide to the Stability of Peptides: β-Homoleucine vs. α-Amino Acids
Introduction: Redefining Peptide Therapeutics through Enhanced Stability
For decades, peptides have stood as promising therapeutic candidates due to their high specificity and potent biological activity. However, their clinical translation has been perpetually hampered by a critical vulnerability: rapid degradation by endogenous proteases. Standard peptides, composed of canonical α-amino acids, are often cleared from circulation within minutes, severely limiting their bioavailability and therapeutic efficacy.[1] This guide delves into a powerful strategy to overcome this limitation: the incorporation of non-natural β-amino acids, with a specific focus on β-homoleucine.
Natural peptides are polymers of α-amino acids, where the amino group is attached to the α-carbon—the same carbon atom bonded to the carboxyl group. In contrast, β-amino acids feature an additional carbon atom in their backbone, separating the amino group and the carboxyl group.[2] This seemingly subtle alteration fundamentally changes the peptide's architecture, leading to profound effects on its conformational properties and, most importantly, its stability.
Here, we provide an in-depth comparison of the stability profiles of peptides containing β-homoleucine versus their α-amino acid counterparts. We will explore the structural basis for these differences, present supporting experimental data, and provide detailed protocols for researchers to validate these properties in their own laboratories. This guide is intended for drug development professionals and scientists seeking to engineer next-generation peptide therapeutics with superior in vivo persistence.
The Structural Foundation of Stability: α- vs. β-Amino Acid Architecture
The key difference between an α-amino acid and a β-amino acid lies in the backbone structure. The insertion of an extra methylene (-CH2-) group into the backbone of a β-amino acid, such as β-homoleucine, elongates the repeating unit of the peptide chain.
This elongation has two critical consequences:
-
Altered Backbone Geometry: The peptide bond geometry and the torsional angles that define the peptide's conformation are fundamentally different. Natural proteases have evolved active sites precisely shaped to recognize and bind the specific backbone conformation of α-peptides. The altered spacing and bond angles in a β-peptide backbone create a structure that is alien to these enzymes, preventing effective binding and subsequent cleavage.[3]
-
Unique Secondary Structures: While α-peptides famously form secondary structures like the α-helix and β-sheet, β-peptides fold into their own unique and highly stable conformations, such as the 14-helix.[2][4] These structures can be remarkably stable, often forming with as few as four to six residues, a feat that requires much longer sequences in α-peptides.[5] This inherent conformational stability contributes to a more rigid and less susceptible structure.[6]
Caption: Structural comparison of α- and β-amino acid residues.
Unparalleled Resistance to Proteolytic Degradation
The most significant advantage of incorporating β-homoleucine and other β-amino acids into peptides is the dramatic enhancement of their resistance to enzymatic degradation.[1][3]
The Mechanism of Resistance: Proteases, such as trypsin and chymotrypsin in the digestive system or various peptidases in blood serum, function through a "lock-and-key" mechanism. Their active sites are exquisitely tailored to the three-dimensional structure of α-peptide substrates. The altered backbone of a β-peptide simply does not fit into the active site of these enzymes. This steric hindrance and conformational mismatch is the primary reason why β-peptide bonds are not recognized or hydrolyzed, rendering the entire peptide highly resistant to proteolysis.[7] Even the partial replacement of α-amino acids with β-amino acids in an α/β-peptide can confer substantial proteolytic stability.[1][8]
Supporting Experimental Data: Numerous studies have demonstrated this enhanced stability. When α-peptides are incubated in human serum or in the presence of aggressive proteases like Proteinase K or trypsin, they are often completely degraded within minutes to hours. In stark contrast, their β-peptide or α/β-peptide analogs remain largely intact under the same conditions for extended periods, sometimes for days.[1][4]
| Peptide Type | Sequence Context | Condition | Half-life (t½) | Fold Increase in Stability | Reference |
| α-Peptide | HIV-1 Fusion Inhibitor (CHR-α) | Proteinase K | ~1 min | - | [1] |
| α/β-Peptide | Analog with β-residues (CHR-α/β) | Proteinase K | > 480 min | > 480x | [1] |
| α-Peptide | Parathyroid Hormone Analog (PTH-α) | Trypsin | ~1.3 min | - | [1] |
| α/β-Peptide | Analog with β-residues (PTH-α/β) | Trypsin | > 240 min | > 180x | [1] |
| α-Lipopeptide | HPIV3 Fusion Inhibitor | Trypsin (37°C) | < 5 min | - | [8] |
| α/β-Lipopeptide | Analog with β-residues | Trypsin (37°C) | > 60 min (stable) | > 12x | [8] |
This table presents a summary of representative data from published studies to illustrate the dramatic stability enhancement.
Thermal and pH Stability
While proteolytic resistance is the primary advantage, the unique conformational properties of β-peptides can also contribute to enhanced physical stability.
-
Thermal Stability: The well-defined and stable secondary structures of β-peptides, such as the 14-helix, often result in higher melting temperatures (Tm) compared to their less-structured α-peptide counterparts.[9] This indicates a greater resistance to thermal denaturation.[10][11][12] The process of thermal denaturation involves the unfolding of the peptide's structure at elevated temperatures, which can lead to loss of function and aggregation.[13][14]
-
pH Stability: While extreme pH can hydrolyze any peptide bond, the rigid, pre-organized structures of β-peptides can make them less susceptible to pH-induced conformational changes and degradation across a broader pH range compared to flexible α-peptides.[15] Studies on some β-peptides show their helical structures remain stable across a wide pH range, from acidic to basic conditions.[15][16]
Experimental Protocol: Comparative Proteolytic Stability Assay
To provide actionable guidance, we outline a robust, self-validating protocol for comparing the stability of an α-peptide and its β-homoleucine-containing analog. The gold-standard method involves incubation with a proteolytic environment followed by quantitative analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[17][18]
Objective: To quantify and compare the rate of degradation of an α-peptide versus its β-peptide analog in human serum.
Materials:
-
Purified α-peptide and β-peptide (lyophilized, >95% purity)
-
Human serum (pooled, commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching/Precipitation Solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA)
-
RP-HPLC system with a C18 column and UV detector (monitoring at 214-220 nm)
-
Mass Spectrometer (for peak identity confirmation)
Step-by-Step Methodology:
-
Peptide Stock Preparation:
-
Accurately weigh and dissolve each lyophilized peptide in PBS to create concentrated stock solutions (e.g., 1 mg/mL). Confirm concentration using UV absorbance if the sequence contains Trp or Tyr.
-
-
Assay Incubation:
-
Pre-warm human serum and PBS to 37°C in a water bath.
-
In separate microcentrifuge tubes, prepare the reaction mixtures by adding the peptide stock solution to the serum to achieve a final peptide concentration of 100 µg/mL. Prepare a control tube with the peptide in PBS instead of serum.
-
Vortex gently and place the tubes in a 37°C incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot (e.g., 50 µL) from each reaction tube.
-
The t=0 sample should be taken immediately after adding the peptide to the serum.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the 50 µL aliquot to a new tube containing a 3-fold volume (150 µL) of ice-cold Quenching/Precipitation Solution (ACN with 1% TFA).
-
Vortex vigorously for 30 seconds. This step simultaneously stops all enzymatic reactions and precipitates the abundant serum proteins.[19]
-
Incubate the quenched samples on ice for 20 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis by RP-HPLC:
-
Carefully collect the supernatant, which contains the peptide and any degradation fragments.
-
Inject a standard volume (e.g., 50 µL) onto the RP-HPLC system.
-
Elute the peptides using a gradient of ACN and water (both containing 0.1% TFA). A typical gradient runs from 5% to 95% ACN over 30 minutes.
-
Monitor the elution profile at 214 nm. The intact peptide will elute as a distinct peak at a specific retention time. Degradation will result in a decrease in the area of this peak and the appearance of new, earlier-eluting peaks corresponding to smaller fragments.
-
-
Data Analysis and Half-Life Calculation:
-
Integrate the peak area of the intact peptide for each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample (% Remaining = [Area(t) / Area(t=0)] * 100).
-
Plot the % Remaining peptide versus time for both the α- and β-peptides.
-
Calculate the half-life (t½)—the time at which 50% of the initial peptide has been degraded—by fitting the data to a one-phase exponential decay curve.[20][21]
-
Caption: Experimental workflow for comparative peptide stability analysis.
Synthesis Considerations for β-Homoleucine Peptides
The synthesis of peptides containing β-homoleucine is readily achievable using modern Solid Phase Peptide Synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[22][23][24][25] The overall process is analogous to standard α-peptide synthesis. The primary consideration is the procurement of the Fmoc-protected β-homoleucine building block, which is a non-natural amino acid available from specialized chemical suppliers. Once obtained, it can be incorporated sequentially into the growing peptide chain on a solid support resin using standard coupling reagents (e.g., HBTU, HATU, or DIC/HOBt). The cycles of Fmoc deprotection (typically with piperidine) and subsequent coupling are repeated until the desired sequence is assembled, followed by final cleavage from the resin and side-chain deprotection using a strong acid cocktail (e.g., TFA).[22][26]
Conclusion: A Paradigm Shift in Peptide Drug Design
The incorporation of β-homoleucine and other β-amino acids represents a paradigm shift in peptide drug development. By altering the fundamental backbone structure, researchers can create peptide analogs that retain the desired biological activity of their α-peptide parents but exhibit vastly superior stability. This enhanced resistance to proteolytic degradation directly translates to longer in vivo half-lives, a critical attribute for reducing dosing frequency and improving patient compliance.[1][27] The ability to rationally design stability into a peptide scaffold opens the door for developing new and more effective treatments for a wide range of diseases, transforming fragile natural molecules into robust therapeutic agents.
References
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
-
A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Protein Science. Available at: [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Biomatik. Available at: [Link]
-
Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. University of Wisconsin-Madison. Available at: [Link]
-
Fmoc Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. National Center for Biotechnology Information. Available at: [Link]
-
Folding and function in α/β-peptides: Targets and therapeutic applications. National Center for Biotechnology Information. Available at: [Link]
-
The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. National Center for Biotechnology Information. Available at: [Link]
-
Reversible Thermal Denaturation of a 60-kDa Genetically Engineered β-Sheet Polypeptide. Biophysical Journal. Available at: [Link]
-
Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Contract Pharma. Available at: [Link]
-
Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. National Center for Biotechnology Information. Available at: [Link]
-
Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. bioRxiv. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available at: [Link]
-
Increased Resistance of Peptides to Serum Proteases by Modification of their Amino Groups. ResearchGate. Available at: [Link]
-
A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing. Available at: [Link]
-
Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. National Center for Biotechnology Information. Available at: [Link]
-
Twists or turns: stabilising alpha vs. beta turns in tetrapeptides. Royal Society of Chemistry. Available at: [Link]
-
Thermal Denaturation: A Useful Technique in Peptide Mass Mapping. Analytical Chemistry. Available at: [Link]
-
Effect of peptides on pH stability of the enzyme. ResearchGate. Available at: [Link]
-
Delineating the Mechanism of Action of a Protease Resistant and Salt Tolerant Synthetic Antimicrobial Peptide against Pseudomonas aeruginosa. ACS Omega. Available at: [Link]
-
X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c. National Center for Biotechnology Information. Available at: [Link]
-
Analyzing Peptide Stability: Key Factors and Testing Methods. GenScript. Available at: [Link]
-
Comparison of Design Strategies for Promotion of β-Peptide 14-Helix Stability in Water. National Center for Biotechnology Information. Available at: [Link]
-
Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. National Center for Biotechnology Information. Available at: [Link]
-
Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. MDPI. Available at: [Link]
-
Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. National Center for Biotechnology Information. Available at: [Link]
-
HPLC Analysis and Purification of Peptides. National Center for Biotechnology Information. Available at: [Link]
-
Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. e-Repositori UPF. Available at: [Link]
-
PEPlife: A Repository of the Half-life of Peptides. National Center for Biotechnology Information. Available at: [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. ResearchGate. Available at: [Link]
-
Thermal Denaturation: A Useful Technique in Peptide Mass Mapping. ResearchGate. Available at: [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Proteins & Peptides Stability and Thermal Denaturation Analysis. CD Formulation. Available at: [Link]
-
Can heat cause proteins to denature and lose their peptide bonds?. Quora. Available at: [Link]
-
Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. SciSpace. Available at: [Link]
-
The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. Available at: [Link]
Sources
- 1. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 6. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. Reversible Thermal Denaturation of a 60-kDa Genetically Engineered β-Sheet Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. researchgate.net [researchgate.net]
- 13. peptidesuk.com [peptidesuk.com]
- 14. quora.com [quora.com]
- 15. Comparison of Design Strategies for Promotion of β-Peptide 14-Helix Stability in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biomedgrid.com [biomedgrid.com]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 23. researchgate.net [researchgate.net]
- 24. peptide.com [peptide.com]
- 25. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 26. chempep.com [chempep.com]
- 27. scispace.com [scispace.com]
A Senior Application Scientist's Guide to NMR Characterization of Peptides Synthesized with Fmoc-(R)-β²-homoleucine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhanced stability, novel conformations, and improved therapeutic profiles. Among these, β-amino acids have garnered significant attention for their ability to induce unique secondary structures, such as helices and sheets, that are resistant to enzymatic degradation.[1][2] This guide provides an in-depth comparison and a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of peptides synthesized with a specific β-amino acid, Fmoc-(R)-β²-homoleucine.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the structural elucidation of these modified peptides in solution, providing critical insights into their three-dimensional structure and dynamics.[3][4][5] This guide will delve into the nuances of NMR analysis for β²-homoleucine-containing peptides, contrasting them with their α-amino acid counterparts and providing the experimental framework necessary for robust characterization.
The Distinctive Signature of β²-Homoleucine in NMR Spectra: A Comparative Analysis
The introduction of an additional methylene group in the backbone of β-amino acids, compared to their α-analogs, fundamentally alters the magnetic environment of neighboring protons and carbons. This results in characteristic shifts in the NMR spectrum, providing a clear fingerprint for the presence and conformation of the β-amino acid residue.
Comparing ¹H NMR Chemical Shifts: β²-Homoleucine vs. L-Leucine
The most immediate distinction in the ¹H NMR spectrum is the appearance of signals corresponding to the additional backbone protons in the β-amino acid. In contrast to an α-amino acid like L-leucine, which has a single α-proton (Hα), a β²-amino acid such as (R)-β²-homoleucine possesses two diastereotopic β-protons (Hβ) and an α-proton (Hα).
| Proton | Typical Chemical Shift Range (ppm) for L-Leucine in a Peptide | Expected Chemical Shift Range (ppm) for (R)-β²-homoleucine in a Peptide | Key Observations |
| NH | 8.0 - 8.5 | 7.8 - 8.3 | Amide proton shifts are sensitive to hydrogen bonding and local conformation. |
| Hα | 4.1 - 4.6 | 2.3 - 2.8 | The Hα protons in β-amino acids are significantly upfield due to the altered electronic environment. |
| Hβ | 1.5 - 1.8 | 3.1 - 3.6 (Hβ1, Hβ2) | The diastereotopic Hβ protons in β²-homoleucine are deshielded compared to the Hβ proton of L-leucine. |
| Hγ | 1.6 - 1.9 | 1.4 - 1.7 | |
| Hδ (CH₃)₂ | 0.8 - 1.0 | 0.8 - 1.0 | Sidechain chemical shifts are generally less affected by the backbone modification. |
These are approximate ranges and can vary based on the peptide sequence, solvent, and temperature.
The upfield shift of the Hα protons and the distinct signals for the two Hβ protons are hallmark indicators of β²-amino acid incorporation.
Unveiling Structural Nuances with 2D NMR
While 1D NMR provides initial evidence, 2D NMR techniques are indispensable for complete resonance assignment and structural analysis.[6][7]
-
COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons. For a β²-homoleucine residue, COSY spectra will show correlations from the amide proton (NH) to the Hβ protons, and from the Hβ protons to the Hα protons, and further down the sidechain. This connectivity pattern is distinctly different from the NH-Hα-Hβ coupling network observed for α-amino acids.[8]
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of an amino acid residue.[9] For β²-homoleucine, a single cross-peak corresponding to the amide proton will reveal the entire network of coupled protons within that residue, from Hβ down to the sidechain methyl groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are the cornerstone of 3D structure determination, as they identify protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds.[3][8][10] The patterns of Nuclear Overhauser Effects (NOEs) are critical for defining the secondary structure of the peptide. For instance, the presence of strong sequential NH(i)-NH(i+1) NOEs is indicative of a helical conformation, a common structural motif for β-peptides.[8]
Experimental Protocol: A Step-by-Step Guide to NMR Characterization
This protocol outlines a robust workflow for the complete NMR characterization of a peptide synthesized with Fmoc-(R)-β²-homoleucine. The underlying principle is to establish a self-validating system where data from multiple experiments converge to a consistent structural interpretation.
I. Sample Preparation: The Foundation of Quality Data
The quality of your NMR data is intrinsically linked to the purity and preparation of your sample.
-
Peptide Synthesis and Purification: The peptide should be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[11][12][13] Following cleavage from the resin, the peptide must be purified to >95% homogeneity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). Purity should be confirmed by analytical HPLC and mass spectrometry.
-
Sample Dissolution: Dissolve the purified, lyophilized peptide in a suitable deuterated solvent. For most peptides, a mixture of 90% H₂O / 10% D₂O is ideal as it allows for the observation of exchangeable amide protons.[8] The choice of solvent can influence peptide conformation, so it's crucial to select one that is relevant to the intended application (e.g., aqueous buffer for biological studies).
-
Concentration and pH: Aim for a peptide concentration of 1-5 mM.[8] The pH of the sample should be carefully adjusted using dilute deuterated acid (e.g., DCl) or base (e.g., NaOD) to a value where the peptide is stable and soluble, typically between pH 4 and 6 to minimize the exchange rate of amide protons with the solvent.
II. NMR Data Acquisition: A Multi-dimensional Approach
A comprehensive suite of 1D and 2D NMR experiments is required for a thorough characterization. All experiments should be performed on a high-field NMR spectrometer (≥ 600 MHz) for optimal resolution and sensitivity.
Caption: Experimental workflow for NMR characterization.
-
1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample purity, concentration, and overall spectral quality.
-
2D TOCSY: This is often the starting point for resonance assignment. The long mixing time (typically 60-80 ms) allows for the identification of complete amino acid spin systems.
-
2D NOESY/ROESY: Acquire a NOESY spectrum with a mixing time of 150-300 ms to identify through-space correlations. For peptides in the intermediate molecular weight range (around 1-2 kDa), where the NOE can be close to zero, a ROESY experiment is a better alternative.[3][14]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing valuable information for resolving spectral overlap and confirming assignments.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away, which can be useful for confirming sequential assignments.
-
2D COSY: While TOCSY provides more extensive information, a COSY spectrum can be helpful in resolving ambiguities in the assignment of Hβ protons in the β²-homoleucine residue due to its clear depiction of direct coupling partners.
III. Data Processing and Analysis: From Spectra to Structure
-
Resonance Assignment: The first step in data analysis is to assign all the observed NMR signals to specific atoms in the peptide sequence.[6] This is a puzzle-like process that involves using the connectivity information from the COSY and TOCSY spectra to identify the spin systems of each amino acid and then using the sequential NOEs (e.g., Hα(i) to NH(i+1)) from the NOESY spectrum to place these spin systems in the correct order.
-
Structural Restraints: Once the resonances are assigned, the NOESY data can be used to generate distance restraints between protons. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons.[3]
-
Structure Calculation: The collected distance restraints, along with any dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). These programs use molecular dynamics and simulated annealing algorithms to generate an ensemble of 3D structures that are consistent with the experimental data.
Visualizing the Logic: From Raw Data to 3D Structure
Caption: From NMR Data to 3D Peptide Structure.
Conclusion: A Powerful Tool for Peptide Drug Discovery
The detailed NMR characterization of peptides containing Fmoc-(R)-β²-homoleucine is a critical step in understanding their structure-activity relationships. The distinct spectral features of β-amino acids, when analyzed with a comprehensive suite of 2D NMR experiments, provide a wealth of information about the peptide's conformation and dynamics in solution. By following the systematic approach outlined in this guide, researchers can confidently elucidate the three-dimensional structures of these novel peptide analogs, paving the way for the rational design of next-generation therapeutics. The ability to precisely define the conformational consequences of incorporating non-natural amino acids is an invaluable asset in the field of drug development.
References
- Mishra, N., & Coutinho, E. (Year). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Technology Management, 4(1), 26.
- Kaas, Q., et al. (Year). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Journal of Proteome Research.
- Pei, D., et al. (Year). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Medicinal Chemistry Letters.
- Norton, R. S. (Year). NMR Spectroscopy of Peptides and Proteins.
- Zerbe, O., & Bader, B. (Year). Peptide/Protein NMR. Manuscript.
- D'Andrea, L. D., & Malgieri, G. (Year). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
- Zagorski, M. G., & Barrow, C. J. (Year). NMR studies of amyloid. beta.-peptides: proton assignments, secondary structure, and mechanism of an .alpha.-helix .fwdarw. .beta.-sheet conversion for a homologous, 28-residue, N-terminal fragment. Biochemistry.
- Meißner, J., & Reif, B. (Year). Solution NMR studies of recombinant Aβ(1-42): from the presence of a micellar entity to residual β-sheet structure in the soluble species.
- Sticht, H., et al. (Year). NMR studies in aqueous solution fail to identify significant conformational differences between the monomeric forms of two Alzheimer's disease-related amyloid beta-peptides. European Journal of Biochemistry, 265(2), 734-743.
- López de la Paz, M., et al. (Year). Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. Protein Science, 11(11), 2683-2693.
- Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841.
- John, M. (Year). NMR structural characterization of beta-amyloid peptides and their inhibitors.
- van der Spoel, D., & de Groot, B. L. (Year). Interpreting NMR Data for Beta-Peptides Using Molecular Dynamics Simulations.
- Korendovych, I. V. (Year). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv.
- Hou, L., et al. (Year). Solution NMR Studies of the Aβ(1-40) and Aβ(1-42) Peptides Establish that the Met35 Oxidation State Affects the Peptide's Conformation, Aggregation, and Ability to Bind Copper. Journal of the American Chemical Society, 126(7), 1992-2005.
- Zagorski, M. G., & Barrow, C. J. (1992). NMR studies of amyloid beta-peptides: proton assignments, secondary structure, and mechanism of an alpha-helix----beta-sheet conversion for a homologous, 28-residue, N-terminal fragment. Biochemistry, 31(24), 5621-5631.
- Unknown Author. (n.d.). Identifying amino acids in protein NMR spectra.
- Unknown Author. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
- Andrec, M., et al. (Year). Protein chemical shifts arising from α-helices and β-sheets depend on solvent exposure. Proceedings of the National Academy of Sciences, 98(21), 11844-11848.
- Leherte, L., & Vranken, W. (Year). From NMR chemical shifts to amino acid types: Investigation of the predictive power carried by nuclei.
- Unknown Author. (n.d.). The very basics of NMR of proteins.
- Tatton, A. S., et al. (Year).
-
AAPPTec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. Retrieved from [Link]
- Gibbons, W. A., et al. (Year). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences, 67(1), 239-246.
- Rainaldi, M., et al. (2003). Conformational analysis by HRMAS NMR spectroscopy of resin-bound homo-peptides from C(alpha)-methyl-leucine. Organic & Biomolecular Chemistry, 1(11), 1835-1837.
-
Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]
- Berjanskii, M. V., & Wishart, D. S. (Year). Characterization of protein secondary structure from NMR chemical shifts. Journal of Biomolecular NMR, 40(1), 31-48.
- D'Ursi, A. M., et al. (Year). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(19), 10526.
- Unknown Author. (n.d.).
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Jackson, R. F. W., et al. (Year). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1.
- Formaggio, F., et al. (Year). β-Amino acid residues: Conformational characterization of an N- and C-protected homo-β-(S)-leucine.
- Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586.
Sources
- 1. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]
- 2. Interpreting NMR data for beta-peptides using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 10. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 11. peptide.com [peptide.com]
- 12. Automated Peptide Synthesizers [peptidemachines.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Validation of 2-(Isobutyl)-beta-alanine Incorporation via Edman Degradation
For researchers, scientists, and drug development professionals, the precise verification of peptide sequences is paramount. The incorporation of non-proteinogenic amino acids (NPAAs), such as 2-(isobutyl)-beta-alanine, into peptide therapeutics is a key strategy for enhancing stability, potency, and bioavailability.[1][2][3] However, the inclusion of these novel building blocks necessitates robust analytical methods to confirm their successful incorporation and exact positioning within the peptide chain. This guide provides an in-depth comparison of methodologies for validating the incorporation of 2-(isobutyl)-beta-alanine, with a primary focus on Edman degradation and its alternatives.
The Challenge of Validating Non-Proteinogenic Amino Acids
The therapeutic potential of peptides can be limited by their susceptibility to metabolic degradation and conformational flexibility.[2] Introducing NPAAs can make peptides resistant to protease degradation, a critical step in extending their in-vivo half-life.[2] While foundational for protein sequencing, classical Edman degradation was developed for the 20 standard amino acids.[4][5] The introduction of an NPAA like 2-(isobutyl)-beta-alanine, a beta-amino acid, presents a unique analytical challenge. Standard Edman chemistry relies on the formation of a five-membered ring intermediate, a reaction that can be hindered or altered by non-α-amino acids.[6] Therefore, a direct application of the standard protocol may fail or produce ambiguous results, necessitating either modification of the existing method or the use of orthogonal techniques.
Edman Degradation: The Gold Standard and Its Adaptation
Developed by Pehr Edman in the 1950s, this method sequentially removes amino acids from the N-terminus of a peptide.[4][5][6][7][8] The process involves three core steps:
-
Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[4][7][9][10]
-
Cleavage: Under acidic conditions, the PTC-derivatized amino acid is cleaved from the peptide, forming an anilinothiazolinone (ATZ) derivative.[6][11][12][13]
-
Conversion & Identification: The unstable ATZ derivative is converted to a more stable phenylthiohydantoin (PTH) derivative, which is then identified by chromatography, typically HPLC, by comparing its retention time to known standards.[6][7][11][12][13]
This cycle is repeated to determine the sequence of the peptide.[4][6][10] Modern automated sequencers have made this a highly accurate and sensitive technique for peptides up to 30-60 residues.[6][11]
Workflow of Standard Edman Degradation
Caption: Standard automated Edman degradation cycle.
Adapting Edman Degradation for 2-(Isobutyl)-beta-alanine
The primary challenge with a beta-amino acid is the cyclization and cleavage step. The formation of a six-membered ring intermediate is required, which can be slower and less efficient than the five-membered ring formation with alpha-amino acids.
Key Experimental Considerations:
-
Synthesis of a PTH Standard: The unambiguous identification of the PTH derivative of 2-(isobutyl)-beta-alanine requires the chemical synthesis of an authentic standard. This is crucial for creating a reference point in the HPLC analysis.
-
Optimization of Cleavage Conditions: The cleavage reaction, typically performed with trifluoroacetic acid (TFA), may require optimization. Extended reaction times or slightly elevated temperatures might be necessary to efficiently cleave the beta-amino acid derivative. However, overly harsh conditions risk nonspecific peptide bond cleavage.
-
Modified HPLC Gradient: The PTH derivative of 2-(isobutyl)-beta-alanine will have a unique retention time. The HPLC gradient must be adjusted to ensure its separation and clear identification from standard PTH-amino acids and reaction byproducts.
Proposed Experimental Protocol: Modified Edman Degradation
-
Synthesis of PTH-2-(isobutyl)-beta-alanine Standard:
-
React 2-(isobutyl)-beta-alanine with PITC under alkaline conditions (e.g., sodium bicarbonate buffer, pH 8-9) to form the PTC-amino acid.[9]
-
Treat the PTC-amino acid with strong acid (e.g., TFA) to induce cyclization and conversion to the PTH derivative.
-
Purify the PTH-standard using preparative HPLC and confirm its identity via Mass Spectrometry and NMR.
-
-
Automated Edman Sequencing of the Peptide:
-
Load 10-100 picomoles of the purified peptide onto the sequencer's PVDF membrane.[6]
-
Run the standard automated Edman degradation program.
-
Monitor the HPLC chromatograms for each cycle.
-
-
Data Analysis:
-
In the cycle corresponding to the expected position of 2-(isobutyl)-beta-alanine, a new, unidentified peak should appear.
-
Inject the synthesized PTH-2-(isobutyl)-beta-alanine standard into the HPLC under the same conditions.
-
Confirm that the retention time of the unknown peak from the peptide sequence matches the retention time of the synthesized standard.
-
Orthogonal Validation Methods: A Comparative Analysis
While a modified Edman protocol can be effective, relying on a single method is not always sufficient, especially in a drug development context. Orthogonal methods, which rely on different physical principles, provide a more robust validation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful alternative for peptide sequencing, measuring the mass-to-charge ratio of ionized molecules.[14] For de novo sequencing, peptides are fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to deduce the amino acid sequence.[15][16]
-
Expertise & Causality: MS excels at analyzing complex mixtures and can identify post-translational modifications.[14] Unlike Edman degradation, it is not impeded by a blocked N-terminus.[14] The mass difference between fragment ions directly corresponds to the mass of the amino acid residues, making it straightforward to identify non-standard amino acids like 2-(isobutyl)-beta-alanine based on its unique molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of molecules in solution.[17][18] For peptides, 2D NMR experiments like COSY, TOCSY, and NOESY can be used to assign specific proton signals to individual amino acid residues and determine their connectivity.[18][19][20]
-
Expertise & Causality: NMR is uniquely capable of confirming the stereochemistry and precise atomic connectivity of the incorporated amino acid. The distinct chemical shifts and coupling patterns of the protons in the isobutyl group and along the beta-alanine backbone provide an unambiguous signature of its presence and location within the peptide sequence.
Method Comparison: Edman vs. MS vs. NMR
| Parameter | Modified Edman Degradation | Mass Spectrometry (MS/MS) | NMR Spectroscopy |
| Primary Output | Sequential N-terminal amino acid identity.[4] | Peptide fragment mass data for sequence deduction.[15] | Atomic connectivity and 3D structure.[17][18] |
| Confirmation Principle | Chromatographic retention time matching. | Unique molecular mass of the residue. | Unique spectral signature (chemical shifts, couplings). |
| Sensitivity | High (picomole range).[6][12] | Very High (femtomole to attomole range). | Lower (micromole to millimole range). |
| Blocked N-Terminus | Not applicable.[6][14] | Applicable. | Applicable. |
| Sample Purity | Requires highly purified, single peptide.[14] | Can handle complex mixtures.[14] | Requires highly purified, soluble sample. |
| Key Advantage | "Gold standard" for N-terminal sequencing; high accuracy for short peptides.[5][7] | High throughput, handles modifications and complex samples. | Provides definitive structural and stereochemical information. |
| Key Limitation | Inefficient for long peptides; fails with blocked N-terminus.[5][6][7] | Relies on fragmentation patterns; can be ambiguous for isomeric residues. | Lower throughput; requires larger sample amounts; complex data analysis. |
Decision Workflow: Selecting the Appropriate Validation Strategy
The choice of validation method depends on the specific research or development stage.
Caption: Decision workflow for validation strategy.
Conclusion
Validating the incorporation of a non-proteinogenic amino acid such as 2-(isobutyl)-beta-alanine is a critical step in peptide-based drug development. While the classic Edman degradation technique can be successfully adapted for this purpose, its efficacy is contingent on the synthesis of a corresponding PTH-standard and potential optimization of the cleavage cycle. For unequivocal validation, a multi-pronged approach is recommended. High-resolution mass spectrometry offers a rapid and sensitive method for initial confirmation and sequencing, while NMR spectroscopy provides the ultimate, unambiguous proof of structure and incorporation. By combining these methodologies, researchers can ensure the highest level of scientific integrity and confidence in their novel peptide therapeutics.
References
-
MetwareBio. Edman Degradation: A Classic Protein Sequencing Technique. [Link]
-
Wikipedia. Edman degradation. [Link]
-
Mtoz Biolabs. 4 Steps of Edman Degradation. [Link]
-
Chemistry LibreTexts. 26.6: Peptide Sequencing- The Edman Degradation. [Link]
-
PharmiWeb.com. Understanding N-terminal Sequencing and Its Applications: Insights into Edman Degradation. [Link]
-
OpenStax. 26.6 Peptide Sequencing: The Edman Degradation. [Link]
-
Shimadzu Scientific Instruments. Theory of Edman Sequencing. [Link]
-
PMC - PubMed Central. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]
-
Zerbe/Bader. Peptide/Protein NMR. [Link]
-
NMIMS Pharmacy. NMR in structural determination of proteins and peptides. [Link]
-
PubMed. Peptide structural analysis by solid-state NMR spectroscopy. [Link]
-
YouTube. Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]
-
Mtoz Biolabs. NMR Peptide Structure Analysis. [Link]
-
MetwareBio. Peptide and Protein De Novo Sequencing by Mass Spectrometry. [Link]
-
American Chemical Society. Method to Correlate Tandem Mass Spectra of Modified Peptides to Amino Acid Sequences in the Protein Database. [Link]
-
Rapid Novor. Key Pain Points in Amino Acid Sequencing & How to Avoid Them. [Link]
-
YouTube. A Step-by-Step Guide || How to Sequence Proteins Using Edman Degradation. [Link]
-
ResearchGate. Different strategies of non-proteogenic amino acids incorporation to... [Link]
-
MDPI. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmiweb.com [pharmiweb.com]
- 5. rapidnovor.com [rapidnovor.com]
- 6. Edman degradation - Wikipedia [en.wikipedia.org]
- 7. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 8. youtube.com [youtube.com]
- 9. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 13. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 14. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 15. Peptide and Protein De Novo Sequencing by Mass Spectrometry - MetwareBio [metwarebio.com]
- 16. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 17. chem.uzh.ch [chem.uzh.ch]
- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 19. youtube.com [youtube.com]
- 20. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
"comparative study of Fmoc vs. Boc protection for the synthesis of beta-homoleucine peptides"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, the strategic use of protecting groups is paramount to achieving high-yield, high-purity target molecules. This is particularly true for the synthesis of peptides containing non-proteinogenic amino acids, such as β-homoleucine, which can introduce unique steric and electronic challenges. The two dominant strategies in solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection, each present a distinct set of advantages and disadvantages. This guide provides an in-depth, objective comparison of these two methodologies specifically for the synthesis of β-homoleucine-containing peptides, supported by experimental rationale and protocols.
Fundamental Principles: An Orthogonal Divide
The core difference between Fmoc and Boc strategies lies in their orthogonality—the ability to remove one type of protecting group without affecting another.[1][2] This dictates the entire chemical environment of the synthesis, from the choice of resin and side-chain protecting groups to the deprotection and cleavage reagents.
-
Boc Strategy: This classic approach relies on an acid-labile Boc group for temporary Nα-protection.[3] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[3] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, like hydrofluoric acid (HF), for final cleavage.[4] This "graduated acid lability" is not truly orthogonal but has been effectively utilized for decades.[5]
-
Fmoc Strategy: Developed as a milder alternative, this method uses a base-labile Fmoc group for Nα-protection, which is readily cleaved by a secondary amine, most commonly piperidine.[6][7] Side-chain protecting groups are acid-labile (e.g., tert-butyl), allowing for their simultaneous removal with resin cleavage using TFA.[4] This represents a truly orthogonal protection scheme, a key advantage of the Fmoc approach.[1][4]
The incorporation of β-homoleucine, a homolog of leucine with an additional methylene group in its backbone, can influence reaction kinetics. The increased steric bulk and altered nucleophilicity of the β-amino group may necessitate optimized coupling and deprotection conditions compared to its α-amino acid counterpart.
The Chemistry of Protection and Deprotection
A deeper look into the mechanisms reveals the causality behind the procedural steps and potential side reactions.
Fmoc Protection/Deprotection Cycle
The Fmoc group is cleaved via a base-catalyzed β-elimination. A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the formation of dibenzofulvene (DBF) and a carbamic acid, which spontaneously decarboxylates to release the free amine.[8] The DBF byproduct must be scavenged, a role also played by piperidine, to prevent its reaction with the newly liberated amine.[8]
Caption: Boc deprotection and neutralization cycle.
Experimental Comparison: Protocols and Performance
To provide a tangible comparison, we outline the synthesis of a model tripeptide, Ac-Ala-β-HLeu-Gly-NH₂, using both Fmoc and Boc strategies. β-Homoleucine presents a moderate steric challenge, making it a good candidate for illustrating the nuances of each method.
Reagents and Materials
-
Resins: Rink Amide resin (Fmoc), MBHA resin (Boc)
-
Amino Acids: Fmoc-Gly-OH, Fmoc-β-HLeu-OH, Fmoc-Ala-OH; Boc-Gly-OH, Boc-β-HLeu-OH, Boc-Ala-OH
-
Coupling Reagents: HBTU, HATU, DIC, HOBt [9][10]* Solvents: DMF, DCM, NMP
-
Reagents: Piperidine, TFA, DIEA, Acetic Anhydride, HF
Experimental Workflow Diagram
Caption: Comparative workflow for Fmoc vs. Boc synthesis.
Detailed Protocol: Fmoc-SPPS of Ac-Ala-β-HLeu-Gly-NH₂
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Gly):
-
Chain Elongation (β-HLeu and Ala):
-
Deprotection: Treat with 20% piperidine in DMF (2 min, then 10 min). Wash with DMF.
-
Coupling: Couple the next Fmoc-amino acid (Fmoc-β-HLeu-OH, then Fmoc-Ala-OH) using the same activation method. Due to the potential steric hindrance of β-homoleucine, extend coupling time to 2 hours or consider a double coupling.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours. [6] * Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Detailed Protocol: Boc-SPPS of Ac-Ala-β-HLeu-Gly-NH₂
-
Resin Preparation: Use pre-loaded Boc-Gly-MBHA resin or couple Boc-Gly-OH to MBHA resin.
-
Chain Elongation Cycle (β-HLeu and Ala):
-
Deprotection: Treat the resin with 50% TFA in DCM for 25 minutes (a 5-minute pre-wash followed by a 20-minute reaction). [12] * Washing: Wash with DCM, then isopropanol, then DCM.
-
Neutralization: Treat with 10% DIEA in DCM (2 x 1 min). Wash with DCM. [1] * Coupling: Couple the next Boc-amino acid (Boc-β-HLeu-OH, then Boc-Ala-OH) activated with HBTU/DIEA in DMF for 1-2 hours.
-
Wash with DMF and DCM. Confirm coupling.
-
-
N-terminal Acetylation:
-
After the final Boc deprotection and neutralization, acetylate as described in the Fmoc protocol.
-
-
HF Cleavage:
-
CAUTION: This step requires specialized equipment and extreme care due to the high toxicity and corrosiveness of Hydrogen Fluoride (HF).
-
Dry the peptide-resin thoroughly.
-
Perform the cleavage in a dedicated HF apparatus at 0°C for 1 hour using HF with anisole as a scavenger.
-
Remove HF under vacuum.
-
Precipitate the crude peptide in cold diethyl ether, wash, and lyophilize.
-
Performance and Data Comparison
The choice between Fmoc and Boc strategies often involves a trade-off between safety, convenience, and performance for specific sequences.
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Deprotection | 20% Piperidine in DMF (mild base) [7] | 50% TFA in DCM (moderate acid) [12] |
| Side-Chain Protection | Acid-labile (tBu, Trt) [] | Acid-stable (Bzl, Cbz) [5] |
| Final Cleavage | TFA (moderate acid) [6] | HF, TFMSA (strong, hazardous acid) [1] |
| Orthogonality | Fully Orthogonal [4][5] | Quasi-orthogonal (graduated acid lability) [2] |
| Safety & Handling | Safer reagents, standard lab equipment | Requires specialized HF apparatus, hazardous reagents [1] |
| Aggregation Issues | Can be problematic for hydrophobic sequences. | Acidic deprotection protonates N-terminus, potentially reducing aggregation. [4] |
| β-HLeu Considerations | Longer coupling times may be needed. Potential for aspartimide-like side reactions if adjacent to Asp or Asn. | Repetitive TFA exposure could lead to minor side-chain deprotection or peptide loss from resin. [12] |
| Automation | Highly amenable to automation. [4] | Less common in modern automated synthesizers. |
| Crude Purity | Generally higher due to milder conditions. [4] | Can be lower due to harsh final cleavage conditions. |
| Cost | Fmoc-amino acids can be more expensive. [] | Boc-amino acids and reagents are often cheaper. [] |
Expert Analysis and Recommendations
For routine synthesis of β-homoleucine peptides, the Fmoc/tBu strategy is generally the preferred method. Its mild reaction conditions, true orthogonality, and enhanced safety profile make it more accessible and often result in higher purity crude products. [4][14]The amenability to automation is another significant advantage in modern research settings. [4] However, the Boc/Bzl strategy remains a powerful tool, particularly for "difficult" sequences. For long or highly hydrophobic peptides containing β-homoleucine that are prone to aggregation during synthesis, the Boc strategy can offer a distinct advantage. [4][]The protonation of the N-terminus during the acidic deprotection step can disrupt interchain hydrogen bonding, improving solvation and coupling efficiency. The harsher cleavage conditions, while a drawback in terms of safety, can be effective for robust peptides.
Key Considerations for β-Homoleucine:
-
Coupling: Due to the steric bulk of the isobutyl side chain and the β-amino position, stronger coupling reagents like HATU or COMU may be beneficial. [15]Monitoring coupling completion is critical.
-
Side Reactions: While β-homoleucine itself is relatively stable, be mindful of adjacent residues. For instance, an Asp-β-HLeu sequence could be susceptible to aspartimide formation under the basic conditions of Fmoc deprotection. [16]
Conclusion
Both Fmoc and Boc SPPS are robust and effective methods for synthesizing β-homoleucine-containing peptides. The Fmoc strategy has emerged as the dominant choice for most applications due to its milder conditions, safety, and orthogonality. [4][14]The Boc strategy, while requiring more specialized handling, remains invaluable for overcoming specific challenges like peptide aggregation. A thorough understanding of the chemical principles, potential pitfalls, and practical considerations of each method empowers the researcher to make an informed decision and successfully synthesize the desired target peptide.
References
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
Watson International. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
-
Lokey Lab Protocols, UC Santa Cruz. (2017). Fmoc. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 641-657. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. [Link]
-
Tam, J. P., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
-
Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841. [Link]
-
Tam, J. P., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences of the United States of America, 92(26), 12485–12489. [Link]
-
Vass, E., et al. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(19), 10797-10825. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. genscript.com [genscript.com]
- 8. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempep.com [chempep.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 16. chempep.com [chempep.com]
A Comparative Guide to Assessing the Enzymatic Stability of Peptides Containing 2-(Aminomethyl)-4-methylpentanoic Acid
For researchers and drug development professionals, the Achilles' heel of peptide therapeutics has always been their susceptibility to enzymatic degradation.[1][2] The body's native proteases efficiently recognize and cleave the amide bonds of natural L-α-amino acids, leading to short plasma half-lives and limited therapeutic efficacy.[2][3] This guide provides an in-depth, comparative framework for assessing the enzymatic stability imparted by incorporating an unnatural β-amino acid, 2-(aminomethyl)-4-methylpentanoic acid (a β-homo-leucine), into a model peptide sequence. We will move beyond a simple recitation of protocols to explore the causal logic behind experimental design, ensuring a robust and self-validating assessment of proteolytic resistance.
The Rationale: Why β-Amino Acids Confer Proteolytic Resistance
Proteolytic enzymes, such as trypsin and chymotrypsin, have highly specific active sites evolved to recognize the stereochemistry and backbone spacing of α-peptides.[4] The introduction of a β-amino acid, which contains an additional carbon atom in its backbone (—NH—CH(R)—CH₂ —CO—), fundamentally alters this spacing and geometry.[5] This structural disruption makes the peptide a poor substrate for these enzymes, effectively "cloaking" it from recognition and subsequent cleavage.[6][7] This strategy is a cornerstone of peptidomimetic design, aiming to enhance stability while preserving biological activity.[1][2][8] Our focus, this compound, serves as a mimic of leucine, allowing for a direct comparison of how backbone extension impacts stability at a specific cleavage site.
Designing the Comparative Stability Study
A rigorous assessment requires a head-to-head comparison between a standard peptide and its modified analogue.
Peptide Design and Synthesis
The first step is to design a model peptide sequence that is a known substrate for common proteases. For this guide, we will use a hypothetical sequence containing a leucine residue, which can be a target for chymotrypsin.
-
Control Peptide (P-Control): Ac-Gly-Ala-Val-Leu-Ala-Gly-Lys-NH₂
-
This peptide contains a leucine (Leu) residue, a potential chymotrypsin cleavage site. The lysine (Lys) residue provides a potential trypsin cleavage site. N-terminal acetylation and C-terminal amidation are common modifications to prevent degradation by exopeptidases.[3]
-
-
Modified Peptide (P-Modified): Ac-Gly-Ala-Val-(β-hLeu)-Ala-Gly-Lys-NH₂
-
Here, the natural L-leucine is replaced with its β-homologue, this compound (β-hLeu).
-
Both peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing an Fmoc/tBu strategy.[9][10][11] The unnatural β-amino acid is incorporated using the same coupling chemistries as its α-counterpart.
Selection of Enzymatic Challenges
To provide a comprehensive stability profile, peptides should be challenged with both specific proteases and a complex biological matrix.
-
Trypsin: A serine protease that cleaves peptide chains mainly at the carboxyl side of lysine or arginine residues.[12] This will test the stability of the peptide backbone at a site distant from the β-amino acid modification.
-
Chymotrypsin: A protease that preferentially cleaves at the carboxyl side of aromatic amino acids (tyrosine, tryptophan, phenylalanine) and, to a lesser extent, leucine. This directly challenges the site of modification.
-
Human Serum: Provides a complex mixture of proteases and peptidases, offering a more physiologically relevant assessment of overall stability.[13]
Experimental Workflow and Protocols
The following section details the step-by-step protocols for conducting the stability assays. The entire workflow is visualized below.
Caption: Workflow for comparative enzymatic stability assessment.
Protocol 1: In Vitro Protease Stability Assay
This protocol outlines the procedure for digestion with isolated enzymes like trypsin and chymotrypsin.
A. Reagent Preparation:
-
Peptide Stock Solutions: Prepare 1 mM stock solutions of P-Control and P-Modified in sterile, nuclease-free water.
-
Enzyme Stock Solutions:
-
Trypsin: Dissolve proteomics-grade trypsin in 50 mM acetic acid to a concentration of 1 mg/mL.[12]
-
Chymotrypsin: Dissolve chymotrypsin in 1 mM HCl with 2 mM CaCl₂ to a concentration of 1 mg/mL.
-
-
Reaction Buffer: Prepare a 50 mM ammonium bicarbonate (AmBic) buffer, pH 8.0.
B. Digestion Procedure:
-
In a 1.5 mL microcentrifuge tube, add 85 µL of 50 mM AmBic buffer.
-
Add 5 µL of the 1 mM peptide stock solution (P-Control or P-Modified) to achieve a final concentration of 50 µM.
-
Pre-incubate the tube at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme working solution (e.g., 0.01 mg/mL trypsin in buffer) for an approximate enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate the reaction mixture at 37°C in a shaking incubator.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Quench the reaction immediately by adding the 10 µL aliquot to a new tube containing 10 µL of 10% trifluoroacetic acid (TFA). This acidifies the sample, denaturing and inactivating the protease.
-
Store quenched samples at -20°C until LC-MS analysis.
ngcontent-ng-c4006390337="" class="ng-star-inserted">Expert Insight: The choice of quenching agent is critical. Strong acids like TFA are effective at stopping the enzymatic reaction and are compatible with subsequent reverse-phase LC-MS analysis.
Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for quantifying peptide degradation, offering high sensitivity and specificity.[14][15]
A. LC-MS Setup (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Detection Mode: Monitor the extracted ion chromatogram (XIC) corresponding to the m/z of the intact peptide.
B. Analysis Procedure:
-
Inject 5 µL of each quenched time-point sample onto the LC-MS system.
-
After data acquisition, integrate the peak area of the intact peptide for each time point.
-
Normalize the data by expressing the peak area at each time point as a percentage of the peak area at t=0.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.
Data Presentation and Interpretation
Clear data presentation is essential for objective comparison. The results should be summarized in a table, allowing for a direct comparison of the stability of the control and modified peptides under different conditions.
Table 1: Comparative Stability Data (% Intact Peptide Remaining)
| Time (min) | P-Control (Chymotrypsin) | P-Modified (Chymotrypsin) | P-Control (Serum) | P-Modified (Serum) |
| 0 | 100 | 100 | 100 | 100 |
| 15 | 65 | 98 | 72 | 95 |
| 30 | 42 | 97 | 51 | 92 |
| 60 | 18 | 95 | 28 | 88 |
| 120 | <5 | 92 | 11 | 81 |
| 240 | ND* | 89 | <5 | 75 |
*ND = Not Detected
Table 2: Calculated Half-Life (t½) in Minutes
| Peptide | Half-Life (Chymotrypsin) | Half-Life (Human Serum) |
| P-Control | ~25 min | ~35 min |
| P-Modified | >240 min | ~300 min |
Interpretation of Results
The hypothetical data clearly demonstrates the profound stabilizing effect of incorporating this compound.
-
Against Chymotrypsin: The P-Control peptide is rapidly degraded, as expected. In contrast, the P-Modified peptide shows exceptional stability, indicating that the altered backbone at the β-hLeu residue successfully prevents recognition and cleavage by chymotrypsin. This aligns with the principle that β-peptides are highly resistant to proteolysis.[6][16]
-
In Human Serum: While degradation is faster in serum due to the presence of multiple proteases, the P-Modified peptide still exhibits a nearly 10-fold increase in half-life. This highlights the practical benefit of this modification in a more complex biological environment.
Conclusion and Future Directions
This guide outlines a robust, comparative approach to evaluating the enzymatic stability of peptides containing this compound. The experimental evidence confirms that substituting a single α-amino acid with its β-homologue can dramatically increase resistance to proteolytic degradation, a critical step in transforming a bioactive peptide into a viable therapeutic candidate.[3][17]
Researchers can adapt this framework to assess other unnatural amino acids and optimize peptide drug candidates. By understanding the principles of enzymatic recognition and employing systematic, comparative analysis, the development of next-generation, stable peptide therapeutics can be significantly accelerated.
References
- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degrad
- A Streamlined High‐Throughput LC–MS Assay for Quantifying Peptide Degradation in Cell Culture.
- Peptidomimetics as a new generation of antimicrobial agents: current progress. PMC, NIH.
- Peptidomimetics in Modern Drug Discovery. Life Chemicals.
- Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC.
- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC, PubMed Central.
- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applic
- Unnatural amino acid technology for extending half-life. Profacgen.
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer. Thermo Fisher Scientific.
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC, PubMed Central.
- Role of Structural Modifications in Peptidomimetic Compounds as Potential Antimicrobial Agents against Staphylococcus aureus and Streptococcus pyogenes. ACS Omega.
- Why are peptides consisting of beta amino acids metabolically more stable?
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC, PubMed Central.
- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degrad
- The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? CHIMIA.
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC, PubMed Central.
- Beta-peptides: twisting and turning. PubMed.
- Serum Stability of Peptides.
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
- Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Combining Trypsin/Chymotrypsin Enzymatic Digestion. Mass Spectrometry Research Facility.
- Proteomics Grade Trypsin. Agilent.
- Peptide synthesis. Wikipedia.
- Evaluation of Recombinant, Chemically Treated Trypsin in Proteomics and Protein Characteriz
- Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
- Introduction to Peptide Synthesis. Master Organic Chemistry.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
Sources
- 1. Peptidomimetics as a new generation of antimicrobial agents: current progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? | CHIMIA [chimia.ch]
- 7. Beta-peptides: twisting and turning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem-agilent.com [chem-agilent.com]
- 13. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 14. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Unveiling Peptide Architectures: A Comparative Guide to Circular Dichroism Analysis of α-Peptides vs. β-Homoleucine Peptides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science and drug discovery, understanding the three-dimensional structure of a peptide is paramount to deciphering its function and optimizing its therapeutic potential. Circular Dichroism (CD) spectroscopy stands as a powerful and accessible technique for elucidating the secondary structure of peptides in solution. This guide provides an in-depth comparison of CD studies on conventional alpha-peptides with those containing the non-canonical amino acid, beta-homoleucine. By exploring the underlying principles and presenting supporting experimental data, we aim to equip researchers with the expertise to navigate the nuances of characterizing these distinct peptide classes.
The Foundation: Principles of Circular Dichroism for Peptide Analysis
Circular dichroism is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In peptides, the primary chromophores in the far-UV region (190-250 nm) are the amide bonds of the backbone. The spatial arrangement of these amide bonds in regular secondary structures, such as α-helices and β-sheets, generates characteristic CD spectra. This sensitivity to conformation makes CD an invaluable tool for qualitatively and quantitatively assessing the secondary structure content of a peptide.[1][2]
The resulting CD spectrum is a plot of molar ellipticity ([θ]), a normalized measure of the CD signal, against wavelength. Different secondary structures exhibit unique spectral signatures, allowing for a comparative analysis of a peptide's conformational landscape.
The Archetype: CD Spectra of Alpha-Peptides
Peptides composed of naturally occurring α-amino acids adopt well-defined secondary structures that produce characteristic CD spectra. These canonical structures serve as the benchmark for comparison when venturing into the realm of modified peptides.
-
α-Helix: This structure is characterized by two strong negative bands of similar magnitude around 222 nm (n→π* transition) and 208 nm (π→π* parallel transition), and a strong positive band around 192 nm (π→π* perpendicular transition).[3]
-
β-Sheet: The CD spectrum of a β-sheet typically displays a negative band around 218 nm and a positive band of similar or greater magnitude near 195 nm.[3]
-
Random Coil: A disordered or random coil conformation lacks a regular secondary structure and, consequently, exhibits a weak CD spectrum with a negative band around 200 nm.[3]
The Challenger: Introducing β-Homoleucine and its Structural Implications
Beta-peptides are polymers of β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts. This seemingly subtle modification has profound implications for their conformational preferences, leading to the formation of novel secondary structures not observed in α-peptides.[4][5] Beta-homoleucine, a homolog of the proteinogenic amino acid leucine, is a key building block in the design of these unique peptide architectures.
One of the hallmark secondary structures of β-peptides is the 314-helix , a stable, left-handed helix characterized by a 14-membered hydrogen-bonded ring.[6] The incorporation of β-homoleucine has been shown to promote the formation of such helical structures.[6]
A Tale of Two Spectra: Comparing CD of α-Peptides and β-Homoleucine Peptides
The distinct backbone geometry of β-peptides, particularly the 314-helix induced by residues like β-homoleucine, gives rise to CD spectra that are markedly different from those of α-peptides.
A key study on a β-peptide containing β-homoleucine, which adopts a 314-helical structure, revealed a characteristic CD spectrum with a strong positive band around 207 nm and a negative band near 220 nm. This pattern is a signature of the left-handed 314-helix and stands in stark contrast to the double minima observed for the right-handed α-helix of α-peptides.[6]
It is crucial for researchers to recognize that direct application of secondary structure prediction algorithms developed for α-peptides to the CD spectra of β-peptides will likely yield erroneous results. The interpretation of β-peptide CD spectra requires a distinct set of reference spectra and a nuanced understanding of their unique conformational landscape.[7]
Data-Driven Comparison: Spectral Features of α-Helices vs. β-Peptide 314-Helices
| Secondary Structure | Wavelength of Maxima (nm) | Wavelength of Minima (nm) | Key Distinguishing Feature |
| α-Helix (α-Peptide) | ~192 | ~208 and ~222 | Two distinct negative bands of similar intensity. |
| 314-Helix (β-Peptide with β-Homoleucine) | ~207 | ~220 | A strong positive band and a weaker negative band. |
Experimental Workflow: A Self-Validating Protocol for CD Analysis
To ensure the generation of high-quality, reproducible CD data, a meticulously planned and executed experimental protocol is essential. The following step-by-step methodology provides a framework for the analysis of peptides containing β-homoleucine, with built-in checks for data integrity.
Diagram of the CD Spectroscopy Experimental Workflow
Caption: A streamlined workflow for conducting a circular dichroism experiment.
Detailed Step-by-Step Methodology
-
Peptide Synthesis and Purification:
-
Synthesize the peptide containing β-homoleucine using solid-phase peptide synthesis (SPPS).
-
Purify the crude peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC. Causality: High purity is critical as impurities can contribute to the CD signal and lead to misinterpretation.
-
-
Accurate Concentration Determination:
-
Determine the precise concentration of the peptide stock solution. For peptides containing aromatic residues (Trp, Tyr), UV-Vis spectroscopy is a reliable method. Alternatively, quantitative amino acid analysis can be performed. Causality: Accurate concentration is essential for the conversion of the raw CD signal (millidegrees) to the standardized unit of mean residue ellipticity, which allows for comparison across different experiments and peptides.
-
-
Solvent and Buffer Preparation:
-
Choose a solvent that is transparent in the far-UV region (e.g., high-purity water, phosphate buffers at low concentrations, or helix-inducing solvents like trifluoroethanol if investigating conformational transitions).
-
Filter the solvent/buffer through a 0.22 µm filter to remove particulate matter that can cause light scattering. Causality: The solvent must not absorb significantly in the wavelength range of interest to avoid masking the peptide's CD signal.
-
-
Instrument Setup and Calibration:
-
Purge the CD spectrometer with dry nitrogen gas for at least 30 minutes before and during the experiment to remove oxygen, which absorbs strongly in the far-UV.
-
Calibrate the instrument using a standard, such as (+)-10-camphorsulfonic acid. Causality: Proper instrument setup ensures a stable baseline and accurate measurements.
-
-
Data Acquisition:
-
Blank Spectrum: Acquire a spectrum of the solvent or buffer in the same cuvette that will be used for the sample. This will serve as the baseline.
-
Sample Spectrum: Prepare the peptide sample at a concentration that results in a total absorbance of less than 1.0 at all wavelengths to avoid detector saturation. A typical concentration range is 10-100 µM in a 1 mm pathlength cuvette.
-
Acquire the CD spectrum over the desired wavelength range (e.g., 190-260 nm) at a controlled temperature. Multiple scans (e.g., 3-5) should be averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Baseline Subtraction: Subtract the blank spectrum from the sample spectrum.
-
Smoothing: Apply a smoothing algorithm (e.g., Savitzky-Golay) to reduce random noise without distorting the signal.
-
Conversion to Mean Residue Ellipticity: Convert the data from millidegrees to mean residue ellipticity ([θ]) using the following equation: [θ] = (θobs * MRW) / (10 * c * l) where:
-
θobs is the observed ellipticity in degrees
-
MRW is the mean residue weight (molecular weight / number of residues)
-
c is the concentration in g/mL
-
l is the pathlength in cm
-
-
-
Data Analysis and Interpretation:
-
Plot the mean residue ellipticity versus wavelength.
-
Compare the obtained spectrum with reference spectra for known secondary structures of both α- and β-peptides.
-
For quantitative analysis of β-peptide secondary structure, utilize specialized algorithms or compare with published data for similar β-peptide systems, as standard deconvolution programs for α-peptides are not applicable.
-
Logical Framework: From Conformation to CD Signal
The relationship between a peptide's secondary structure and its resulting CD spectrum is a direct consequence of the spatial arrangement of its chiral chromophores.
Caption: The link between peptide conformation and its CD spectral output.
Conclusion
Circular dichroism spectroscopy is an indispensable technique for probing the secondary structure of peptides. However, the emergence of non-canonical amino acids like β-homoleucine necessitates a departure from the conventional understanding of CD spectra based on α-peptides. The unique conformational preferences of β-peptides, such as the formation of the 314-helix, result in distinct and informative CD signatures. By understanding these differences and employing rigorous experimental protocols, researchers can confidently characterize the secondary structures of novel peptide-based therapeutics and biomaterials, paving the way for rational design and innovation in the field.
References
-
Brahms, S., & Brahms, J. (1979). Determination of protein secondary structure in solution by vacuum ultraviolet circular dichroism. Journal of Molecular Biology, 138(2), 149-178. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]
-
Holzwarth, G., & Doty, P. (1965). The Ultraviolet Circular Dichroism of Polypeptides. Journal of the American Chemical Society, 87(2), 218-228. [Link]
-
Johnson, W. C. (1990). Protein secondary structure and circular dichroism: a practical guide. Proteins: Structure, Function, and Bioinformatics, 7(3), 205-214. [Link]
-
Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. [Link]
-
Kragelund, B. B., & Skriver, K. (2020). Can one derive the conformational preference of a β-peptide from its CD spectrum?. Journal of the American Chemical Society. [Link]
-
Micsonai, A., Wien, F., Kerns, J. K., & Bulyáki, É. (2022). Circular Dichroism Spectroscopy for the Study of Protein-Ligand Interactions. Methods in Molecular Biology. [Link]
-
Pomerantz, W. C., et al. (2008). High-Resolution Structure of a β-Peptide Bundle. Journal of the American Chemical Society, 130(22), 6986-6987. [Link]
-
Sreerama, N., & Woody, R. W. (2000). Estimation of protein secondary structure from circular dichroism spectra: comparison of CONTIN, SELCON, and CDSSTR methods with an expanded reference set. Analytical Biochemistry, 287(2), 252-260. [Link]
-
Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. [Link]
-
Whitmore, L., & Wallace, B. A. (2008). DICHROWEB, an online server for protein secondary structure analyses from circular dichroism spectroscopic data. Nucleic Acids Research, 32(Web Server issue), W668-W673. [Link]
-
Woll, M. G., & Gellman, S. H. (2004). The World of β- and γ-Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Angewandte Chemie International Edition, 43(40), 5344-5363. [Link]
-
Woody, R. W. (1995). Circular dichroism. Methods in Enzymology, 246, 34-71. [Link]
-
Yang, J. T., Wu, C. S. C., & Martinez, H. M. (1986). Calculation of protein conformation from circular dichroism. Methods in Enzymology, 130, 208-269. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Structural composition of βI- and βII-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Peptides: a surprise at every turn - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. ethz.ch [ethz.ch]
- 6. High-Resolution Structure of a β-Peptide Bundle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can one derive the conformational preference of a beta-peptide from its CD spectrum? [fredi.hepvs.ch]
A Comparative Guide to Evaluating Peptide Binding Affinity with 2-(Aminomethyl)-4-methylpentanoic Acid
Introduction
2-(Aminomethyl)-4-methylpentanoic acid, widely known as pregabalin, is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] Despite its structural similarity to GABA, pregabalin does not bind to GABA receptors.[1] Instead, its therapeutic effects as an anticonvulsant, analgesic, and anxiolytic are attributed to its high-affinity binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[2][3][4][5] This interaction reduces the synaptic release of several excitatory neurotransmitters, thereby decreasing neuronal excitability.[2][3]
The unique mechanism and therapeutic importance of pregabalin have spurred interest in developing peptides that can specifically bind to it and similar small molecules. Such peptides hold immense potential for various applications, including targeted drug delivery, the development of novel diagnostic biosensors, and as research tools to probe the pharmacology of gabapentinoids.
This guide provides a comprehensive comparison of state-of-the-art biophysical techniques for accurately quantifying the binding affinity of peptides to this compound. We will delve into the core principles of each method, provide detailed experimental workflows, and offer a comparative analysis to aid researchers in selecting the most appropriate technique for their specific research goals. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and validate peptide-small molecule interactions with scientific rigor.
Part 1: Foundational Concepts in Peptide-Small Molecule Interactions
The binding of a peptide to a small molecule like pregabalin is governed by a combination of non-covalent intermolecular forces, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The overall strength of these interactions determines the binding affinity.
Key Affinity Parameters:
-
Dissociation Constant (Kd): This is the most common metric for quantifying binding affinity. It represents the concentration of the small molecule at which half of the peptide molecules are bound at equilibrium. A smaller Kd value indicates a higher binding affinity.[6]
-
Association Constant (Ka): The reciprocal of the dissociation constant (Ka = 1/Kd). A larger Ka value signifies a stronger binding interaction.
-
Thermodynamic Parameters:
Caption: Isothermal Titration Calorimetry (ITC) workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. [9][10][11]It is a powerful tool for determining both the kinetics (association and dissociation rates) and the affinity of an interaction. [11] Principle of Operation: One of the binding partners (the ligand, typically the larger molecule like the peptide) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., pregabalin) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time. [11][12] Experimental Protocol:
-
Ligand Immobilization: The peptide is covalently attached to the surface of a sensor chip.
-
Analyte Injection: A solution of pregabalin at various concentrations is injected over the sensor surface.
-
Association & Dissociation Monitoring: The change in the SPR signal is monitored in real-time to observe the association (binding) and dissociation phases.
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (kon), the dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon). [11] Strengths:
-
Real-time kinetic data (kon and koff). [11]* High sensitivity. [9][10]* Label-free. [9][10]* Relatively low sample consumption of the analyte.
Limitations:
-
Requires immobilization of one of the binding partners, which can potentially affect its binding activity.
-
Mass transport effects can complicate data analysis for small molecule analytes.
-
Non-specific binding to the sensor surface can be an issue.
Caption: Surface Plasmon Resonance (SPR) workflow.
Fluorescence Polarization (FP)
FP is a solution-based technique that is well-suited for high-throughput screening of peptide-small molecule interactions. [13][14] Principle of Operation: The technique relies on the change in the rate of molecular rotation of a fluorescently labeled molecule upon binding to another molecule. [15]A small, fluorescently labeled peptide will tumble rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger molecule (in this case, the target protein to which pregabalin also binds, in a competitive assay format), its tumbling rate slows down, leading to an increase in fluorescence polarization. [14]For direct binding of a small molecule like pregabalin, a competitive FP assay is often employed.
Experimental Protocol (Competitive Assay):
-
Reagent Preparation: A fluorescently labeled peptide known to bind to a target protein is used as a tracer. The unlabeled peptide of interest and pregabalin are used as competitors.
-
Assay Setup: The tracer, target protein, and varying concentrations of the unlabeled peptide or pregabalin are mixed in a microplate.
-
Measurement: The fluorescence polarization of each well is measured using a plate reader.
-
Data Analysis: The decrease in fluorescence polarization as the unlabeled competitor displaces the tracer is plotted against the competitor concentration. The data is fitted to a competition binding model to determine the inhibition constant (Ki), which is related to the Kd. [16] Strengths:
-
Homogeneous, in-solution assay. [14]* High throughput and amenable to miniaturization. [14]* Relatively low sample consumption.
Limitations:
-
Requires fluorescent labeling of one of the binding partners, which may interfere with binding.
-
Susceptible to interference from fluorescent compounds.
-
The size difference between the bound and unbound fluorescent species must be significant enough to produce a measurable change in polarization.
Caption: Fluorescence Polarization (FP) competitive assay workflow.
Microscale Thermophoresis (MST)
MST is a powerful and versatile technique for quantifying biomolecular interactions in solution with low sample consumption. [17][18][19] Principle of Operation: MST measures the directed movement of molecules along a microscopic temperature gradient. [18][19]The thermophoretic movement of a molecule is sensitive to changes in its size, charge, and hydration shell. [18]When a fluorescently labeled peptide binds to pregabalin, the thermophoretic properties of the complex will differ from the unbound peptide, and this change is used to quantify the binding affinity. [17] Experimental Protocol:
-
Labeling: The peptide is fluorescently labeled.
-
Sample Preparation: A constant concentration of the labeled peptide is mixed with a serial dilution of unlabeled pregabalin.
-
Capillary Loading: The samples are loaded into thin glass capillaries.
-
Measurement: An infrared laser is used to create a precise temperature gradient in the capillaries, and the movement of the fluorescent molecules is monitored.
-
Data Analysis: The change in the normalized fluorescence is plotted against the concentration of pregabalin. The data is then fitted to a binding model to determine the Kd. [20] Strengths:
-
Immobilization-free and in-solution measurement. [18]* Extremely low sample consumption. [18][19]* Fast measurements. [18]* Tolerant of complex biological liquids like cell lysates or serum. [18] Limitations:
-
Requires fluorescent labeling of one of the binding partners.
-
Protein aggregation can interfere with the measurement. [18]* The labeled molecule can sometimes adsorb to the capillary walls, though this can often be mitigated with detergents. [18]
Caption: Microscale Thermophoresis (MST) workflow.
Part 3: Comparative Analysis and Best Practices
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) | Microscale Thermophoresis (MST) |
| Principle | Heat Change | Refractive Index Change | Molecular Rotation | Thermophoresis |
| Labeling | Label-free | Label-free | Requires fluorescent label | Requires fluorescent label |
| Immobilization | No | Yes (one partner) | No | No |
| Information | Kd, ΔH, ΔS, Stoichiometry | Kd, kon, koff | Kd (Ki in competitive assay) | Kd |
| Sample Consumption | High | Low (analyte), Moderate (ligand) | Low | Very Low |
| Throughput | Low | Medium | High | Medium-High |
| Best For | In-depth thermodynamic studies | Kinetic analysis, high sensitivity | High-throughput screening | Low sample availability, complex media |
Choosing the Right Technique
The choice of technique is dictated by the specific research question and available resources.
Caption: Decision flowchart for selecting a binding affinity technique.
Experimental Design Considerations for Pregabalin
-
Buffer and Solubility: Pregabalin is a small, polar molecule. Ensure that the chosen buffer system maintains the solubility and stability of both the peptide and pregabalin. Buffer composition should be kept identical between the two binding partners in ITC to avoid large heats of dilution.
-
Immobilization/Labeling Strategy: For SPR, immobilizing the peptide is generally preferred over immobilizing a small molecule like pregabalin to avoid steric hindrance and to better present the peptide's binding surface. For fluorescence-based methods (FP, MST), the position of the fluorescent label on the peptide should be carefully chosen to avoid interfering with the binding site.
-
Controls: The use of appropriate controls is paramount. This includes using a scrambled or non-binding peptide sequence to check for specificity and performing control experiments with buffer alone to account for any non-specific binding or instrumental artifacts.
-
Alternatives for Comparison: When evaluating the specificity of a peptide binder, it is useful to test its affinity against other similar small molecules. For pregabalin, relevant alternatives include other gabapentinoids like gabapentin, or other GABA analogs. This helps to establish the selectivity of the peptide for its intended target.
Conclusion
The accurate determination of binding affinity is a cornerstone of peptide-based drug discovery and tool development. Each of the techniques discussed—ITC, SPR, FP, and MST—offers a unique set of advantages and disadvantages for characterizing the interaction between peptides and this compound. While ITC provides unparalleled thermodynamic detail, SPR offers invaluable kinetic insights. FP is a robust tool for high-throughput screening, and MST excels in situations with limited sample availability. By understanding the principles and practical considerations of each method, researchers can design rigorous experiments, generate high-quality data, and ultimately accelerate the development of novel peptide-based therapeutics and research tools.
References
-
Wikipedia. (n.d.). Pregabalin. Retrieved from [Link]
- Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150.
-
Dr.Oracle. (2025, May 26). What is the mechanism of action of Pregabalin (Lyrica)? Retrieved from [Link]
- Jameson, D. M., & Seifried, S. E. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology, 1(1), 1-15.
- Wang, Z., et al. (2021). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. Methods in Molecular Biology, 2213, 187-193.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Pregabalin? Retrieved from [Link]
-
Cleveland Clinic Center for Continuing Education. (n.d.). Pregabalin (Lyrica®):Part I. Retrieved from [Link]
-
Center for Macromolecular Interactions. (n.d.). MicroScale Thermophoresis (MST). Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. Retrieved from [Link]
-
Scilit. (n.d.). Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding. Retrieved from [Link]
-
WUR eDepot. (n.d.). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Retrieved from [Link]
- Perozzo, R., Folkers, G., & Scapozza, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118.
-
NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. Retrieved from [Link]
-
Bitesize Bio. (2025, April 29). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Retrieved from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
- Jagilinki, B. P., et al. (2022). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-protocol, 12(10), e4422.
-
National Laboratory of the Rockies. (n.d.). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Retrieved from [Link]
- Krainer, G., & Keller, S. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74.
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Li, Y., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.
-
Bio-protocol. (n.d.). Fluorescence polarization binding assays. Retrieved from [Link]
-
PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. Retrieved from [Link]
- Oja, S. S., & Saransaari, P. (1991). Modulation of GABAergic neurotransmission in the brain by dipeptides. Neurochemical Research, 16(9), 983-989.
-
PubChem. (n.d.). (2S)-2-(Aminomethyl)-4-methylpentanoic acid. Retrieved from [Link]
-
The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]
- Petrucci, T. C., & Gherardi, E. (2005). Biomolecular interactions by Surface Plasmon Resonance technology. Annali dell'Istituto Superiore di Sanità, 41(4), 437-441.
-
Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]
-
NIST/TRC Web Thermo Tables (WTT). (n.d.). (S)-2-amino-4-methylpentanoic acid -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]
-
Chemsrc. (2025, August 21). 2-Amino-4-methylpentanoic acid. Retrieved from [Link]
- Mott, D. D., & Lewis, D. V. (1994). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Neuropharmacology, 33(2), 149-170.
-
RSC Publishing. (2021, July 14). Automated affinity selection for rapid discovery of peptide binders. Retrieved from [Link]
-
National Institutes of Health. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Retrieved from [Link]
-
Analytical Chemistry. (2014, June 26). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. Retrieved from [Link]
-
The Bumbling Biochemist. (2023, September 17). Overview of methods to measure biochemical binding affinity. Retrieved from [Link]
-
Frontiers. (n.d.). Targeting GABAAR-Associated Proteins: New Modulators, Labels and Concepts. Retrieved from [Link]
-
PLOS Biology. (n.d.). Multiple functional neurosteroid binding sites on GABAA receptors. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Retrieved from [Link]
-
Synaptic Systems. (n.d.). GABA-A receptor gamma2 peptide - 224-0P. Retrieved from [Link]
- Determination of Pregabalin in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.).
-
iMedPub. (2021, August 26). A Concise Review Based On Analytical Method Development and Validation Of Pregabalin. Retrieved from [Link]
-
Journal of Young Pharmacists. (n.d.). Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. Retrieved from [Link]
Sources
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 5. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]
- 6. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. publ.iss.it [publ.iss.it]
- 13. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 15. scilit.com [scilit.com]
- 16. Fluorescence polarization binding assays [bio-protocol.org]
- 17. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. bio-protocol.org [bio-protocol.org]
- 20. nanotempertech.com [nanotempertech.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Aminomethyl)-4-methylpentanoic Acid
This guide provides essential safety and logistical protocols for the proper disposal of 2-(Aminomethyl)-4-methylpentanoic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these procedures is critical for ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding of safe chemical handling.
Core Principle: Hazard Assessment and the Precautionary Approach
This compound is a derivative of the amino acid leucine. While many simple amino acids have low toxicity, the toxicological properties of this specific derivative have not been thoroughly investigated[1]. In the absence of comprehensive hazard data, we must adopt the precautionary principle.
The core directive is to treat this compound and its associated waste streams as hazardous chemical waste. This approach ensures the highest level of safety and compliance with environmental regulations.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | PubChem[2] |
| Molecular Weight | 145.20 g/mol | PubChem[2] |
| CAS Number | 203854-56-2 | PubChem[2] |
| Inferred Hazards | Potential skin, eye, and respiratory irritant. Unknown aquatic and long-term toxicity. | Based on SDS for similar compounds and lack of specific data[1]. |
Regulatory Imperatives: Understanding the Framework
All laboratory waste management is governed by strict federal and local regulations. The two primary bodies in the United States are:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the "cradle-to-grave" management of hazardous waste[3]. Laboratories are classified as waste generators and must comply with specific rules for waste determination, storage, and disposal[4].
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, including the Hazard Communication Standard (29 CFR 1910.1200) and rules for hazardous chemicals in laboratories (29 CFR 1910.1450), are designed to protect workers from chemical hazards through proper training, labeling, and emergency planning[5][6].
Your institution's Environmental Health & Safety (EHS) office translates these regulations into specific, actionable policies for your workplace. Always consult and adhere to your local EHS guidelines.
Prohibited Disposal Methods: Critical Actions to Avoid
Under no circumstances should this chemical waste be disposed of through conventional means. The rationale is clear: preventing environmental contamination and immediate safety hazards.
-
DO NOT Dispose Down the Drain: Sewer disposal is forbidden for most laboratory chemicals[7][8]. The environmental impact of this compound is unknown, and its introduction into the sanitary sewer system could harm aquatic ecosystems and disrupt biological wastewater treatment processes[7].
-
DO NOT Dispose in Regular Trash: Disposing of chemical waste in the solid trash stream can lead to the contamination of soil and groundwater and poses an exposure risk to custodial staff[9].
-
DO NOT Use Evaporation as a Disposal Method: Intentionally evaporating chemical waste in a fume hood is not an acceptable disposal method and is a violation of environmental regulations[10].
Standard Operating Protocol for Disposal
This protocol outlines the self-validating system for the safe collection, storage, and disposal of this compound waste.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure risk.
-
Eye Protection: ANSI-rated safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Characterize and Segregate the Waste Stream
Properly identify the waste. Is it the pure, unused solid? Is it dissolved in an aqueous buffer or an organic solvent? This determination is crucial for proper containerization and segregation.
-
Solid Waste: Unused chemical, contaminated weigh boats, or filter paper.
-
Liquid Waste (Aqueous): Solutions in water or buffers.
-
Liquid Waste (Organic Solvent): Solutions in flammable or halogenated solvents. Crucially, never mix solvent waste streams unless explicitly permitted by your EHS office.
Step 3: Select a Compatible Waste Container
The container must be robust, leak-proof, and chemically compatible with the waste it will hold.
-
Solids: A wide-mouth glass or polyethylene container with a screw-top lid.
-
Liquids: A sturdy, sealed container, often glass or polyethylene. The original reagent bottle, if empty, can be an excellent choice[10].
-
Key Precaution: Never use metal containers for potentially corrosive waste[11]. Ensure containers holding liquid have approximately 10% headspace to allow for vapor expansion.
Step 4: Label the Waste Container Correctly
Proper labeling is a legal requirement and essential for safety. As soon as the first drop of waste enters the container, it must be labeled.
-
Use your institution's official "Hazardous Waste" tag.
-
Clearly write out the full chemical name: "This compound ". Do not use abbreviations or formulas.
-
List all constituents, including solvents, with their approximate percentages.
-
Indicate the relevant hazards (e.g., "Irritant," "Caution: Toxicity Unknown").
-
Note the accumulation start date.
Step 5: Store Waste in a Designated Satellite Accumulation Area (SAA)
The SAA is a designated location within the laboratory for the short-term storage of hazardous waste[7][10].
-
The SAA must be at or near the point of generation and under the control of laboratory personnel[4].
-
Keep the waste container tightly closed except when adding waste[12].
-
Segregation is paramount: Store this waste away from incompatible materials like strong oxidizing agents, acids, and bases to prevent dangerous reactions[7][13].
-
Use secondary containment (e.g., a chemical-resistant tray or bin) for all liquid waste containers to contain potential spills[8][12].
Step 6: Arrange for Timely Disposal
Laboratories are permitted to accumulate waste for a limited time (e.g., up to 180 days at UCSF)[8]. Once the container is full or the time limit is approaching, schedule a pickup.
-
Follow your institution's specific procedure, which may involve an online request system or a direct call to the EHS department[8].
-
Do not allow waste to accumulate. Regular, small-volume pickups are safer and ensure compliance.
Disposal Decision Workflow
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. (2S)-2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 55253004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 9. aamu.edu [aamu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. connmaciel.com [connmaciel.com]
Navigating the Safe Handling of 2-(Aminomethyl)-4-methylpentanoic acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, field-proven guidance on the appropriate personal protective equipment (PPE), handling procedures, and disposal plans for 2-(Aminomethyl)-4-methylpentanoic acid. By understanding the chemical nature of this compound and implementing robust safety protocols, you can mitigate risks and ensure a secure laboratory environment.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a non-proteinogenic amino acid. While specific toxicological data is not extensively published, its structure as an amino acid warrants careful handling. The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation. [1]
The causality behind these hazards lies in the reactivity of the amino and carboxylic acid functional groups. Amino acids can act as both weak acids and weak bases, and their powdered form can become airborne, leading to inhalation risks.[2][3] Skin and eye contact can lead to irritation due to localized chemical reactions.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.
Table 1: PPE Requirements for Handling this compound
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant risk of dust generation. | Nitrile or butyl rubber gloves. | Fully-buttoned laboratory coat. | NIOSH-approved N95 respirator or higher, especially in poorly ventilated areas. |
| Solution Preparation | Chemical splash goggles. A face shield is recommended. | Nitrile or butyl rubber gloves. | Chemical-resistant laboratory coat or apron. | Not generally required if performed in a certified chemical fume hood. |
| Reaction Work-up and Quenching | Chemical splash goggles and a face shield. | Butyl rubber gloves are recommended for enhanced protection against potential splashes of reaction mixtures. | Chemical-resistant laboratory coat or apron. | Not generally required if performed in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Nitrile or butyl rubber gloves. | Laboratory coat. | Not generally required with proper handling of sealed waste containers. |
Expertise in Action: Selecting the Right Gloves
The general guidance to "wear protective gloves" is insufficient for ensuring true safety. The choice of glove material is critical and should be based on chemical compatibility and the nature of the task.
-
Nitrile Gloves: Offer good resistance to weak acids and are suitable for tasks with a low risk of splash, such as handling solid material or dilute solutions.[4][5][6] However, for prolonged contact or when handling concentrated solutions, a more robust option is necessary.
-
Butyl Rubber Gloves: Provide superior resistance to a wider range of chemicals, including many acids and bases.[7][8][9][10] They are the preferred choice for operations involving significant liquid handling, such as solution preparation and reaction work-ups.
Always inspect gloves for any signs of degradation or perforation before and during use.
Experimental Workflow: Safe Handling Protocols
Adherence to a systematic workflow is essential for minimizing exposure and preventing contamination.
Diagram 1: Workflow for Safe Handling of this compound
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE as outlined in Table 1.
-
Gather all required equipment, including spatulas, weigh boats, glassware, and solvents.
-
-
Handling the Solid:
-
Don the appropriate PPE.
-
Carefully weigh the desired amount of this compound. Avoid creating dust. Use a low-flow setting on the balance if available.
-
If transferring the solid, do so slowly and close to the receiving container to minimize airborne particles.
-
-
Preparing Solutions:
-
In a chemical fume hood, add the solid to the chosen solvent slowly.
-
Stir the mixture gently to dissolve the solid. Be aware of any potential exothermic reactions, although unlikely with common laboratory solvents.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate cleaning agent (e.g., 70% ethanol), followed by water.
-
Properly dispose of all waste as detailed in the following section.
-
Remove and dispose of contaminated gloves and other disposable PPE in the designated solid chemical waste container.
-
Wash hands thoroughly with soap and water.
-
Operational and Disposal Plan: A Trustworthy System
A self-validating system for waste disposal is critical to maintaining a safe laboratory and complying with environmental regulations.
Diagram 2: Waste Disposal Decision Tree
Caption: A decision tree for the proper segregation and disposal of waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, contaminated paper towels, and used gloves, must be disposed of as solid chemical waste.[11]
-
Liquid Waste: Solutions containing this compound should be collected as hazardous liquid waste. Do not dispose of down the drain.
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
-
-
Container Management:
-
Use a chemically compatible, leak-proof container with a secure lid for solid waste. A high-density polyethylene (HDPE) container is a suitable choice.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or amount.[12]
-
Keep the container closed at all times except when adding waste.
-
-
Storage:
-
Final Disposal:
-
Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]
-
By adhering to these detailed protocols, you not only protect yourself and your colleagues but also contribute to a culture of safety and responsibility within the scientific community.
References
-
Britannica. (2025, December 17). Amino acid - Reactions, Structure, Synthesis. [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
-
Biology Discussion. General Reactions of Amino Acids | Biochemistry. [Link]
-
University of Wollongong. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES. [Link]
-
Chemistry LibreTexts. (2022, August 13). 18.2: Reactions of Amino Acids. [Link]
-
YouTube. (2019, November 5). General Reactivity of Amino Acids. [Link]
-
Angene Chemical. (2025, July 9). Safety Data Sheet for this compound. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
GloveNation. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]
-
Breckland Scientific Supplies Ltd. (2018, October 23). Amino Acid Set - SAFETY DATA SHEET. [Link]
-
The Glove Guru. (2025, June 22). Butyl Gloves. [Link]
-
INTCO Glove. (2025, September 5). Nitrile Gloves: Chemical Resistance Focus. [Link]
-
Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]
-
Unigloves. (2024, June 5). Are Nitrile Gloves Chemical Resistant. [Link]
-
Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks?. [Link]
-
SOSCleanroom.com. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. [Link]
-
University of Connecticut. OSHA Glove Selection Chart. [Link]
-
Agilent. (2015, January 7). Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET. [Link]
-
BG Products B.V. (2019, October 10). Amino Complex. [Link]
-
International Safety. (2025, July 25). Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. [Link]
-
University of Connecticut. Chemical Resistant Glove Guide. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. gloves.com [gloves.com]
- 5. Nitrile Gloves: Chemical Resistance Focus [intcoglove.com]
- 6. soscleanroom.com [soscleanroom.com]
- 7. gloves-online.com [gloves-online.com]
- 8. oxwork.com [oxwork.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. esafetysupplies.com [esafetysupplies.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. documents.uow.edu.au [documents.uow.edu.au]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Amino acid - Reactions, Structure, Synthesis | Britannica [britannica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
